3-Bromo-9-(4-bromophenyl)-9H-carbazole
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-bromo-9-(4-bromophenyl)carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Br2N/c19-12-5-8-14(9-6-12)21-17-4-2-1-3-15(17)16-11-13(20)7-10-18(16)21/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNLPNWEQKBULG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)Br)C=CC(=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226860-66-7 | |
| Record name | 3-Bromo-9-(4-bromophenyl)-9H-carbazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Introduction: A Strategic Building Block in Advanced Functional Materials
3-Bromo-9-(4-bromophenyl)-9H-carbazole (CAS No. 1226860-66-7) is a halogenated aromatic heterocyclic compound that has garnered significant attention as a pivotal intermediate in the synthesis of advanced functional materials.[1][2][3] Its molecular architecture, featuring a rigid and electron-rich carbazole core coupled with two strategically placed bromine atoms, offers a unique combination of thermal stability, desirable electronic properties, and versatile reactivity.[4] The carbazole unit is well-established as an excellent hole-transporting moiety, making its derivatives highly sought after in the field of organic electronics.[5] The bromine atoms at the 3- and 4'-positions act as reactive handles, enabling further molecular elaboration through various cross-coupling reactions. This allows chemists to precisely tune the optoelectronic properties of the final materials, making this compound an indispensable building block for creating bespoke molecules for high-performance Organic Light-Emitting Diodes (OLEDs), organic photovoltaics, and other semiconductor devices.[1][4] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, grounded in established scientific principles and methodologies.
Physicochemical and Structural Properties
The intrinsic properties of this compound dictate its behavior in chemical reactions and its performance in material applications. The molecule consists of a central carbazole ring system where the nitrogen atom is substituted with a 4-bromophenyl group. An additional bromine atom is attached to the 3-position of the carbazole core. X-ray crystallography studies on the parent compound, 9-(4-bromophenyl)-9H-carbazole, reveal that the 4-bromophenyl ring is significantly twisted out of the plane of the carbazole moiety, with a dihedral angle of approximately 49.87°.[6][7] This non-planar structure is crucial as it can disrupt intermolecular stacking (π-π interactions) in the solid state, which is often beneficial for achieving high photoluminescence quantum yields in OLED materials by preventing aggregation-caused quenching.[4]
Table 1: Key Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 1226860-66-7 | [2][3] |
| Molecular Formula | C₁₈H₁₁Br₂N | [3] |
| Molecular Weight | 401.10 g/mol | [2][3] |
| Appearance | White to off-white powder or crystals | [8] |
| Purity | Typically >97.0% (by GC) | [9] |
| Melting Point | 148.0 to 152.0 °C | [8] |
| IUPAC Name | 3-bromo-9-(4-bromophenyl)carbazole |[3] |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound is typically achieved through the electrophilic bromination of its precursor, 9-(4-bromophenyl)-9H-carbazole. The choice of brominating agent and reaction conditions is critical to ensure selective mono-bromination at the most reactive position (C-3) of the carbazole nucleus and to avoid over-bromination or other side reactions.
Causality in Experimental Design:
The precursor, 9-(4-bromophenyl)-9H-carbazole, can be synthesized via several methods, including the Ullmann condensation or, more commonly, the Palladium-catalyzed Buchwald-Hartwig amination, which offers high yields and functional group tolerance.[6][10] For the subsequent bromination step, N-Bromosuccinimide (NBS) is the reagent of choice.[11] This is because NBS is a mild and highly selective source of electrophilic bromine (Br⁺), particularly for electron-rich aromatic systems like carbazole. Conducting the reaction in a non-polar solvent like dichloromethane at room temperature provides sufficient reactivity while minimizing potential side reactions. The protocol specifies that the reaction should be carried out while avoiding light to prevent the initiation of radical bromination pathways, which are less selective and could lead to a mixture of products. The purification via recrystallization is a self-validating step; the formation of well-defined crystals is indicative of high purity, a non-negotiable requirement for semiconductor-grade materials where impurities can act as charge traps and severely degrade device performance and lifespan.[4]
Experimental Workflow: Synthesis of this compound
Caption: Synthesis workflow for this compound.
Step-by-Step Synthesis Protocol
This protocol is adapted from established literature procedures.[11]
-
Dissolution: In a round-bottom flask protected from light (e.g., wrapped in aluminum foil), dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq., e.g., 3.22 g, 10 mmol) in dichloromethane (DCM, approx. 50 mL).
-
Reagent Addition: To the stirred solution, add N-bromosuccinimide (NBS) (1.05 eq., e.g., 1.87 g, 10.5 mmol) portion-wise at room temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for 12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Upon completion, add water (approx. 50 mL) to the reaction mixture. A white precipitate will form.
-
Isolation: Collect the white solid by vacuum filtration, washing the filter cake with additional water.
-
Drying: Dry the isolated solid in a vacuum oven.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system, such as petroleum ether, to yield the final product as a white solid.
Core Applications in Organic Electronics
The primary value of this compound lies in its role as a versatile building block for more complex, high-performance organic semiconductor materials.[1] The carbazole core provides robust thermal stability and efficient hole transport capabilities, while the two bromine atoms serve as orthogonal synthetic handles for creating advanced molecular architectures.[4][5]
Mechanism of Utility: The bromine atoms are ideal leaving groups for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings. This synthetic versatility allows for the attachment of a wide array of functional groups. For example:
-
Coupling at the 3-position: Functionalization at this position can be used to introduce electron-accepting or electron-donating groups to create bipolar host materials, which can facilitate balanced charge injection and transport in the emissive layer of an OLED, leading to higher efficiency.[12] It can also be used to extend the π-conjugation of the molecule, tuning its emission color.
-
Coupling at the 4'-position (on the phenyl ring): This position can be functionalized to attach other charge-transporting moieties or to build dendritic structures that improve film-forming properties and prevent crystallization in the solid state.
This "building block" approach is fundamental to the rational design of materials for OLEDs, enabling the fine-tuning of energy levels (HOMO/LUMO), triplet energies, and charge carrier mobilities to optimize device performance.[1][13]
Conceptual Role as a Molecular Building Block
Caption: Role of the title compound as a building block for OLED materials.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate care. Based on GHS classifications for this compound and its precursors, it is considered to cause skin and serious eye irritation.[3][14]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[15]
References
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Tsang, W. C. P., Zheng, N., & Buchwald, S. L. (2005). Combined C-H Functionalization/C-N Bond Formation Route to Carbazoles. Journal of the American Chemical Society, 127(42), 14560-14561. Available at: [Link]
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Borun Chemical. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics. Available at: [Link]
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Organic & Biomolecular Chemistry. (2025). Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. Organic & Biomolecular Chemistry. Available at: [Link]
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Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(3), o330. Available at: [Link]
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ACS Publications. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters. Available at: [Link]
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ResearchGate. (2025). Intramolecular direct arylation in the synthesis of fluorinated carbazoles. Available at: [Link]
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ACS Publications. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. Organometallics. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Crucial Role of 3-Bromo-9H-carbazole in Modern Electronic Materials. Available at: [Link]
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PubChem. (n.d.). 9-(4-Bromophenyl)carbazole. National Center for Biotechnology Information. Retrieved December 10, 2025, from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-Bromo-9H-carbazole: A Key OLED Intermediate. Available at: [Link]
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Progress in Chemistry. (2015). The Applications of Carbazole and Carbazole-Related Compounds in Blue Emitting Organic Light-Emitting Diodes. Progress in Chemistry, 27(10), 1384-1399. Available at: [Link]
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Guanmat Optoelectronic materials, Inc. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole. Retrieved December 10, 2025, from [Link]
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ResearchGate. (2015). Figure S7. 1 H NMR spectrum of 9-(4-bromophenyl)-9H-carbazole (4). Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 3-Bromo-9-(4-fluorobenzyl)-9H-carbazole. Retrieved December 10, 2025, from [Link]
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Introduction: The Strategic Importance of a Doubly Functionalized Carbazole Core
An In-depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole
CAS Number: 1226860-66-7 Prepared for: Researchers, Scientists, and Drug Development Professionals Prepared by: Gemini, Senior Application Scientist
In the landscape of advanced materials science, particularly in the development of organic electronics, the carbazole moiety stands as a cornerstone. Its rigid, planar structure and excellent hole-transporting capabilities make it a privileged scaffold for high-performance organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other semiconductor devices.[1][2] this compound is a highly functionalized derivative that serves as a critical building block for creating more complex, tailored molecular architectures.
This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the causality behind its synthesis, purification, and application. The strategic placement of two bromine atoms—one on the carbazole nucleus (C3 position) and one on the N-phenyl substituent (C4' position)—provides two distinct, reactive handles. This dual functionality allows for sequential and site-selective cross-coupling reactions, enabling chemists to construct sophisticated, high-performance materials for next-generation electronic devices.[3][4]
Physicochemical and Structural Data
The fundamental properties of this compound are essential for its handling, reaction planning, and characterization. The data below has been consolidated from various chemical suppliers and databases.
| Property | Value | Source(s) |
| CAS Number | 1226860-66-7 | [5][6] |
| Molecular Formula | C₁₈H₁₁Br₂N | [5][7] |
| Molecular Weight | 401.10 g/mol | [7][8] |
| IUPAC Name | 3-bromo-9-(4-bromophenyl)carbazole | [7] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Purity | Typically >97.0% (by GC) | [5] |
| Melting Point | 148.0 - 152.0 °C | |
| InChIKey | ZUNLPNWEQKBULG-UHFFFAOYSA-N | [7][8] |
Structural confirmation and purity analysis are typically achieved through a combination of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Synthesis Strategies and Methodologies
The synthesis of this compound can be approached through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and cost-effectiveness. The most common and logical approach is a two-step process involving N-arylation followed by selective bromination.
Primary Synthesis Route: N-Arylation and Subsequent C3-Bromination
This robust, two-step method offers excellent control over the final product structure. It begins with the synthesis of an intermediate, 9-(4-bromophenyl)-9H-carbazole, which is then selectively brominated.
Caption: Two-step synthesis of the target compound.
Experimental Protocol 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole (Intermediate)
This protocol is based on a classic Ullmann condensation, a copper-catalyzed N-arylation reaction. The high temperature is necessary to drive the coupling between the carbazole nitrogen and the aryl halide.[9][10]
-
Reagent Charging: In a sealable, heavy-walled glass ampoule, combine 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 1.0 eq.), and copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).
-
Reaction: Seal the ampoule under vacuum or an inert atmosphere (e.g., N₂ or Ar). Heat the vessel to 250 °C and maintain for 60-72 hours.
-
Work-up: After cooling to room temperature, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase multiple times with toluene.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: petroleum ether/dichloromethane mixture) to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[9]
Experimental Protocol 2: Synthesis of this compound
This step employs N-bromosuccinimide (NBS), a mild and highly selective electrophilic brominating agent for electron-rich aromatic rings.[14][15]
-
Dissolution: Dissolve the intermediate, 9-(4-bromophenyl)-9H-carbazole (1.0 eq.), in dichloromethane (DCM) in a round-bottom flask. The reaction should be protected from light to prevent radical side reactions.
-
Reagent Addition: Add N-bromosuccinimide (NBS, ~1.1 eq.) portion-wise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: The carbazole ring is an electron-rich system. The C3 and C6 positions are the most electronically activated for electrophilic aromatic substitution. Using a slight excess of NBS under mild conditions favors mono-bromination at one of these sites.
-
-
Work-up and Purification: Upon completion, add water to the reaction mixture to precipitate the product. Filter the white solid, wash with water, and dry. The resulting product can be further purified by recrystallization from a suitable solvent system like petroleum ether to achieve high purity.[16]
Application as a Versatile Building Block in OLED Materials
The true value of this compound lies in its role as a versatile intermediate for constructing complex host and emissive materials for OLEDs.[4][17] The two bromine atoms serve as orthogonal synthetic handles for sequential cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig couplings.[18][19]
This allows for the precise installation of different functional groups:
-
Electron-donating groups (e.g., other carbazoles, triphenylamines) can be attached to enhance hole-transport properties.
-
Electron-accepting groups (e.g., triazines, phosphine oxides) can be introduced to improve electron transport, creating bipolar host materials essential for efficient phosphorescent OLEDs (PhOLEDs).[20]
Caption: Synthetic utility for building complex OLED materials.
This strategic, stepwise functionalization allows for the fine-tuning of a material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its triplet energy (Eₜ), which are critical parameters for optimizing device efficiency and lifetime.[1][2]
Safety and Handling
As with any laboratory chemical, proper handling of this compound is essential. The following information is derived from Globally Harmonized System (GHS) classifications.
-
Hazard Statements:
-
Precautionary Statements:
-
P264: Wash hands and exposed skin thoroughly after handling.
-
P280: Wear protective gloves, eye protection, and face protection.[7]
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[7]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
P332 + P317: If skin irritation occurs: Get medical help.[7]
-
P337 + P317: If eye irritation persists: Get medical help.[7]
-
Handling Recommendations: Work in a well-ventilated fume hood. Use standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves. Avoid inhalation of dust and direct contact with skin and eyes. Store in a cool, dry, dark place in a tightly sealed container.[6]
Conclusion
This compound is more than just a chemical intermediate; it is a strategically designed platform for innovation in materials science. Its well-defined physicochemical properties, coupled with robust and controllable synthetic routes, make it a reliable compound for research and development. The presence of two distinct bromination sites provides chemists with the synthetic flexibility required to build the next generation of complex, highly efficient molecules for OLED displays, lighting, and other organic electronic applications. This guide serves as a foundational resource for professionals aiming to leverage the unique capabilities of this versatile building block.
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Introduction: The Strategic Importance of a Doubly Functionalized Carbazole Core
An In-Depth Technical Guide to 3-Bromo-9-(4-bromophenyl)-9H-carbazole: A Core Intermediate in Advanced Material Synthesis
In the realm of advanced materials and medicinal chemistry, the carbazole moiety is a privileged scaffold, prized for its rigid, planar structure, excellent thermal stability, and unique electronic properties.[1][2] Among the vast family of carbazole derivatives, This compound (CAS: 1226860-66-7) emerges as a particularly strategic chemical intermediate.[3][4] Its utility stems not just from the inherent properties of the carbazole core, but from the presence of two distinct bromine atoms positioned at the 3 and 4' positions. These bromine atoms serve as versatile reactive handles, enabling chemists to perform sequential and regioselective cross-coupling reactions. This dual functionality allows for the precise construction of complex, three-dimensional molecular architectures, making it an indispensable building block for high-performance Organic Light-Emitting Diode (OLED) materials and a valuable scaffold for the synthesis of novel pharmaceutical agents.[2][5][6]
This guide provides a comprehensive overview of the synthesis, properties, and core applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals.
Synthesis and Molecular Architecture
The synthesis of this compound is typically achieved through a reliable two-step process. The causality behind this approach is rooted in achieving high regioselectivity and yield. The first step establishes the N-aryl bond, and the second step introduces the bromine at the C-3 position, which is electronically activated by the nitrogen atom of the carbazole ring.
Step 1: Synthesis of the Precursor, 9-(4-bromophenyl)-9H-carbazole
The initial step involves the N-arylation of carbazole with a brominated aryl halide, typically 1,4-dibromobenzene. While several methods exist, copper-catalyzed Ullmann condensation is a common and effective approach.
Experimental Protocol: Ullmann Condensation for 9-(4-bromophenyl)-9H-carbazole [7]
-
Reagent Charging: In a sealed reaction vessel, charge 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), potassium carbonate (K₂CO₃, 1.0 eq.), and a catalytic amount of copper sulfate pentahydrate (CuSO₄·5H₂O, 0.05 eq.).[7]
-
Reaction Execution: Heat the sealed mixture to a high temperature (e.g., 250 °C) for an extended period (e.g., 68 hours).[7] The high temperature is necessary to overcome the activation energy of the C-N bond formation.
-
Work-up and Isolation: After cooling, partition the solid residue between toluene and water. Extract the aqueous phase with toluene.
-
Purification: Combine the organic layers, wash with water, and dry over anhydrous sodium sulfate (Na₂SO₄). Concentrate the solution under reduced pressure. The crude product is then purified by column chromatography on silica gel (eluent: light petroleum/dichloromethane) to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[7]
Step 2: Regioselective Bromination
The second step is an electrophilic aromatic substitution on the electron-rich carbazole ring of the precursor. N-Bromosuccinimide (NBS) is the reagent of choice due to its mild nature and high selectivity for the 3 and 6 positions of the carbazole core.
Experimental Protocol: Bromination of 9-(4-bromophenyl)-9H-carbazole [8]
-
Dissolution: Dissolve 9-(4-bromophenyl)-9H-carbazole (1.0 eq.) in dichloromethane (DCM) in a flask protected from light.
-
Reagent Addition: Add N-bromosuccinimide (NBS, ~1.1 eq.) to the solution.
-
Reaction: Stir the mixture at room temperature for approximately 12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Upon completion, add water to the reaction mixture to quench any remaining NBS and precipitate the product.
-
Purification: Filter the white precipitate, dry it, and purify further by recrystallization from a suitable solvent like petroleum ether to afford the final product, this compound, with high purity.[8]
Synthesis Workflow Diagram
Caption: Synthetic pathway for this compound.
Core Application: A Versatile Intermediate in Organic Electronics
Carbazole derivatives are foundational materials in organic electronics, particularly for OLEDs, due to their high thermal stability and excellent charge-transport properties.[1][2] this compound serves as a key intermediate, enabling the synthesis of complex host and emissive materials through palladium-catalyzed cross-coupling reactions.[9]
The two bromine atoms are the key to its versatility. They can be selectively addressed in reactions like Suzuki, Stille, Buchwald-Hartwig, and Sonogashira couplings to build out the molecular structure.[9] This allows for the precise tuning of critical properties:
-
Energy Levels (HOMO/LUMO): Attaching electron-donating or electron-withdrawing groups fine-tunes the energy levels for efficient charge injection and transport.
-
Triplet Energy (T₁): For phosphorescent OLEDs (PHOLEDs), building molecules with high triplet energy is essential to confine excitons on the guest emitter, preventing energy loss.
-
Morphology and Solubility: Adding bulky side groups, like tert-butyl, can improve solubility for solution-based processing and prevent detrimental molecular aggregation in the solid state.[2]
General Workflow for OLED Material Synthesis
Caption: Role as a precursor for diverse OLED functional materials.
Emerging Role in Medicinal Chemistry
The carbazole scaffold is present in numerous natural and synthetic molecules with significant biological activity, including anticancer properties.[10] The dibrominated nature of this compound makes it an excellent starting point for generating libraries of diverse compounds for drug discovery.
The bromine atoms can be functionalized to introduce various pharmacophores. For instance, Hirao reactions can be used to synthesize phosphinoylated and phosphonoylated derivatives, a class of compounds known for potential cytotoxic effects against cancer cell lines.[11][12]
Protocol: Palladium-Catalyzed Hirao Reaction[11]
-
Reagent Preparation: In a microwave vial, combine this compound (1.0 eq.), a secondary phosphine oxide (e.g., diphenylphosphine oxide, 1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.05 eq.), a phosphine ligand (e.g., Xantphos, 0.1 eq.), and a base (e.g., DBU, 2.0 eq.) in a suitable solvent like toluene.
-
Microwave Irradiation: Seal the vial and heat the mixture in a microwave reactor to a specified temperature (e.g., 120-150 °C) for a short duration (e.g., 30-60 minutes). Microwave heating often accelerates the reaction and improves yields.
-
Work-up: After cooling, dilute the reaction mixture with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, concentrate it, and purify the residue using column chromatography to isolate the desired phosphinoylated carbazole derivative.
This strategy allows for the rapid synthesis of a variety of P-functionalized derivatives for biological screening, showcasing the intermediate's value beyond materials science.
Physicochemical and Spectroscopic Data
Accurate characterization is crucial for ensuring the quality and suitability of the intermediate for subsequent reactions.
| Property | Value | Source(s) |
| CAS Number | 1226860-66-7 | [3][4] |
| Molecular Formula | C₁₈H₁₁Br₂N | [4] |
| Molecular Weight | 401.10 g/mol | [3] |
| Appearance | White to off-white powder/crystal | |
| Purity | Typically >97.0% - 98% | [3] |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) are used to confirm the structure and purity.[13] The ¹H NMR spectrum provides a characteristic fingerprint of the molecule's aromatic protons.[14]
Conclusion
This compound is far more than a simple halogenated aromatic compound. It is a highly versatile and strategically designed chemical intermediate. The presence of two distinct, reactive bromine sites on a stable and electronically active carbazole core provides chemists with a powerful platform for molecular engineering. Its central role in the synthesis of next-generation OLED materials is well-established, enabling the fine-tuning of optoelectronic properties to achieve higher efficiency and longer device lifetimes. Furthermore, its potential as a scaffold in medicinal chemistry highlights its growing importance in the development of novel therapeutics. For any research or development program focused on advanced organic materials or drug discovery, a thorough understanding of this core intermediate is essential for innovation and success.
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3-Bromo-9-(4-bromophenyl)-9H-carbazole: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of organic electronics and materials science, carbazole derivatives have garnered significant attention due to their unique photophysical and electronic properties.[1][2] 3-Bromo-9-(4-bromophenyl)-9H-carbazole, a halogenated N-arylcarbazole, stands out as a crucial building block and intermediate in the synthesis of advanced functional materials.[1] Its molecular architecture, featuring a carbazole core with bromine substituents, offers a versatile platform for creating materials with tailored properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices.[1][3]
This technical guide provides an in-depth review of this compound, covering its synthesis, chemical and physical properties, and key applications. The content is structured to provide both foundational knowledge and practical insights for researchers and professionals in the field.
Molecular Structure and Properties
The foundational structure of this compound consists of a carbazole nucleus, which is a tricyclic aromatic amine. A bromophenyl group is attached to the nitrogen atom of the carbazole, and another bromine atom is substituted at the 3-position of the carbazole ring.
Below is a diagram illustrating the molecular structure of this compound.
Caption: Molecular structure of this compound.
Chemical and Physical Properties
The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its application in various electronic devices and for designing synthetic routes.
| Property | Value | Reference |
| Molecular Formula | C₁₈H₁₁Br₂N | [4] |
| Molecular Weight | 401.10 g/mol | [4][5][6] |
| CAS Number | 1226860-66-7 | [4][5][6] |
| Appearance | White to almost white powder or crystal | [6][7] |
| Melting Point | 148.0 to 152.0 °C | [7] |
| Boiling Point (Predicted) | 496.4 ± 41.0 °C | [7] |
| Purity | >97.0% (GC) | [6] |
| Storage | Room Temperature, sealed in dry conditions | [7] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process, typically involving the N-arylation of a carbazole precursor followed by bromination, or vice versa. Common synthetic strategies include the Ullmann condensation and the Buchwald-Hartwig amination.[8][9][10][11][12][13]
Synthetic Pathway Overview
A general and efficient synthetic route involves two main steps:
-
N-Arylation: Synthesis of the precursor, 9-(4-bromophenyl)-9H-carbazole.
-
Bromination: Introduction of a bromine atom at the 3-position of the carbazole ring.
The following diagram illustrates a typical synthetic workflow.
Caption: A representative synthetic workflow for this compound.
Detailed Experimental Protocols
Step 1: Synthesis of 9-(4-bromophenyl)-9H-carbazole (Ullmann Condensation)
This step involves the copper-catalyzed N-arylation of carbazole with 1,4-dibromobenzene.[14]
Materials:
-
9H-Carbazole
-
1,4-Dibromobenzene
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
A sealed ampoule is charged with 9H-carbazole, 1,4-dibromobenzene, CuSO₄·5H₂O, and K₂CO₃.[14]
-
The sealed ampoule is heated to 250 °C for 68 hours.[14]
-
After cooling, the solid residue is partitioned between toluene and water.[14]
-
The aqueous phase is extracted with toluene.[14]
-
The combined organic layers are washed with water, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.[14]
-
The crude product is purified by column chromatography to yield 9-(4-bromophenyl)-9H-carbazole as a white solid.[14]
Step 2: Synthesis of this compound (Electrophilic Bromination)
This step involves the bromination of the synthesized 9-(4-bromophenyl)-9H-carbazole using N-bromosuccinimide (NBS).[7][15]
Materials:
-
9-(4-bromophenyl)-9H-carbazole
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Petroleum ether
Procedure:
-
9-(4-bromophenyl)-9H-carbazole is dissolved in dichloromethane under light-avoiding conditions.[7][15]
-
The reaction mixture is stirred at room temperature for 12 hours.[7][15]
-
Upon completion, water is added to the mixture, leading to the precipitation of a white solid.[7][15]
-
The precipitate is filtered, dried, and purified by recrystallization from petroleum ether to yield the final product.[7][15]
Applications in Organic Electronics
The unique molecular structure of this compound makes it a valuable building block for various organic electronic materials.[1] The carbazole core provides excellent charge transport characteristics and high thermal stability.[1] The bromine atoms serve as reactive sites for further functionalization through cross-coupling reactions, allowing for the synthesis of more complex molecules with tailored optoelectronic properties.[16][17]
Role in Organic Light-Emitting Diodes (OLEDs)
Carbazole derivatives are widely used in OLEDs as host materials for phosphorescent emitters, hole-transporting layers (HTLs), and electron-blocking layers (EBLs).[3][18][19] The high triplet energy of the carbazole moiety is particularly advantageous for hosting blue phosphorescent emitters, leading to improved device efficiency.[20] The presence of bromine atoms in this compound allows for its incorporation into larger conjugated systems, which can be designed to have specific energy levels for efficient charge injection and transport in OLEDs.[3][16]
The following diagram illustrates the role of a carbazole derivative, synthesized from this compound, in a typical OLED device structure.
Caption: Role of a carbazole derivative in an OLED device.
Safety and Handling
This compound is classified as causing skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. It should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
This compound is a key intermediate in the synthesis of advanced materials for organic electronics. Its versatile chemical structure, combined with favorable electronic and thermal properties, makes it a valuable building block for developing high-performance OLEDs and other optoelectronic devices. Understanding its synthesis, properties, and applications is crucial for researchers and scientists working at the forefront of materials science and organic electronics.
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Kautny, P., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o330. [Link]
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Chao, T.-C., et al. (2014). Indolo[2,3-b]carbazole Synthesized from a Double-Intramolecular Buchwald–Hartwig Reaction: Its Application for a Dianchor DSSC Organic Dye. Organic Letters, 16(13), 3536–3539. [Link]
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Banwell, M. G., et al. (2006). A Palladium-Catalyzed Ullmann Cross-Coupling/Reductive Cyclization Route to the Carbazole Natural Products 3-Methyl-9H-carbazole, Glycoborine, Glycozoline, Clauszoline K, Mukonine, and Karapinchamine A. The Journal of Organic Chemistry, 71(13), 4937–4947. [Link]
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Zhao, X., et al. (2014). CuCl-Catalyzed Ullmann-Type C–N Cross-Coupling Reaction of Carbazoles and 2-Bromopyridine Derivatives. The Journal of Organic Chemistry, 79(19), 9417–9422. [Link]
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Kumar, A., et al. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(5), 2687–2697. [Link]
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A Comprehensive Technical Guide to the Safe Handling of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, hazards, and GHS classification of 3-Bromo-9-(4-bromophenyl)-9H-carbazole (CAS No. 1226860-66-7). As a specialized heterocyclic compound likely utilized in advanced research and development, a thorough understanding of its safe handling is paramount. This document synthesizes available safety data with established laboratory best practices to ensure user safety and experimental integrity.
Section 1: Chemical Identity and Physical Properties
This compound is a solid, white crystalline substance.[1] Its molecular formula is C18H11Br2N, with a molecular weight of approximately 401.10 g/mol .[1] A key physical parameter for researchers is its melting point, which is reported to be 150°C.[1]
| Property | Value | Source |
| CAS Number | 1226860-66-7 | |
| Molecular Formula | C18H11Br2N | [1][2] |
| Molecular Weight | 401.10 g/mol | [1] |
| Physical State | Solid | [1] |
| Appearance | White | [1] |
| Melting Point | 150°C | [1] |
Section 2: GHS Classification and Hazard Identification
Based on notifications to the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[2]
-
Serious Eye Irritation (Category 2): H319 - Causes serious eye irritation.[2]
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07) .
DOT Script for GHS Hazard Visualization
Caption: GHS Pictogram and Hazard Statements.
Section 3: Safe Handling and Storage Protocols
Given the irritant nature of this compound, a stringent set of handling and storage protocols must be followed. The causality behind these recommendations is to minimize exposure and prevent accidental contact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is the first line of defense. The principle here is to create a complete barrier between the researcher and the chemical.
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and changed frequently, especially if contact is suspected.
-
Body Protection: A laboratory coat is required. For operations with a higher risk of dust generation, additional protective clothing may be necessary.[3]
Engineering Controls
Engineering controls are designed to remove the hazard at its source.
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation of any dust particles.
Handling Procedures
-
Avoid breathing dust.[3]
-
Wash hands and any exposed skin thoroughly after handling.[3]
-
Do not eat, drink, or smoke in the laboratory.
Storage
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents.
Section 4: Emergency and First-Aid Procedures
In the event of an exposure, immediate and appropriate action is critical to mitigate harm.
Eye Contact
-
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4]
-
Remove contact lenses if present and easy to do. Continue rinsing.
-
Seek immediate medical attention.
Skin Contact
-
Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[4]
-
If skin irritation occurs, seek medical advice.[4]
Inhalation
-
Remove the individual from the area of exposure to fresh air.
-
If breathing is difficult, provide oxygen.
-
If not breathing, give artificial respiration.
-
Seek medical attention.[4]
Ingestion
-
Do NOT induce vomiting.
-
Rinse mouth with water.
-
Seek medical attention.
Section 5: Accidental Release Measures
A pre-planned response to a spill is essential for safety and to minimize environmental contamination.
-
Personal Precautions: Ensure adequate ventilation and wear appropriate PPE as described in Section 3.1.
-
Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.
-
Environmental Precautions: Prevent the material from entering drains or waterways.
Section 6: Toxicological and Ecological Information
Currently, there is a lack of specific toxicological and ecological data for this compound in the public domain. The provided GHS classification is based on notifications from suppliers. Researchers should handle this compound with the assumption that it may have other unknown hazards and should take all necessary precautions to avoid exposure and environmental release.
Section 7: Disposal Considerations
Disposal of this compound and its containers must be in accordance with local, state, and federal regulations. It is the responsibility of the user to ensure proper disposal.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%. Retrieved from [Link]
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The Impact of Substitution on the Solid-State Architecture of 9-(4-bromophenyl)-9H-carbazole Derivatives: A Crystallographic Perspective
Abstract
Carbazole derivatives have garnered significant attention within the scientific community, particularly in the realms of materials science and medicinal chemistry, owing to their unique photophysical and biological properties.[1] The 9-phenylcarbazole scaffold, in particular, serves as a versatile platform for the design of advanced materials for Organic Light-Emitting Diodes (OLEDs) and novel therapeutic agents.[2] This technical guide provides an in-depth exploration of the crystal structure of 9-(4-bromophenyl)-9H-carbazole and its derivatives. By delving into the principles of synthesis, single-crystal X-ray diffraction, and computational analysis of intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of how subtle changes in molecular structure can profoundly influence the supramolecular architecture in the solid state. This guide will emphasize the causal relationships between synthetic choices, crystallization outcomes, and the resulting crystal packing, thereby offering insights into the rational design of carbazole-based materials with tailored properties.
Introduction: The Significance of the Carbazole Core
The carbazole moiety, a tricyclic aromatic heterocycle, is a privileged scaffold in both materials science and medicinal chemistry.[1] Its rigid, planar structure and electron-rich nature impart favorable electronic and photophysical properties, making it an excellent building block for hole-transporting materials in OLEDs.[2] The bromine atom on the N-phenyl substituent of 9-(4-bromophenyl)-9H-carbazole serves as a versatile synthetic handle, allowing for further functionalization through various cross-coupling reactions.[3] In the context of drug discovery, the carbazole nucleus is found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic activities.
The three-dimensional arrangement of molecules in a crystal, known as the crystal packing, is dictated by a delicate balance of intermolecular forces. These interactions, though weak, collectively determine the macroscopic properties of the material, including its thermal stability, solubility, and, in the case of OLED materials, its charge transport characteristics. Understanding and controlling the crystal structure is therefore paramount for the rational design of functional materials. This guide will focus on the crystallographic analysis of 9-(4-bromophenyl)-9H-carbazole and its derivatives to elucidate the principles of their solid-state assembly.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding the crystal structure of a compound begins with its synthesis and the subsequent growth of high-quality single crystals. The choices made during these initial stages are critical and directly impact the success of the crystallographic analysis.
Synthetic Strategies for 9-(4-bromophenyl)-9H-carbazole Derivatives
The synthesis of 9-(4-bromophenyl)-9H-carbazole and its derivatives typically involves N-arylation of the carbazole core. A common and effective method is the Ullmann condensation, which involves the copper-catalyzed reaction of a carbazole with an aryl halide.
Experimental Protocol: Synthesis of 9-(4-bromophenyl)-9H-carbazole [4]
-
Reactant Preparation: In a fused silica ampoule, combine 9H-carbazole (1.00 eq.), 1,4-dibromobenzene (1.20 eq.), copper(II) sulfate pentahydrate (0.05 eq.), and potassium carbonate (1.00 eq.). The excess of 1,4-dibromobenzene drives the reaction towards the desired product. Potassium carbonate acts as the base to deprotonate the carbazole nitrogen.
-
Reaction Execution: Seal the ampoule under vacuum and heat to 250 °C for 68 hours. The high temperature is necessary to overcome the activation energy of the C-N bond formation.
-
Work-up and Purification: After cooling, carefully open the ampoule. Partition the solid residue between toluene and water. Extract the aqueous phase with toluene. The combined organic layers are then washed with water, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Chromatography: Purify the crude product by column chromatography on silica gel using a mixture of light petroleum and dichloromethane as the eluent to yield the pure 9-(4-bromophenyl)-9H-carbazole.
The synthesis of derivatives, such as the introduction of substituents on the carbazole ring, often precedes the N-arylation step. For instance, the synthesis of 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole involves the initial preparation of 3,6-di-tert-butyl-9H-carbazole, followed by the Ullmann condensation with 1,4-dibromobenzene.[5]
The Art and Science of Single Crystal Growth
Obtaining single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, well-formed entity, free of defects, with dimensions typically in the range of 0.1-0.3 mm. Slow crystallization is key to achieving this.
Experimental Protocol: Single Crystal Growth by Slow Evaporation [4]
-
Solvent Selection: Dissolve the purified compound in a suitable solvent or solvent mixture in which it is moderately soluble. For 9-(4-bromophenyl)-9H-carbazole, a solution in chloroform has proven effective.[4]
-
Preparation of the Crystallization Vessel: Filter the solution to remove any dust or particulate matter that could act as unwanted nucleation sites. Transfer the clear solution to a clean vial.
-
Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. This allows for the slow evaporation of the solvent. Alternatively, cover the vial with parafilm and pierce a few small holes with a needle.
-
Incubation: Place the vial in a vibration-free environment and allow it to stand undisturbed for several days to weeks. As the solvent slowly evaporates, the concentration of the solute will gradually increase, leading to the formation of well-ordered crystals.
The choice of solvent is crucial. A solvent in which the compound is too soluble will result in very small crystals, while a solvent in which it is poorly soluble may not allow for sufficient material to dissolve for crystallization to occur.
Caption: Workflow from synthesis to single crystal for X-ray diffraction.
Unveiling the Architecture: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystal. The fundamental principle lies in the diffraction of an X-ray beam by the electron clouds of the atoms arranged in a regular, repeating lattice.
Experimental Protocol: Single-Crystal X-ray Diffraction Data Collection
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer, where it is cooled (typically to 100 K) to minimize thermal vibrations of the atoms. The crystal is then rotated while being irradiated with a monochromatic X-ray beam. A detector records the positions and intensities of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The positions of the atoms are then determined using computational methods. This initial structural model is refined to achieve the best possible agreement between the observed and calculated diffraction patterns.
Comparative Crystallographic Analysis of 9-(4-bromophenyl)-9H-carbazole and Its Derivatives
The power of crystallography lies not just in determining a single structure, but in comparing related structures to understand the effects of chemical modifications. Here, we compare the crystal structure of the parent compound, 9-(4-bromophenyl)-9H-carbazole, with that of a substituted derivative, 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole.
| Parameter | 9-(4-bromophenyl)-9H-carbazole[4] | 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole[5] | 9-(4-methoxyphenyl)-9H-carbazole[6] |
| Chemical Formula | C₁₈H₁₂BrN | C₂₆H₂₈BrN | C₁₉H₁₅NO |
| Molecular Weight | 322.20 g/mol | 434.40 g/mol | 273.32 g/mol |
| Crystal System | Monoclinic | Triclinic | Orthorhombic |
| Space Group | P2₁/c | P-1 | Pbca |
| a (Å) | 8.4137(3) | 5.9300(12) | 16.2645(16) |
| b (Å) | 20.1179(7) | 17.634(4) | 7.8297(7) |
| c (Å) | 8.6346(3) | 22.343(5) | 22.819(2) |
| α (°) | 90 | 100.38(3) | 90 |
| β (°) | 108.5322(14) | 95.13(3) | 90 |
| γ (°) | 90 | 99.32(3) | 90 |
| Volume (ų) | 1385.76(8) | 2250.8(8) | 2905.9(5) |
| Molecules per Unit Cell (Z) | 4 | 4 | 8 |
| Dihedral Angle (Carbazole/Phenyl) | 49.87(5)° | 60.5(1)° and 56.3(1)° | 56.78(8)° |
The Parent Compound: 9-(4-bromophenyl)-9H-carbazole
The crystal structure of 9-(4-bromophenyl)-9H-carbazole reveals that the molecule adopts a twisted conformation, with the 4-bromophenyl ring being inclined to the mean plane of the carbazole moiety by a dihedral angle of 49.87(5)°.[4] This twisting is a common feature in 9-phenylcarbazole derivatives and has a significant impact on the electronic properties of the molecule by affecting the degree of π-conjugation between the two aromatic systems.[4]
In the crystal, the molecules are linked by C—H⋯π interactions, forming a corrugated two-dimensional network.[4] Notably, there are no significant π-π stacking interactions between the carbazole moieties.
The Effect of Bulky Substituents: 9-(4-bromophenyl)-3,6-di-tert-butyl-9H-carbazole
The introduction of bulky tert-butyl groups at the 3 and 6 positions of the carbazole ring has a dramatic effect on the crystal packing.[5] The asymmetric unit of this derivative contains two independent molecules, both of which exhibit a more pronounced twist than the parent compound, with dihedral angles of 60.5(1)° and 56.3(1)°.[5] This increased twisting is a direct consequence of the steric hindrance imposed by the tert-butyl groups.
The crystal packing is also significantly altered. Instead of the two-dimensional network seen in the parent compound, the molecules of the di-tert-butyl derivative are linked into chains along the b-axis by C—H⋯π interactions.[5] The bulky substituents effectively prevent the closer packing arrangements observed in the unsubstituted molecule.
Caption: The interplay between molecular structure, crystal packing, and material properties.
Deconstructing Intermolecular Interactions: Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional surface defined around a molecule in a crystal, which separates the electron density of that molecule from the electron density of its neighbors.
By mapping various properties onto this surface, such as the normalized contact distance (d_norm), one can identify regions of close intermolecular contacts. The d_norm surface highlights regions where intermolecular distances are shorter (red), approximately equal to (white), or longer (blue) than the van der Waals radii of the interacting atoms.
For 9-(4-methoxyphenyl)-9H-carbazole, Hirshfeld surface analysis reveals that the crystal packing is dominated by H⋯H (51.2%) and C⋯H/H⋯C (39.9%) contacts, with only minor contributions from other interactions.[7] This quantitative analysis confirms the importance of the weak C—H⋯π interactions in directing the supramolecular assembly.
Structure-Property Relationships and Applications
The insights gained from the crystallographic analysis of 9-(4-bromophenyl)-9H-carbazole derivatives are directly relevant to their application in various fields.
-
OLEDs: The degree of twisting between the carbazole and phenyl rings, as determined by the dihedral angle, influences the HOMO and LUMO energy levels of the molecule.[2] This, in turn, affects the charge injection and transport properties of the material when used in an OLED device. Furthermore, the mode of crystal packing can impact the bulk charge mobility of the material. By strategically modifying the molecular structure with different substituents, it is possible to tune both the molecular and solid-state properties to optimize device performance.
-
Drug Development: In the context of medicinal chemistry, the three-dimensional shape of a molecule and its ability to form specific intermolecular interactions are key determinants of its biological activity. Crystal structure analysis provides a precise picture of the molecule's conformation and its potential for interacting with biological targets. This information is invaluable for structure-based drug design, where the goal is to design molecules that fit perfectly into the binding site of a target protein.
Conclusion
This technical guide has provided a comprehensive overview of the crystal structure of 9-(4-bromophenyl)-9H-carbazole and its derivatives. We have demonstrated how the interplay of synthesis, crystallization, and single-crystal X-ray diffraction allows for a detailed understanding of the supramolecular architecture of these important compounds. The comparative analysis of the parent compound and its substituted derivatives highlights the profound influence of chemical modification on crystal packing and intermolecular interactions. The application of computational tools such as Hirshfeld surface analysis further enriches our understanding of these interactions. The knowledge gained from such studies is crucial for the rational design of new carbazole-based materials with tailored properties for applications in organic electronics and drug discovery.
References
- 1. 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. 2,7-Dibromocarbazole synthesis - chemicalbook [chemicalbook.com]
- 4. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. benchchem.com [benchchem.com]
- 7. 9-(4-Methoxyphenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the N-Alkylation of 3-bromo-9H-carbazole
Introduction: The Significance of N-Alkylated Carbazole Scaffolds
The carbazole nucleus is a privileged heterocyclic motif, forming the structural backbone of numerous natural products and synthetic compounds with significant applications in medicinal chemistry and materials science. N-alkylation of the carbazole ring is a pivotal synthetic transformation that not only modulates the molecule's steric and electronic properties but also serves as a crucial handle for further functionalization. Specifically, 3-bromo-9H-carbazole is a versatile starting material where the bromine atom at the 3-position allows for subsequent cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the nitrogen at the 9-position provides a site for introducing diverse alkyl substituents. This dual functionality makes N-alkylated 3-bromocarbazoles highly valuable intermediates in the synthesis of organic light-emitting diodes (OLEDs), pharmaceuticals, and photoactive materials.
This guide provides an in-depth exploration of the experimental procedures for the N-alkylation of 3-bromo-9H-carbazole, grounded in mechanistic principles and practical laboratory insights. We will dissect the causality behind reagent selection and reaction conditions to empower researchers to not only replicate but also rationally optimize this fundamental reaction.
Mechanistic Underpinnings of N-Alkylation
The N-alkylation of carbazole proceeds via a classical nucleophilic substitution pathway. The core principle involves enhancing the nucleophilicity of the carbazole nitrogen to facilitate an attack on an electrophilic alkyl source.
Deprotonation: Activating the Nucleophile
The nitrogen atom in the 9H-carbazole ring is part of an aromatic system, rendering its lone pair of electrons less available for direct nucleophilic attack. The hydrogen atom on this nitrogen is weakly acidic, with a pKa value in the mid-teens (approximately 17-19), making it susceptible to deprotonation by a suitable base.[1] The selection of the base is therefore the first critical decision in the experimental design.
Base + 3-bromo-9H-carbazole ⇌ Conjugate Acid + 3-bromo-9-carbazolide anion
The resulting carbazolide anion is a potent nucleophile, with the negative charge delocalized over the aromatic system, ready to react with an electrophile.
Nucleophilic Attack (SN2)
The generated carbazolide anion attacks an alkylating agent, typically an alkyl halide (R-X), in a bimolecular nucleophilic substitution (SN2) reaction. The carbazolide ion displaces the halide leaving group, forming the desired C-N bond and yielding the N-alkylated product.
3-bromo-9-carbazolide anion + R-X → 3-bromo-9-alkyl-9H-carbazole + X⁻
The efficiency of this step is governed by the nature of the alkylating agent (primary > secondary >> tertiary halides) and the leaving group (I > Br > Cl).
.dot
Caption: Reaction mechanism for the N-alkylation of 3-bromo-9H-carbazole.
Detailed Experimental Protocol: Synthesis of 9-butyl-3-bromo-9H-carbazole
This protocol provides a reliable method for the N-butylation of 3-bromo-9H-carbazole, adapted from established literature procedures.[2]
Materials and Reagents
-
Starting Material: 3-bromo-9H-carbazole (C₁₂H₈BrN)
-
Base: Powdered Potassium Hydroxide (KOH)
-
Alkylating Agent: 1-Bromobutane (C₄H₉Br)
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF)
-
Workup Reagents: Deionized Water, Chloroform (CHCl₃), Anhydrous Sodium Sulfate (Na₂SO₄)
-
Purification: Silica Gel (for column chromatography), Chloroform, n-Hexane
Step-by-Step Procedure
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-bromo-9H-carbazole (4.00 g, 16.3 mmol).
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add 35 mL of anhydrous DMF. Stir the mixture until the carbazole is fully dissolved.
-
Carefully add powdered potassium hydroxide (3.74 g, 66.7 mmol). Causality Note: A strong base like KOH is required to efficiently deprotonate the carbazole N-H. Using powdered KOH increases the surface area, facilitating a faster reaction. Anhydrous DMF is an ideal polar aprotic solvent that dissolves both the carbazole and the resulting carbazolide salt.[2][3]
-
-
Deprotonation:
-
Stir the resulting suspension vigorously at room temperature for 1 hour. The formation of the potassium carbazolide salt may be observed.
-
-
Alkylation:
-
Slowly add 1-bromobutane (2.80 g, 20.4 mmol) to the mixture via syringe over 5-10 minutes. Causality Note: A slight excess of the alkylating agent ensures the reaction goes to completion. Slow addition helps to control any potential exotherm.
-
Continue stirring the reaction mixture at room temperature for 20 hours.
-
-
Reaction Monitoring:
-
The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC). Prepare a TLC plate (silica gel) and spot the starting material (3-bromo-9H-carbazole) and the reaction mixture. A suitable eluent system is chloroform/hexane (1:2). The product will have a higher Rf value than the starting material due to the nonpolar alkyl chain. The disappearance of the starting material spot indicates reaction completion.
-
-
Workup and Extraction:
-
Once the reaction is complete, pour the mixture into a beaker containing 300 mL of ice water. This will precipitate the crude product and dissolve the inorganic salts.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with chloroform (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) to remove any residual DMF and salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Pack the column using a slurry of silica gel in hexane. Load the crude product onto the column.
-
Elute the column with a chloroform/hexane mixture (e.g., starting with 1:4 and gradually increasing the polarity). Collect the fractions containing the pure product, as identified by TLC.
-
Combine the pure fractions and evaporate the solvent to afford 9-butyl-3-bromo-9H-carbazole as a colorless oil.[2] A reported yield for this specific procedure is 76.5%.[2]
-
-
Characterization:
.dot
Caption: Workflow for the N-alkylation of 3-bromo-9H-carbazole.
Comparative Analysis of Reaction Conditions
The choice of base, solvent, and energy source can significantly impact reaction time and yield. The following table summarizes various methodologies for N-alkylation, providing researchers with a comparative overview to select the most suitable protocol for their specific needs.
| Alkylating Agent | Base | Solvent | Catalyst/Method | Temp. (°C) | Time | Yield (%) | Reference |
| 1-Bromobutane | KOH | DMF | Conventional Heating | Room Temp | 20 h | 76.5 | [2] |
| Various Alkyl Halides | K₂CO₃ | None | Microwave Irradiation | N/A | 5-10 min | 32-95 | [6] |
| 2-Bromoethylamine | NaOH | DMSO | TBAB (Phase Transfer) | 80 | 18 h | N/A | [3] |
| Benzyl Bromide | NaH | DMF | Conventional Heating | N/A | N/A | High | [3] |
| Various Alcohols | PPh₃/DEAD | THF | Mitsunobu Reaction | N/A | N/A | Fair-Excellent | [7][8] |
Insights from Comparative Data:
-
Strong Bases (KOH, NaH): These are highly effective and often provide high yields but require anhydrous conditions and careful handling.[2][3]
-
Weaker Bases (K₂CO₃): Can be effective, especially when paired with microwave irradiation or a phase-transfer catalyst (PTC).[6] The microwave-assisted, solvent-free method is a notable "green chemistry" approach, offering dramatically reduced reaction times.[9][10]
-
Phase-Transfer Catalysis (PTC): Using catalysts like tetrabutylammonium bromide (TBAB) allows the reaction to occur under heterogeneous conditions, which can simplify the procedure and workup.[1][3][11]
-
Mitsunobu Reaction: This method provides an alternative route using alcohols instead of halides as the alkylating source. It is particularly useful for introducing more complex or sterically hindered alkyl groups and proceeds with a predictable inversion of stereochemistry at chiral centers.[7][8][12][13]
Concluding Remarks for the Practicing Scientist
The N-alkylation of 3-bromo-9H-carbazole is a robust and versatile reaction. The choice of a specific protocol should be guided by the desired scale, available reagents, and the nature of the alkyl group to be introduced. For straightforward primary alkylations, the KOH/DMF or NaH/DMF systems are highly reliable. For rapid synthesis or greener conditions, microwave-assisted protocols are an excellent alternative. For more sensitive substrates or when starting from an alcohol, the Mitsunobu reaction offers a powerful, albeit more complex, solution. Successful execution relies on a solid understanding of the underlying mechanism, careful attention to anhydrous conditions where required, and diligent monitoring of the reaction's progress.
References
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Halpern, M. (n.d.). PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Retrieved from [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Synthetic Communications, 27(9), 1553-1560. Available at: [Link]
-
Acs, M., et al. (2007). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. Retrieved from [Link]
-
Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry, 83(14), 7347–7359. Available at: [Link]
-
Li, Z., et al. (2006). Synthesis of N-(n-butane)-3-bromocarbazole (9). Supporting Information for Macromolecules, 39, 6951. Available at: [Link]
-
Kaczorowska, K., et al. (2013). N-Alkylation of 1 H-indoles and 9 H-carbazoles with alcohols. ResearchGate. Retrieved from [Link]
-
Chakraborti, G., Paladhi, S., Mandal, T., & Dash, J. (2018). “On Water” Promoted Ullmann-Type C-N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. PubMed. Retrieved from [Link]
-
Bonesi, S. M., et al. (2002). Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N- and C-Substituted Carbazoles by N-Bromosuccinimide or a N-Bromosuccinimide/Silica Gel System. Helvetica Chimica Acta, 85(10), 3347-3364. Available at: [Link]
- Google Patents. (2020). CN112209869B - Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.
-
Bogdal, D. (2010). RAPID N-ALKYLATION OF CARBAZOLE, PHENOTHIAZLNE AND ACRIDONE UNDER MICROWAVE IRRADIATION. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2021). Can anyone help me regarding N-alkylation of 3-bromo carbazole?? ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Bogdal, D., Pielichowski, J., & Jaskot, K. (1997). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. Marcel Dekker, Inc. Available at: [Link]
-
Chakraborti, G., et al. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2018). “On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. The Journal of Organic Chemistry. Retrieved from [Link]
-
Salehi, B., et al. (2022). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 27(19), 6527. Available at: [Link]
-
ResearchGate. (n.d.). Figure S1: 1H NMR spectrum of 3-bromocarbazole (2). Retrieved from [Link]
-
Chemical Communications (RSC Publishing). (2016). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. Retrieved from [Link]
-
Silva, A. M. S., & Cavaleiro, J. A. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. In Comprehensive Heterocyclic Chemistry III (Vol. 1, pp. 131-185). Elsevier. Available at: [Link]
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The Strategic Utility of 3-Bromo-9-(4-bromophenyl)-9H-carbazole in the Synthesis of Advanced Materials for High-Performance OLEDs
Introduction: The Critical Role of Intermediates in OLED Technology
The rapid evolution of Organic Light-Emitting Diode (OLED) technology is fundamentally driven by the innovation in organic semiconductor materials. The performance metrics of an OLED device—its efficiency, color purity, and operational lifetime—are intricately linked to the molecular architecture of the materials used in its various layers. Carbazole derivatives have emerged as a cornerstone in the design of high-performance OLED materials due to their excellent thermal stability, robust charge transport capabilities, and wide energy gap.[1][2] This application note focuses on 3-Bromo-9-(4-bromophenyl)-9H-carbazole , a key intermediate whose strategic design allows for the synthesis of a new generation of functional materials for advanced OLEDs. We will delve into its synthesis, its pivotal role as a molecular building block, and provide detailed protocols for its utilization in creating materials for OLED fabrication.
Core Concepts: Why this compound is a Valuable Precursor
The molecular structure of this compound is not arbitrary; it is intentionally designed with features that make it a versatile precursor for a range of functional OLED molecules, including host materials, hole transport layers (HTLs), and even complex emitters.
Key Structural Features and Their Implications:
-
Carbazole Core: The rigid and planar carbazole core provides a high triplet energy, which is crucial for hosting blue phosphorescent and thermally activated delayed fluorescence (TADF) emitters, preventing back energy transfer and ensuring high efficiency.[2] It also imparts good thermal stability and hole-transporting properties.
-
Dual Bromination Sites: The presence of two bromine atoms, one on the carbazole core (C3 position) and one on the N-phenyl substituent (C4' position), offers two distinct reactive sites. This allows for sequential and site-selective functionalization through various cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions.[3] This dual functionality is highly advantageous for building complex, asymmetric molecules with tailored optoelectronic properties. For instance, one bromo-position can be used to attach a hole-transporting moiety, while the other can be functionalized to enhance electron transport or tune the energy levels.
-
9-Phenylcarbazole Moiety: The phenyl group at the 9-position of the carbazole increases the steric hindrance, which can disrupt intermolecular packing and prevent aggregation-caused quenching (ACQ). This is particularly important for maintaining high photoluminescence quantum yields (PLQY) in the solid state.[1]
The strategic placement of these functional groups allows chemists to fine-tune the electronic energy levels (HOMO/LUMO), solubility, and morphology of the final materials, leading to improved device efficiency, brighter emissions, and longer operational lifetimes in OLEDs.[4]
Synthesis and Characterization
The synthesis of this compound is a multi-step process that begins with the N-arylation of carbazole, followed by bromination. High purity of the final product is paramount, as even trace impurities can significantly degrade OLED performance and lifespan.[1]
Protocol 1: Synthesis of this compound
This protocol is a two-step process starting from commercially available reagents.
Step 1: Synthesis of the Precursor 9-(4-bromophenyl)-9H-carbazole
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), combine 9H-carbazole (1.0 eq.), 1,4-dibromobenzene (1.2 eq.), copper(I) iodide (CuI) (0.1 eq.), and potassium carbonate (K₂CO₃) (2.0 eq.).
-
Solvent Addition: Add anhydrous, degassed N,N-dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Heat the reaction mixture to 150-160 °C and stir vigorously for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a large volume of water and stir. Collect the resulting precipitate by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/ethyl acetate) or by column chromatography on silica gel to yield 9-(4-bromophenyl)-9H-carbazole as a white to off-white solid.
Step 2: Bromination to Yield this compound
-
Reaction Setup: Dissolve the synthesized 9-(4-bromophenyl)-9H-carbazole (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform in a round-bottom flask.
-
Reagent Addition: Slowly add N-bromosuccinimide (NBS) (1.05-1.1 eq.) to the solution in portions at 0 °C (ice bath). Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Work-up: Once the starting material is consumed, wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/DCM gradient) to afford this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. The melting point should also be determined.
Application in OLED Material Synthesis: A Case Study
The true utility of this compound is realized in its subsequent transformation into a functional OLED material. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction to synthesize a bipolar host material.
Protocol 2: Synthesis of a Bipolar Host Material via Suzuki-Miyaura Coupling
This protocol describes the synthesis of a molecule where a carbazole-based donor is attached at the 3-position and an electron-accepting moiety is attached at the 4'-position of the N-phenyl ring.
Reaction Scheme:
A representative workflow for synthesizing a bipolar host material.
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq.), a desired carbazole-based boronic acid or boronic ester (e.g., 9-phenyl-9H-carbazole-3-boronic acid) (1.1 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq.).
-
Solvent System: Add a degassed mixture of a solvent such as toluene or 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Conditions: Heat the mixture to reflux (typically 90-110 °C) under an inert atmosphere for 12-24 hours, until TLC analysis indicates the consumption of the starting material.
-
Work-up and Purification: Cool the reaction to room temperature, add water, and extract with an organic solvent (e.g., ethyl acetate or DCM). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography to isolate the intermediate product.
-
Second Coupling: Repeat the Suzuki-Miyaura coupling procedure using the intermediate from the previous step and a boronic acid/ester of an electron-accepting moiety (e.g., a triazine- or pyridine-based boronic acid) to obtain the final bipolar host material.
-
Final Purification: The final product must be purified to a very high degree (typically >99.5%) for use in OLEDs. This is often achieved by a combination of column chromatography, recrystallization, and finally, temperature-gradient sublimation.
Fabrication of a Multilayer OLED Device
Once a functional material (e.g., a host material) has been synthesized from this compound and rigorously purified, it can be incorporated into an OLED device. The following is a general protocol for the fabrication of a phosphorescent OLED (PhOLED) by vacuum thermal evaporation.
Protocol 3: Fabrication of a PhOLED Device
Device Architecture: A typical multilayer PhOLED structure is as follows:
ITO / HIL / HTL / EML (Host:Emissive Dopant) / EBL / ETL / EIL / Cathode
| Layer | Material Example | Function |
| Substrate | Glass | Transparent support |
| Anode | Indium Tin Oxide (ITO) | Transparent positive electrode |
| HIL | HAT-CN | Hole Injection Layer |
| HTL | NPB | Hole Transport Layer |
| EML | Synthesized Host:Ir(ppy)₃ | Emissive Layer |
| EBL | TCTA | Electron Blocking Layer |
| ETL | TPBi | Electron Transport Layer |
| EIL | LiF | Electron Injection Layer |
| Cathode | Al | Negative electrode |
Fabrication Workflow:
Workflow for OLED fabrication via vacuum thermal evaporation.
Step-by-Step Procedure:
-
Substrate Preparation:
-
Clean patterned ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone or oxygen plasma immediately before loading into the evaporation chamber to increase the work function of the ITO and improve hole injection.
-
-
Vacuum Thermal Evaporation:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially by resistive heating of the source materials in crucibles. The deposition rate and thickness of each layer should be monitored in situ using a quartz crystal microbalance.
-
Deposit the HIL (e.g., HAT-CN, ~10 nm).
-
Deposit the HTL (e.g., NPB, ~40 nm).
-
Co-deposit the emissive layer (EML) by simultaneously evaporating the synthesized host material and the phosphorescent dopant (e.g., Ir(ppy)₃). The doping concentration is critical and typically ranges from 5-15 wt%. The total thickness of the EML is usually around 20-30 nm.
-
Deposit the EBL (e.g., TCTA, ~10 nm).
-
Deposit the ETL (e.g., TPBi, ~30 nm).
-
-
-
Cathode Deposition:
-
Without breaking the vacuum, deposit the EIL (e.g., LiF, ~1 nm) followed by the metal cathode (e.g., Al, ~100 nm) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Remove the completed devices from the vacuum chamber and immediately encapsulate them under an inert atmosphere (e.g., in a glovebox) using a UV-curable epoxy and a glass lid to protect the organic layers from oxygen and moisture.
-
-
Device Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a spectroradiometer.
-
Determine the external quantum efficiency (EQE), power efficiency, and luminous efficiency.
-
Measure the electroluminescence (EL) spectrum and the Commission Internationale de l'Éclairage (CIE) color coordinates.
-
Assess the operational lifetime of the device (e.g., LT₅₀, the time for the initial luminance to decrease by 50%).
-
Conclusion
This compound is a strategically important intermediate for the synthesis of advanced functional materials for OLEDs. Its dual bromination sites and stable carbazole core provide a versatile platform for creating complex molecular architectures with precisely tuned properties. While not typically used as a standalone functional layer, its role as a precursor is critical for advancing the development of high-performance host and charge-transport materials. The protocols provided herein offer a comprehensive guide for the synthesis of this key intermediate and its subsequent utilization in the fabrication of state-of-the-art OLED devices. Mastery of these synthetic and fabrication techniques is essential for researchers and scientists aiming to push the boundaries of OLED performance.
References
-
Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2467. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). The Role of Carbazole Derivatives in Modern Organic Electronics. Available from: [Link][4]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Available from: [Link][3]
-
Ningbo Inno Pharmchem Co., Ltd. (2025). Carbazole Derivatives: Enhancing OLED Performance with High-Purity Intermediates. Available from: [Link][1]
-
Tsai, M.-H., et al. (2007). 3-(9-Carbazolyl)carbazoles and 3,6-Di(9-carbazolyl)carbazoles as Effective Host Materials for Efficient Blue Organic Electrophosphorescence. Advanced Materials, 19(6), 862-866. Available from: [Link]
-
Wu, F., et al. (2015). A host material consisting of phosphinic amide for efficient sky-blue phosphorescent organic light-emitting diodes. Synthetic Metals, 205, 11-17. Available from: [Link]
-
Zhang, D., et al. (2012). Synthesis and characterization of novel bipolar host materials for highly efficient phosphorescent organic light-emitting diodes. Journal of Materials Chemistry, 22(23), 11634-11640. Available from: [Link]
Sources
Application Notes and Protocols for the Hirao Reaction: Synthesis of Diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate
Introduction: The Strategic Importance of Carbon-Phosphorus Bond Formation
The formation of carbon-phosphorus (C-P) bonds is a cornerstone of modern organophosphorus chemistry, enabling the synthesis of a diverse array of molecules with significant applications in medicinal chemistry, materials science, and catalysis.[1][2] Arylphosphonates, in particular, are key structural motifs found in pharmacologically active compounds and are integral to the development of organic light-emitting diodes (OLEDs).[3][4] The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with dialkyl phosphites, stands as a robust and versatile method for constructing these valuable C(sp²)–P bonds.[1][3][5]
This guide provides a detailed protocol for the Hirao reaction, specifically tailored for the synthesis of diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate from 3-bromo-9-phenyl-9H-carbazole. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and present a step-by-step experimental procedure designed for reproducibility and success in a research setting.
Mechanistic Overview: The Palladium Catalytic Cycle
The Hirao reaction proceeds via a well-established catalytic cycle, analogous to other palladium-catalyzed cross-coupling reactions.[1][3][6] The generally accepted mechanism involves three key steps: oxidative addition, ligand exchange, and reductive elimination.
Figure 1: Catalytic cycle of the Hirao reaction.
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl bromide (3-bromo-9-phenyl-9H-carbazole), forming a Pd(II) intermediate.[1][3] This is often the rate-determining step of the reaction.[6]
-
Ligand Exchange: In the presence of a base, the diethyl phosphite is deprotonated, and the resulting phosphonate anion displaces the bromide ligand on the palladium complex.[7]
-
Reductive Elimination: The final step involves the reductive elimination of the desired arylphosphonate product, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][3][7]
Experimental Protocol: Synthesis of Diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate
This protocol is adapted from established methodologies for the Hirao reaction, with specific considerations for the carbazole substrate.[8]
Materials and Reagents:
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Amount | Molar Equivalents |
| 3-bromo-9-phenyl-9H-carbazole | C₁₈H₁₂BrN | 322.20 | 1.00 g | 1.0 |
| Diethyl phosphite | (C₂H₅O)₂P(O)H | 138.10 | 0.64 mL | 1.5 |
| Palladium(II) acetate | Pd(OAc)₂ | 224.50 | 35 mg | 0.05 |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | C₃₄H₂₈FeP₂ | 554.37 | 86 mg | 0.05 |
| Triethylamine (Et₃N) | (C₂H₅)₃N | 101.19 | 0.87 mL | 2.0 |
| Anhydrous Toluene | C₇H₈ | 92.14 | 20 mL | - |
Equipment:
-
Three-neck round-bottom flask (100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Heating mantle with temperature control
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Column chromatography setup
Step-by-Step Procedure:
Figure 2: Experimental workflow for the Hirao reaction.
1. Reaction Setup:
-
Place a magnetic stir bar in a dry 100 mL three-neck round-bottom flask.
-
Assemble the flask with a reflux condenser and a gas inlet for an inert atmosphere.
-
Flame-dry the glassware under vacuum and backfill with nitrogen or argon. Maintain a positive pressure of inert gas throughout the reaction.
2. Reagent Addition:
-
To the flask, add 3-bromo-9-phenyl-9H-carbazole (1.00 g, 3.10 mmol), palladium(II) acetate (35 mg, 0.155 mmol), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (86 mg, 0.155 mmol).
-
Add anhydrous toluene (20 mL) via syringe.
-
Stir the mixture for 10 minutes at room temperature to ensure homogenization.
-
Sequentially add triethylamine (0.87 mL, 6.20 mmol) and diethyl phosphite (0.64 mL, 4.65 mmol) via syringe.
3. Reaction:
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
4. Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with dichloromethane (50 mL).
-
Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated aqueous NaHCO₃ (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
5. Purification:
-
Purify the crude product by column chromatography on silica gel.
-
A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product and remove the solvent under reduced pressure to yield diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate as a solid.
6. Characterization:
-
The identity and purity of the final product should be confirmed by standard analytical techniques, such as ¹H NMR, ³¹P NMR, ¹³C NMR, and mass spectrometry.
Rationale for Protocol Choices
-
Catalyst System: While the original Hirao protocol utilized Pd(PPh₃)₄, the combination of Pd(OAc)₂ and a phosphine ligand like dppf is often more user-friendly and can lead to improved yields for challenging substrates.[3][9] Dppf is a robust ligand that is effective for a wide range of cross-coupling reactions.
-
Base: Triethylamine is a commonly used base in the Hirao reaction. It serves to neutralize the hydrogen bromide generated during the reaction and to facilitate the deprotonation of diethyl phosphite.[9]
-
Solvent: Toluene is a suitable high-boiling solvent that allows the reaction to be conducted at the elevated temperatures required for the efficient coupling of aryl bromides.[3] Other solvents like DMF or acetonitrile can also be employed, and the choice may impact reaction rates and yields.[9]
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Conducting the reaction under an inert atmosphere of nitrogen or argon is crucial to prevent catalyst deactivation and ensure reproducibility.
Safety Precautions
-
Palladium Compounds: Palladium salts can be toxic and should be handled with care in a well-ventilated fume hood.
-
Phosphites: Diethyl phosphite is corrosive and can cause burns. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Toluene is flammable and has associated health risks. Handle in a fume hood and away from ignition sources.
-
Triethylamine: Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with appropriate PPE in a well-ventilated area.
Conclusion
The Hirao reaction offers a reliable and efficient pathway for the synthesis of arylphosphonates from aryl halides. The protocol detailed herein for the preparation of diethyl (9-phenyl-9H-carbazol-3-yl)phosphonate provides a solid foundation for researchers in drug discovery and materials science. By understanding the underlying mechanism and the rationale for the chosen conditions, scientists can confidently apply and adapt this powerful C-P bond-forming reaction to a variety of substrates.
References
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Keglevich, G. New Developments on the Hirao Reactions, Especially from “Green” Point of View. Current Organic Synthesis, 2019, 16, 523-545. [Link]
-
National Institutes of Health. New Developments on the Hirao Reactions, Especially from “Green” Point of View. [Link]
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Montchamp, J.-L. Revisiting the Hirao Cross-coupling: Improved Synthesis of Aryl and Heteroaryl Phosphonates. European Journal of Organic Chemistry, 2008, 2008(32), 5439-5451. [Link]
-
Wikipedia. Hirao coupling. [Link]
-
MDPI. Microwave-Assisted Synthesis of Aryl Phosphonates and Tertiary Phosphine Oxides by the Hirao Reaction. [Link]
-
ResearchGate. New Developments on the Hirao Reactions, Especially from “Green” Point of View. [Link]
-
Royal Society of Chemistry. A “green” variation of the Hirao reaction: the P–C coupling of diethyl phosphite, alkyl phenyl-H-phosphinates and secondary phosphine oxides with bromoarenes using a P-ligand-free Pd(OAc)2 catalyst under microwave and solvent-free conditions. RSC Advances, 2014, 4, 22808-22816. [Link]
-
ResearchGate. 8. P–C couplings by the Hirao reaction: Novel Developments. [Link]
-
ResearchGate. Hirao reaction of 3‐bromo‐9‐phenyl‐9H‐carbazole (3) and different Y2P(O)H compounds. [Link]
-
ResearchGate. Proposed reaction mechanism (Route I) of the Hirao reaction of Ph2P(O)H and PhX in the presence of Cu(I)(Ph2POH)2 (4). [Link]
-
MDPI. Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. Molecules, 2021, 26(16), 4983. [Link]
-
Organic Chemistry Portal. Palladium-Catalyzed Cross-Coupling Reactions of in Situ Generated Allylindium Reagents with Aryl Halides. [Link]
-
ResearchGate. Palladium/Phosphite Catalyst Systems for Efficient Cross Coupling of Aryl Bromides and Chlorides with Phenylboronic Acid. [Link]
-
ResearchGate. Mechanism of Palladium‐Catalyzed Cross‐Coupling between Aryl Halides and H−Phosphonates. [Link]
-
PubMed. Palladium/phosphite catalyst systems for efficient cross coupling of aryl bromides and chlorides with phenylboronic acid. Chemistry, 2000, 6(10), 1830-3. [Link]
- Google Patents. Method for synthesizing high-purity 3-bromo-N-phenylcarbazole.
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Application Note & Protocol: High-Fidelity Deposition of Carbazole-Based Thin Films via Thermal Evaporation
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the successful deposition of high-quality, uniform thin films of carbazole-based materials using high-vacuum thermal evaporation. Carbazole derivatives are crucial components in organic electronics, particularly as host and transport materials in Organic Light-Emitting Diodes (OLEDs) and as hole transport layers in perovskite solar cells, owing to their excellent charge transport properties and high thermal stability.[1][2] This guide elucidates the underlying principles of the technique, offers detailed, field-proven protocols, and presents a systematic approach to process optimization and troubleshooting.
Foundational Principles & Material Considerations
Thermal evaporation is a physical vapor deposition (PVD) technique conducted under high vacuum (typically 10⁻⁶ to 10⁻⁷ mbar).[3][4] The process involves heating a source material within a crucible until it sublimes or evaporates.[5] The resulting vapor traverses the vacuum chamber and condenses onto a cooler substrate, forming a thin film.[6] The high vacuum is critical as it increases the mean free path of the vaporized molecules, ensuring they travel in a straight line to the substrate with minimal collision or contamination from residual gases.[3][7]
1.1. Why Thermal Evaporation for Carbazole-Based Materials?
Carbazole-based small molecules are well-suited for thermal evaporation due to several key characteristics:
-
Thermal Stability: Many carbazole derivatives possess high thermal stability, allowing them to be heated to their sublimation point without significant decomposition.[2][8]
-
Sublimation: These materials typically transition directly from a solid to a gas (sublimation), which is a gentle process that preserves the integrity of the complex organic molecules.[5]
-
Precise Control: The technique allows for precise, angstrom-level control over film thickness, which is paramount for device performance.[6]
-
High Purity: The high-vacuum environment minimizes the incorporation of impurities into the film, resulting in high-purity layers.[6]
1.2. Critical Material Properties
Before any deposition, it is imperative to understand the thermal properties of the specific carbazole material.
-
Purity: Source material purity is non-negotiable. Impurities can act as charge traps or quenching sites, severely degrading device performance. Always use materials with the highest available purity (e.g., >99.5% sublimation grade).
-
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential. TGA identifies the decomposition temperature (Td), ensuring the evaporation temperature remains safely below this threshold. DSC reveals the melting point (Tm) and glass transition temperature (Tg), which is crucial for understanding the material's amorphous film-forming properties.[2]
The Deposition Workflow: A Three-Phase Protocol
A successful deposition is not a single event but a meticulously executed workflow. This process can be logically divided into three phases: Pre-Deposition, Deposition, and Post-Deposition.
Caption: The three-phase workflow for thermal evaporation.
Phase 1: Pre-Deposition (The Foundation for Quality)
The quality of the final film is largely determined before the deposition even begins.
Protocol 2.1: Substrate Cleaning
The substrate surface must be pristine to ensure proper film adhesion and uniformity. A common and effective procedure for Indium Tin Oxide (ITO) coated glass is as follows:
-
Initial Scrub: Gently scrub the substrates with a gloved hand or cleanroom wipe using a detergent solution (e.g., Hellmanex III) to physically remove gross contamination.[9]
-
Sonication Sequence: Place substrates in a holder and sonicate sequentially in separate beakers.[9][10]
-
Final Rinse & Dry: Rinse thoroughly with flowing DI water and dry with a high-purity nitrogen (N₂) gun.
-
Surface Treatment: Immediately before loading into the vacuum chamber, treat the substrate surface to remove final organic residues and improve wettability.
Protocol 2.2: Source Preparation & System Setup
-
Crucible Selection: Use a high-purity alumina or boron nitride crucible specifically designed for organic evaporation. These provide uniform heating and prevent contamination.[12]
-
Material Loading: Carefully load the carbazole powder into the crucible. Do not compact the powder, as this can lead to uneven heating and "spitting" of material during deposition.
-
System Pumpdown: Load the prepared substrates and source crucible into the deposition chamber. Pump the chamber down to a base pressure of ≤ 5 x 10⁻⁶ Torr.[13] A lower base pressure is always better as it reduces the partial pressure of contaminants like water and oxygen.[3]
Phase 2: Deposition (The Art of Control)
This phase requires patience and precise control over thermal and kinetic parameters.
Protocol 2.3: The Deposition Process
-
Source Degassing: Before opening the shutter to the substrates, slowly ramp up the power to the source crucible to a temperature just below the material's evaporation point. This step outgases any adsorbed moisture or volatile contaminants from the source material.
-
Temperature Ramp-Up: Increase the temperature with a very slow, controlled ramp rate.[12][14] A steep temperature increase can cause the powdered material to be ejected from the crucible or lead to thermal decomposition.[15][16]
-
Rate Stabilization: Monitor the deposition rate using a quartz crystal microbalance (QCM). Adjust the source temperature until a stable, desired deposition rate is achieved. A low deposition rate (e.g., 0.5 - 2.0 Å/s) is generally recommended for organic materials to achieve smooth, amorphous films.[14] High rates can lead to increased surface roughness and defects.[17]
-
Deposition: Once the rate is stable, open the shutter to begin depositing the film onto the substrates. Maintain a constant source temperature and monitor the QCM for real-time thickness measurement.
-
Shutter Close & Cool Down: Close the shutter once the target thickness is reached. Slowly ramp down the power to the source and allow it to cool completely before venting the system.
Phase 3: Post-Deposition & Characterization
Validation of the film's properties is the final, critical step.
Protocol 2.4: Film Characterization
-
Thickness Verification: Use a stylus profilometer or atomic force microscope (AFM) to verify the film thickness across the substrate and confirm uniformity.
-
Surface Morphology: Analyze the film's surface with an AFM. A high-quality amorphous film should exhibit a very low root-mean-square (RMS) roughness, typically < 1 nm.
-
Optical & Electrical Properties:
-
UV-Vis Spectroscopy: To confirm the material's absorption profile and check for signs of decomposition.
-
Photoluminescence (PL): To verify the emissive properties.
-
Device Fabrication: The ultimate test is to incorporate the film into a full device (e.g., an OLED) and measure its performance characteristics.
-
Parameter Optimization & Data
The optimal deposition parameters are material-dependent. The following table provides starting points for common carbazole-based materials.
| Material | Common Name | Typical Source Temp. (°C) | Recommended Rate (Å/s) | Key Application |
| 4,4′-Bis(N-carbazolyl)-1,1′-biphenyl | CBP | 220 - 260 | 1.0 - 2.0 | Phosphorescent OLED Host |
| 1,3-Bis(N-carbazolyl)benzene | mCP | 160 - 200 | 1.0 - 2.0 | Hole Transport / Host |
| Tris(4-carbazoyl-9-ylphenyl)amine | TCTA | 280 - 320 | 0.5 - 1.5 | Hole Injection/Transport |
| 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | CzSi | 300 - 340 | 0.5 - 1.5 | Electron Blocker / Host |
Note: Temperatures are approximate and will vary based on the specific thermal evaporator design, source-to-substrate distance, and desired rate.
Caption: Relationship between key parameters and film properties.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent Deposition Rate | 1. Unstable source temperature. 2. Source material "spitting". 3. Poor thermal contact of crucible. | 1. Check PID controller settings for power supply. 2. Use a slower temperature ramp; ensure powder is not compacted. 3. Ensure crucible is seated correctly in the heating element. |
| High Film Roughness | 1. Deposition rate is too high. 2. Substrate is contaminated. 3. Base pressure is too high (scattering). | 1. Reduce deposition rate to < 2.0 Å/s. 2. Re-clean substrates using the full protocol (Protocol 2.1). 3. Check for vacuum leaks; ensure adequate pump-down time. |
| Poor Film Adhesion | 1. Inadequate substrate cleaning. 2. Substrate surface energy is too low. | 1. Perform O₂ plasma or UV-Ozone treatment immediately before loading. 2. Verify that the final IPA rinse does not leave residue. |
| Film Discoloration / Poor Performance | 1. Thermal decomposition of source material. 2. Contamination from the chamber or source. | 1. Lower the source temperature; verify with TGA data. 2. Use higher purity source material; clean the deposition chamber thoroughly. |
References
- Vertex AI Search. (n.d.). Synthesis and characterization of semiconducting carbazole thin films.
-
MDPI. (2019). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. Retrieved October 26, 2023, from [Link]
-
IEEE Xplore. (2023). High-Performance Carbazole-Benzocarbazole-Based Host Materials for Red Phosphorescent OLEDs: Enhanced Stability and Efficiency. Retrieved October 26, 2023, from [Link]
-
RSC Publishing. (2021). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. Retrieved October 26, 2023, from [Link]
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Korvus Technology. (n.d.). Low-Temperature Thermal Evaporation of Organic Materials. Retrieved October 26, 2023, from [Link]
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Vacree. (2019). Thin Films Deposition of Organic Materials. Retrieved October 26, 2023, from [Link]
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ResearchGate. (2014). What is the best cleaning procedures for ITO substrates?. Retrieved October 26, 2023, from [Link]
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AEM Deposition. (2023). The Art of Thermal Evaporation: A Step-by-Step Guide. Retrieved October 26, 2023, from [Link]
-
Angstrom Engineering. (n.d.). An Introduction to Thermal Evaporation Deposition in Thin Film Technology. Retrieved October 26, 2023, from [Link]
-
Kintek Solution. (n.d.). What Is The Pressure For Thermal Evaporation?. Retrieved October 26, 2023, from [Link]
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BYU Cleanroom. (n.d.). Substrate Cleaning. Retrieved October 26, 2023, from [Link]
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UTEP. (n.d.). Substrate Cleaning. Retrieved October 26, 2023, from [Link]
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Kintek Solution. (n.d.). What Is Thermal Evaporation Of Organic Materials?. Retrieved October 26, 2023, from [Link]
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ST Instruments. (n.d.). Low Temperature Evaporation For Organics. Retrieved October 26, 2023, from [Link]
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MDPI. (2023). Influence of the Deposition Rate and Substrate Temperature on the Morphology of Thermally Evaporated Ionic Liquids. Retrieved October 26, 2023, from [Link]
-
ResearchGate. (2014). What are the best practices for thermal evaporation of organic conductive materials?. Retrieved October 26, 2023, from [Link]
-
Leybold. (2021). Introduction to Vacuum Coating by Thermal Evaporation. Retrieved October 26, 2023, from [Link]
-
Ideal Vacuum. (n.d.). Frequently Asked Questions - What is typical pressure for an thermal evaporation process?. Retrieved October 26, 2023, from [Link]
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- 16. korvustech.com [korvustech.com]
- 17. mdpi.com [mdpi.com]
Solution-processing methods for carbazole hole transport layers
An In-Depth Guide to Solution-Processing Methods for Carbazole Hole Transport Layers
Authored by: Gemini, Senior Application Scientist
Introduction: The Critical Role of Carbazole Hole Transport Layers
Carbazole-based molecules have emerged as a cornerstone in the development of high-performance optoelectronic devices, including perovskite solar cells (PSCs) and organic light-emitting diodes (OLEDs).[1][2] Their popularity stems from an attractive combination of properties: high hole mobility, excellent thermal and chemical stability, deep-lying energy levels for proper device alignment, and the potential for low-cost synthesis.[2][3][4] The hole transport layer (HTL) is a critical component in these devices, responsible for efficiently extracting and transporting photogenerated holes from the active layer to the anode while simultaneously blocking electrons, thereby minimizing charge recombination.[3][5]
Solution-processing techniques offer significant advantages over traditional vacuum deposition methods, primarily in terms of cost, scalability, and high throughput, making them ideal for the commercialization of large-area devices.[3][6][7] This guide provides a comprehensive overview of the fundamental principles, detailed protocols, and field-proven insights for depositing high-quality carbazole-based HTLs using common solution-based methods.
Part 1: Fundamental Principles of Solution Processing
The success of any solution-based deposition hinges on a deep understanding of the interplay between the material, the solvent, and the substrate. A well-formulated ink and a meticulously prepared substrate are prerequisites for achieving a uniform, defect-free thin film with optimal electronic properties.
Material Selection: Tailoring the Carbazole Core
The choice of the carbazole derivative is paramount. The molecular structure dictates solubility, film-forming properties, and electronic characteristics. Key classes include:
-
Small Molecules: These are the most common and include materials like 2PACz, Me-4PACz, and derivatives of spirobifluorene.[8][9] They often require doping to achieve sufficient conductivity.
-
Polymers & Oligomers: Materials like poly(N-vinylcarbazole) (PVK) or specialized oligomers can offer improved film formation and mechanical robustness.[10][11]
-
Self-Assembled Monolayers (SAMs): Carbazole derivatives functionalized with anchoring groups (e.g., phosphonic acids) can form ultrathin, ordered HTLs that facilitate excellent interfacial contact and charge extraction.[1][9][12]
Solution Formulation: The Art of the "Ink"
The precursor solution, or "ink," is the heart of the process. Its properties directly influence the quality of the final film.
-
Solvent Selection: The solvent must fully dissolve the carbazole material. Common choices include chlorobenzene, toluene, chloroform, and ethanol.[9][13][14] Key solvent properties to consider are:
-
Boiling Point & Vapor Pressure: Affects the drying rate. A solvent that evaporates too quickly can lead to defects, while one that is too slow can prolong processing times.
-
Solubility: Ensures a homogeneous precursor solution.
-
Surface Tension: Influences the wettability of the solution on the substrate.
-
-
Concentration: The concentration of the carbazole material in the solvent is a primary determinant of the final film thickness. Typical concentrations range from 1 mM for SAMs to 5-20 mg/mL for spin-coated small molecules.[9][14]
-
Additives & Doping: For many small-molecule carbazole HTLs, intrinsic conductivity is low. Doping is often necessary to enhance charge transport and device performance.[3] Common dopants include:
-
Lithium Salts (e.g., Li-TFSI): Increases charge carrier density.
-
Organic Additives (e.g., tBP): Improves film morphology and conductivity.
-
Radical Cation Salts: Can act as effective p-type dopants, sometimes offering better stability than lithium-based systems.[4]
-
Substrate Preparation: The Foundation for a Perfect Film
The substrate, typically indium tin oxide (ITO) or fluorine-doped tin oxide (FTO) coated glass, must be impeccably clean to ensure uniform film deposition and good adhesion. A multi-step cleaning process is essential.
Caption: General workflow for solution-processing carbazole HTLs.
A typical cleaning sequence involves sequential sonication in detergent, deionized water, acetone, and isopropanol.[15] This is often followed by a UV-Ozone treatment, which not only removes residual organic contaminants but also renders the surface more hydrophilic, improving the wettability of the precursor solution.[9]
Part 2: Core Solution-Processing Techniques
The choice of deposition technique depends on the desired film characteristics, material consumption, and scalability requirements, ranging from small-scale lab research to large-scale industrial production.
Spin Coating
Spin coating is the most prevalent method in academic research for its simplicity and ability to produce highly uniform thin films.[16] The process involves dispensing a liquid onto a spinning substrate, where centrifugal force spreads the solution evenly.
Causality & Insights: The final film thickness is inversely proportional to the square root of the spin speed; higher speeds yield thinner films.[17] The evaporation rate during spinning is critical; a controlled atmosphere (e.g., in a nitrogen-filled glovebox) is often required to achieve reproducible results, especially for sensitive materials like perovskites.[9]
Table 1: Typical Spin Coating Parameters for a Carbazole HTL
| Parameter | Value Range | Effect on Film | Reference |
| Solution Concentration | 5 - 20 mg/mL | Higher concentration leads to thicker films. | [14] |
| Solvent | Chlorobenzene, Toluene | Solvent vapor pressure affects drying time and morphology. | [13][14] |
| Spin Speed | 1000 - 6000 RPM | Higher speeds result in thinner films. | [14][17] |
| Spin Time | 30 - 60 seconds | Ensures solvent evaporation and uniform coverage. | [9][14] |
| Annealing Temperature | 80 - 120 °C | Improves film crystallinity and charge transport. | [9] |
Protocol 1: Spin Coating a Carbazole-Based SAM HTL (Br-2PACz)
This protocol is adapted from a method demonstrated to achieve high-efficiency perovskite solar cells.[9]
Materials:
-
Indium Tin Oxide (ITO) coated glass substrates
-
Br-2PACz ([2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid)
-
Anhydrous Ethanol (EtOH)
-
Cleaning agents: Detergent, DI water, Acetone, Isopropanol
Equipment:
-
Spin coater
-
Ultrasonic bath
-
UV-Ozone cleaner
-
Hotplate
-
Nitrogen-filled glovebox
Step-by-Step Procedure:
-
Substrate Cleaning: a. Sonicate ITO substrates sequentially in detergent solution, DI water, acetone, and isopropanol for 15 minutes each. b. Dry the substrates with a stream of nitrogen gas. c. Treat the substrates with UV-Ozone for 30 minutes to enhance surface wettability.[9]
-
Solution Preparation (in Glovebox): a. Prepare a 1 mM solution of Br-2PACz in anhydrous ethanol. b. Stir the solution overnight to ensure complete dissolution.[9]
-
Deposition: a. Transfer the cleaned, UV-treated ITO substrates into the glovebox. b. Dispense the Br-2PACz solution onto the static ITO substrate, ensuring the entire surface is covered. c. Allow the solution to react with the ITO surface for 1 minute. This step is crucial for the phosphonic acid group to anchor to the oxide surface.[9] d. Spin coat at 3000 rpm for 30 seconds.[9]
-
Washing Step (Optional but Recommended): a. To remove any aggregated molecules not bound to the surface, dispense ~200 µL of pure ethanol onto the substrate while it is spinning at 3000 rpm for 30 seconds.[9]
-
Annealing: a. Transfer the coated substrates to a hotplate inside the glovebox. b. Anneal at 100 °C for 10 minutes to remove residual solvent and promote monolayer ordering.[9]
-
Cooling & Storage: a. Allow the substrates to cool to room temperature before depositing subsequent layers.
Slot-Die Coating
Slot-die coating is a highly scalable deposition technique suitable for roll-to-roll manufacturing.[7] It involves extruding a precise amount of ink through a narrow slit (the "slot") directly onto a moving substrate.
Causality & Insights: This method offers excellent material utilization and precise control over film thickness, which is determined by the ink flow rate, web speed, and coating width.[18] The formulation of the ink is even more critical than in spin coating; viscosity and surface tension must be carefully optimized to maintain a stable coating bead and prevent defects. Additives can be used to enhance wet film stability and control crystallization.[8]
Caption: Schematic of the slot-die coating process.
Protocol 2: Slot-Die Coating a Carbazole HTL
This generalized protocol is based on principles used for depositing functional layers in perovskite solar cells.[7][8][18]
Materials:
-
Carbazole HTL material (e.g., Me-4PACz)
-
Appropriate solvent system (e.g., chlorobenzene with additives)
-
Cleaned FTO or ITO substrates
Equipment:
-
Slot-die coater with precision pump
-
Substrate heater
-
In-line or post-coating drying/annealing system
Step-by-Step Procedure:
-
Ink Formulation: a. Prepare a solution of the carbazole material at the desired concentration. The optimal viscosity for slot-die coating is typically higher than for spin coating. b. Filter the ink through a 0.2 µm PTFE filter to remove any particulates that could clog the die or cause coating defects.
-
Coater Setup: a. Set the substrate temperature. Pre-heating can aid in solvent evaporation and film formation. . Set the coating gap (distance between the die lips and the substrate), typically in the range of 50-200 µm. c. Set the substrate (web) speed and the ink injection flow rate. These two parameters are precisely controlled to achieve the target wet film thickness.
-
Deposition: a. Initiate the ink flow to establish a stable coating bead between the die lips and the substrate. b. Start the substrate movement. The ink is continuously transferred from the bead to the moving substrate. c. Maintain constant process parameters throughout the coating run to ensure uniformity.
-
Drying and Annealing: a. The coated substrate moves immediately into a drying zone. This can involve controlled gas flow (e.g., air knife) or infrared heaters. b. Perform a post-deposition annealing step at a specific temperature and time to fully remove the solvent and optimize the film's microstructure, similar to the spin-coating process.
-
Quality Control: a. After coating, inspect the film for uniformity, pinholes, and other defects using optical microscopy. b. Characterize film thickness using a profilometer.
Inkjet Printing
Inkjet printing is a direct-writing, additive manufacturing technique that deposits picoliter-sized droplets of ink onto a substrate in a predetermined pattern.[19] It is highly attractive for its ability to pattern devices without masks and for its extremely efficient material usage.
Causality & Insights: The "printability" of an ink is governed by complex fluid dynamics, encapsulated by the Z number, a dimensionless parameter relating viscosity, surface tension, and density. A stable jetting performance is crucial. The final film morphology depends on how the individual droplets spread, coalesce, and dry on the substrate. Using a co-solvent system (e.g., chlorobenzene and cyclohexanone) can help control the drying time and promote the formation of a smooth, uniform film.[19][20]
Part 3: Film Characterization & Troubleshooting
Validating the quality of the deposited HTL is a critical step.
-
Morphology: Atomic Force Microscopy (AFM) is used to assess surface roughness and uniformity. A smooth HTL is crucial for forming a good interface with the overlying layer.
-
Optical Properties: UV-Vis Spectroscopy confirms the material's absorption spectrum and helps determine the optical bandgap.[3]
-
Electronic Properties: Cyclic Voltammetry (CV) is used to determine the HOMO/LUMO energy levels to ensure proper alignment with the perovskite or emissive layer.[21] Conductivity measurements confirm the effectiveness of doping.[15]
Table 2: Common Issues and Troubleshooting in Solution Processing
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Pinholes in Film | - Particulates in solution- Poor substrate cleaning- Dewetting of ink | - Filter the solution before use- Improve substrate cleaning protocol- Modify solvent system or use UV-Ozone to increase surface energy |
| Poor Uniformity ("Comet Tails") | - Solution dispensed too slowly- Incomplete substrate coverage | - Dispense solution quickly and centrally- Increase solution volume |
| Film is too Thick/Thin | - Incorrect solution concentration- Incorrect spin/coating speed | - Adjust concentration- Decrease/increase spin speed or adjust slot-die flow rate/web speed |
| Crystallization or Haze | - Material crashing out of solution- Incompatible solvent | - Gently warm the solution- Screen for a more suitable solvent or use a co-solvent system |
Conclusion
The successful deposition of carbazole-based hole transport layers via solution-processing is a multi-faceted task that requires careful optimization of material selection, ink formulation, substrate preparation, and deposition parameters. While spin coating remains a valuable tool for rapid material screening in a research setting, scalable techniques like slot-die coating and inkjet printing are paving the way for the industrial manufacturing of next-generation solar cells and displays. By understanding the underlying scientific principles and adhering to meticulous protocols, researchers and engineers can reliably produce high-quality HTLs, unlocking the full potential of carbazole-based materials in advanced optoelectronic devices.
References
- 1. mdpi.com [mdpi.com]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. osti.gov [osti.gov]
- 4. research-hub.nrel.gov [research-hub.nrel.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Towards industrialization of perovskite solar cells using slot die coating - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Recent Advancements on Slot-Die Coating of Perovskite Solar Cells: The Lab-to-Fab Optimisation Process [mdpi.com]
- 8. Researchers use slot die coating to achieve 20.3%-efficient mini inverted perovskite solar modules | Perovskite-Info [perovskite-info.com]
- 9. A carbazole-based self-assembled monolayer as the hole transport layer for efficient and stable Cs 0.25 FA 0.75 Sn 0.5 Pb 0.5 I 3 solar cells - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D3TA01276J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. physicsforums.com [physicsforums.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. ossila.com [ossila.com]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Inkjet printing of blue phosphorescent light-emitting layer based on bis(3,5-di(9H-carbazol-9-yl))diphenylsilane - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. theses.fr [theses.fr]
Synthesis of Thermally Activated Delayed Fluorescence (TADF) Emitters: An Application Guide for Researchers
Introduction: The Dawn of a New Era in Organic Electronics
Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technologies with their vibrant colors, high contrast ratios, and flexibility. However, a fundamental limitation in traditional fluorescent OLEDs is that only 25% of the electrically generated excitons (singlet excitons) can emit light, while the remaining 75% (triplet excitons) are wasted as heat. While phosphorescent OLEDs can harvest these triplet excitons using heavy metal complexes, their cost and environmental concerns have driven the search for alternative solutions.
Thermally Activated Delayed Fluorescence (TADF) has emerged as a groundbreaking mechanism to achieve 100% internal quantum efficiency in purely organic molecules.[1][2] TADF emitters possess a small energy gap between their lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[3][4] This small energy difference allows for the efficient up-conversion of non-emissive triplet excitons to emissive singlet excitons through a process called reverse intersystem crossing (RISC), which is facilitated by thermal energy at room temperature.[3][4] This guide provides a comprehensive overview of the design principles, detailed synthetic protocols for exemplary TADF emitters, and methodologies for their photophysical characterization.
Rational Design of TADF Emitters: The Donor-Acceptor Architecture
The cornerstone of designing efficient TADF emitters lies in minimizing the singlet-triplet energy gap (ΔEST). A widely adopted and successful strategy is the use of a donor-acceptor (D-A) molecular architecture.[5][6] In these molecules, the highest occupied molecular orbital (HOMO) is localized on the electron-donating moiety, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-accepting moiety.[5][7] By spatially separating the HOMO and LUMO, the exchange energy between the singlet and triplet states is minimized, leading to a small ΔEST.[3]
A critical aspect of this design is the torsion angle between the donor and acceptor units. A large dihedral angle (approaching 90°) further reduces the HOMO-LUMO overlap, which is beneficial for a small ΔEST.[7] However, this orthogonality can also decrease the oscillator strength of the fluorescence transition. Therefore, a delicate balance must be struck to achieve both a small ΔEST and a high photoluminescence quantum yield (PLQY).[8]
Commonly employed electron-donating and electron-accepting moieties in TADF emitters are presented below.
Table 1: Common Donor and Acceptor Moieties in TADF Emitters
| Donor Moieties | Acceptor Moieties |
| Carbazole and its derivatives[5][9][10] | Triazine[7][11][12] |
| Acridine derivatives[9] | Cyano-substituted aromatics[9][11][12] |
| Phenoxazine[10] | Diphenylsulfone[11] |
| Phenothiazine[5] | Benzophenone[4] |
| Spiro-acridine[5] | Triarylborane[11] |
Synthetic Strategies for Donor-Acceptor TADF Emitters
The synthesis of D-A type TADF emitters predominantly relies on palladium-catalyzed cross-coupling reactions, which are highly efficient in forming the crucial C-N or C-C bonds between the donor and acceptor units. The two most prominent methods are the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[1][13] In the context of TADF synthesis, it is typically used to couple an amine-containing donor moiety with a halogenated acceptor. The general reaction scheme involves a palladium catalyst, a phosphine ligand, and a base. Microwave-assisted protocols have been shown to significantly reduce reaction times from hours to minutes.[13][14]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful tool for constructing carbon-carbon bonds.[11][15] It is often employed when the donor and acceptor are linked via an aromatic spacer. This reaction involves the coupling of an organoboron compound (often a boronic acid or ester) with a halide or triflate in the presence of a palladium catalyst and a base.
Experimental Protocols: Synthesis of Exemplar TADF Emitters
This section provides detailed, step-by-step protocols for the synthesis of three widely studied and high-performing TADF emitters: 4CzIPN , DMAC-TRZ , and PXZ-TRZ . These examples showcase the practical application of the aforementioned synthetic strategies.
Protocol 1: Synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
4CzIPN is a green TADF emitter known for its high photoluminescence quantum yield and its application as a photocatalyst.[3][14] Its synthesis involves the nucleophilic aromatic substitution of a fluorinated acceptor with a carbazole donor.
Reaction Scheme:
Figure 1: Synthesis of 4CzIPN.
Materials:
-
Carbazole (1.05 g, 6.28 mmol)
-
Pentafluorobenzonitrile (0.25 g, 1.29 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 0.50 g, 12.5 mmol)
-
Anhydrous tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of carbazole in anhydrous THF in a dry reaction vessel, add sodium hydride portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the resulting mixture for 30 minutes.
-
Add pentafluorobenzonitrile to the reaction mixture.
-
Stir the reaction for several hours until completion, which can be monitored by thin-layer chromatography (TLC).
-
Carefully quench the reaction by the slow addition of deionized water.
-
Filter the resulting precipitate and wash with water.
-
The crude product can be purified by column chromatography on silica gel.
-
Alternatively, for a simplified, column-free purification, the crude product can be re-slurried in hot THF to yield high-purity 4CzIPN.[16]
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of 2-(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)-4,6-diphenyl-1,3,5-triazine (DMAC-TRZ)
DMAC-TRZ is a sky-blue TADF emitter. Its synthesis is a classic example of a Suzuki-Miyaura coupling to form the C-C bond between the acridine-phenyl donor unit and the triazine acceptor, followed by a Buchwald-Hartwig amination to attach the acridine donor.
Reaction Scheme:
Figure 2: Synthesis of DMAC-TRZ.
Materials:
-
Step 1:
-
2-chloro-4,6-diphenyl-1,3,5-triazine
-
4-bromophenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water
-
-
Step 2:
-
2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine (from Step 1)
-
9,9-dimethylacridan
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl (t-BuXPhos)
-
Sodium tert-butoxide (t-BuONa)
-
Anhydrous toluene
-
Procedure:
Step 1: Suzuki-Miyaura Coupling
-
In a round-bottom flask, combine 2-chloro-4,6-diphenyl-1,3,5-triazine, 4-bromophenylboronic acid, and potassium carbonate.
-
Add a mixture of toluene and water as the solvent.
-
Degas the mixture by bubbling with an inert gas (e.g., argon) for 20-30 minutes.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the reaction mixture.
-
Heat the reaction mixture to reflux and stir until the starting materials are consumed (monitor by TLC).
-
After cooling to room temperature, perform a standard aqueous workup, extract the product with an organic solvent, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine.
Step 2: Buchwald-Hartwig Amination
-
In a Schlenk flask under an inert atmosphere, combine 2-(4-bromophenyl)-4,6-diphenyl-1,3,5-triazine, 9,9-dimethylacridan, and sodium tert-butoxide.
-
Add the palladium precursor (Pd₂(dba)₃) and the phosphine ligand (t-BuXPhos).
-
Add anhydrous toluene as the solvent.
-
Heat the reaction mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC).
-
After cooling, perform an aqueous workup, extract the product, dry the organic layer, and remove the solvent.
-
Purify the final product by column chromatography to yield DMAC-TRZ.
Protocol 3: Synthesis of 10-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-10H-phenoxazine (PXZ-TRZ)
PXZ-TRZ is an efficient green TADF emitter.[17][18][19] The synthesis is analogous to that of DMAC-TRZ, with the final step involving the Buchwald-Hartwig amination of phenoxazine.
Reaction Scheme:
Figure 3: Synthesis of PXZ-TRZ.
Materials and Procedure:
The materials and procedure for the synthesis of PXZ-TRZ are identical to those for DMAC-TRZ, with the exception that in Step 2, phenoxazine is used as the donor moiety instead of 9,9-dimethylacridan.
Photophysical Characterization of TADF Emitters
A thorough photophysical characterization is crucial to evaluate the performance of newly synthesized TADF emitters.[2][8] The key parameters to be determined are the photoluminescence quantum yield (PLQY), the prompt and delayed fluorescence lifetimes, and the singlet-triplet energy gap (ΔEST).
Protocol 4: Determination of Photoluminescence Quantum Yield (PLQY)
The absolute PLQY is best measured using an integrating sphere.[3][16][20] This method directly compares the number of photons emitted by the sample to the number of photons absorbed.
Equipment:
-
Spectrofluorometer equipped with an integrating sphere
-
Excitation source (e.g., Xenon lamp)
-
Detector (e.g., PMT)
Procedure:
-
Blank Measurement: Place a blank sample (e.g., the solvent used to dissolve the TADF emitter) in the integrating sphere and measure the spectrum of the excitation source. This provides a reference for the number of incident photons.
-
Sample Measurement: Place the sample containing the TADF emitter in the integrating sphere and measure the emission spectrum, which will include both the sample's fluorescence and the scattered excitation light.
-
Calculation: The PLQY is calculated by the instrument's software, which integrates the areas of the emission and absorption peaks from the sample and blank measurements. The formula is essentially: PLQY = (Number of emitted photons) / (Number of absorbed photons)
Protocol 5: Measurement of Prompt and Delayed Fluorescence Lifetimes
The presence of a delayed fluorescence component is the hallmark of a TADF emitter. Time-Correlated Single Photon Counting (TCSPC) is a common technique for measuring fluorescence lifetimes.[2][12][15]
Equipment:
-
TCSPC system with a pulsed laser source (picosecond or nanosecond)
-
Fast photodetector
Procedure:
-
Sample Preparation: Prepare a dilute solution of the TADF emitter in a degassed solvent to minimize quenching by oxygen.
-
Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution (e.g., a dilute solution of Ludox in water).[21]
-
Fluorescence Decay Measurement: Excite the sample with the pulsed laser and collect the fluorescence decay profile over a timescale that captures both the fast (nanosecond) and slow (microsecond to millisecond) decay components.
-
Data Analysis: The fluorescence decay curve is fitted with a multi-exponential decay function. The short lifetime component corresponds to the prompt fluorescence (τp), while the long lifetime component corresponds to the delayed fluorescence (τd).
Figure 4: Workflow for Lifetime Measurement.
Protocol 6: Determination of the Singlet-Triplet Energy Gap (ΔEST)
The ΔEST can be estimated from the onsets of the fluorescence and phosphorescence spectra.[9][20]
Procedure:
-
Fluorescence Spectrum: Measure the steady-state fluorescence spectrum of the TADF emitter in a suitable solvent or thin film at room temperature. The energy of the singlet state (ES1) is estimated from the high-energy onset of the fluorescence peak.
-
Phosphorescence Spectrum: Measure the phosphorescence spectrum at a low temperature (typically 77 K in a frozen solvent) to suppress the thermally activated delayed fluorescence and make the phosphorescence from the triplet state detectable. The energy of the triplet state (ET1) is estimated from the high-energy onset of the phosphorescence peak.
-
Calculation: The singlet-triplet energy gap is the difference between these two energy values: ΔEST = ES1 - ET1
A more accurate determination of ΔEST can be achieved by analyzing the temperature dependence of the delayed fluorescence lifetime.[9]
Conclusion and Future Outlook
The development of high-performance TADF emitters has opened up new avenues for efficient and cost-effective OLED technologies. The donor-acceptor design principle provides a robust framework for tuning the photophysical properties of these materials. The synthetic protocols outlined in this guide, based on well-established cross-coupling reactions, offer a reliable pathway for the creation of novel TADF emitters. As our understanding of the structure-property relationships in TADF materials continues to grow, we can expect the emergence of even more efficient and stable emitters for a wide range of applications in displays, lighting, and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Fluorescence Lifetime Measurements and Biological Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. labsolu.ca [labsolu.ca]
- 7. researchgate.net [researchgate.net]
- 8. 10-Phenyl-10H-phenoxazine-4,6-diol tetrahydrofuran monosolvate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resource.aminer.org [resource.aminer.org]
- 10. Calibration approaches for fluorescence lifetime applications using time-domain measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Uncertainty evaluation of photoluminescence quantum yield measurement in an integrating hemisphere-based instrument [opg.optica.org]
- 17. mdpi.com [mdpi.com]
- 18. CN102250026A - Synthesis method of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine - Google Patents [patents.google.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. Application of Time-Resolved Fluorescence for Direct and Continuous Probing of Release from Polymeric Delivery Vehicles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Bromo-9-(4-bromophenyl)-9H-carbazole by Recrystallization
Welcome to the Technical Support Center for the purification of 3-Bromo-9-(4-bromophenyl)-9H-carbazole. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our goal is to provide not just procedural steps, but also the scientific reasoning behind them to ensure a successful purification.
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
For many crystalline organic compounds like this compound, recrystallization is a highly effective and commonly used purification technique. It is particularly adept at removing small amounts of impurities from a solid product. The principle of recrystallization relies on the differential solubility of the desired compound and its impurities in a selected solvent at varying temperatures. An ideal solvent will dissolve the crude product at an elevated temperature and allow the pure compound to crystallize upon cooling, while the impurities remain in the solution.
For this specific compound and related brominated carbazoles, column chromatography can also be used, especially if the crude product contains a complex mixture of impurities with similar polarities to the desired product[1]. However, for achieving high crystalline purity, recrystallization is often the preferred final step.
Q2: How do I select the best solvent for the recrystallization of this compound?
The choice of solvent is the most critical parameter for a successful recrystallization. An ideal solvent should:
-
Dissolve the compound sparingly or not at all at room temperature.
-
Dissolve the compound completely at the solvent's boiling point.
-
Not react with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
-
Dissolve impurities well at both high and low temperatures, or not at all.
For this compound and similar carbazole derivatives, several solvents and solvent systems have been reported to be effective. A systematic approach to solvent selection is recommended.
Recommended Solvents for Screening:
| Solvent/System | Rationale and Observations |
| Petroleum Ether | A non-polar solvent, reported to be effective for the recrystallization of this compound. Due to its non-polar nature, it is likely to be a good choice if the impurities are more polar than the product. |
| Ethanol | A polar protic solvent, commonly used for the recrystallization of various carbazole derivatives. It is particularly useful when dealing with more polar impurities. |
| Methanol | Similar to ethanol, this polar protic solvent can be effective. For some carbazole derivatives, it has been shown to produce needle-like crystals. |
| Ethyl Acetate/Hexane | A solvent mixture that allows for fine-tuning of polarity. The compound is typically dissolved in a minimal amount of hot ethyl acetate, and hexane is added as an anti-solvent to induce crystallization upon cooling. |
| Dichloromethane/Hexane | Another common solvent/anti-solvent system. Dichloromethane is a good solvent for many organic compounds, and the addition of hexane reduces the solubility to promote crystal formation. |
Experimental Solvent Screening Protocol:
-
Place a small amount (e.g., 20-30 mg) of the crude this compound into separate test tubes.
-
To each test tube, add a small volume (e.g., 0.5 mL) of a different solvent from the list above.
-
Observe the solubility at room temperature.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and observe if the compound dissolves.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. The solvent that yields a good crop of well-formed crystals is a suitable candidate for scaling up the recrystallization.
Q3: What are the likely impurities in my crude this compound?
Understanding the potential impurities is crucial for developing an effective purification strategy. The impurities will largely depend on the synthetic route used to prepare the compound. A common synthesis involves the bromination of 9-(4-bromophenyl)-9H-carbazole.
Potential Impurities:
-
Unreacted Starting Material: 9-(4-bromophenyl)-9H-carbazole may be present if the bromination reaction did not go to completion.
-
Over-brominated Products: Dibrominated or polybrominated carbazoles, such as 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole, are common byproducts in bromination reactions of carbazoles.
-
Isomeric Byproducts: Depending on the reaction conditions, bromination could potentially occur at other positions on the carbazole ring system, leading to isomeric impurities.
-
Residual Reagents: If N-bromosuccinimide (NBS) is used as the brominating agent, residual NBS or its byproduct, succinimide, may be present.
Thin-layer chromatography (TLC) is an excellent technique to assess the purity of your crude product and to monitor the progress of the purification. A suitable eluent system for carbazole derivatives is a mixture of hexane and ethyl acetate[2].
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound.
Issue 1: The compound does not dissolve in the hot solvent.
-
Cause: Insufficient solvent was used, or the chosen solvent is not a good solvent for the compound even at elevated temperatures.
-
Solution:
-
Gradually add more of the hot solvent until the compound dissolves. Be mindful not to add a large excess, as this will reduce the recovery yield.
-
If the compound still does not dissolve after adding a significant amount of solvent, it is likely that the chosen solvent is unsuitable. In this case, the solvent should be evaporated, and a different solvent from the screening list should be tried.
-
Issue 2: The compound "oils out" instead of crystallizing.
-
Cause: "Oiling out" occurs when the compound separates from the solution as a supercooled liquid instead of a solid. This often happens when the solution is highly concentrated or cooled too rapidly. The melting point of the compound may also be lower than the temperature of the solution when it becomes saturated.
-
Solution:
-
Reheat the solution until the oil redissolves completely.
-
Add a small amount of additional solvent to decrease the concentration.
-
Allow the solution to cool much more slowly. You can do this by placing the flask in a warm water bath and allowing it to cool to room temperature with the bath, or by insulating the flask.
-
Scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation and induce crystallization.
-
Adding a "seed crystal" (a small, pure crystal of the compound) can also initiate crystallization.
-
Issue 3: No crystals form upon cooling.
-
Cause: This is usually due to using too much solvent, resulting in a solution that is not supersaturated upon cooling. It can also be due to the formation of a stable supersaturated solution.
-
Solution:
-
If too much solvent was added, the excess can be removed by gently boiling the solution to reduce its volume. Be sure to do this in a fume hood and use a boiling chip. Once the volume is reduced, allow the solution to cool again.
-
To induce crystallization from a supersaturated solution, try scratching the inside of the flask with a glass rod or adding a seed crystal.
-
Cooling the solution in an ice-salt bath to a lower temperature may also promote crystallization.
-
Issue 4: The recovered yield is very low.
-
Cause: A low yield can result from several factors:
-
Using a large excess of solvent.
-
Premature crystallization during hot filtration.
-
The compound having significant solubility in the cold solvent.
-
Incomplete collection of crystals during filtration.
-
-
Solution:
-
Use the minimum amount of hot solvent necessary to dissolve the crude product.
-
To prevent premature crystallization during hot filtration, use a pre-heated funnel and flask. If crystals do form, they can be redissolved by adding a small amount of hot solvent.
-
Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize the recovery of the crystalline product.
-
After filtration, wash the crystals with a minimal amount of ice-cold solvent to remove any remaining mother liquor without dissolving a significant amount of the product.
-
Experimental Protocol: Recrystallization of this compound
This protocol provides a general guideline for the recrystallization of this compound. The choice of solvent and volumes should be optimized based on the results of your solvent screening experiments.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., petroleum ether, ethanol)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Condenser (optional, but recommended for volatile solvents)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a small amount of the chosen recrystallization solvent and a boiling chip. Gently heat the mixture to the boiling point of the solvent while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal (about 1-2% of the weight of the crude product) and then reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization. Use a pre-heated funnel and receiving flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this initial cooling period to allow for the formation of large, well-defined crystals. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point of the compound. The melting point of this compound is reported to be in the range of 148-152 °C.
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: A schematic of the recrystallization workflow.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
Bezuglyi, Y. V., et al. (2016). Crystal structure of 3-bromo-9-ethyl-9H-carbazole. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 7), o1067–o1068. [Link]
-
Kautny, P., et al. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 4), o330–o331. [Link]
-
Organic Syntheses. (n.d.). 9H-Carbazole, 9-ethyl-3,6-dimethyl-. Retrieved from [Link]
Sources
Technical Support Center: Column Chromatography Methods for Purifying Carbazole Compounds
Welcome to the technical support center for the purification of carbazole compounds using column chromatography. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies. Carbazole and its derivatives are a critical class of nitrogen-containing heterocyclic compounds with significant applications in pharmaceuticals, organic electronics, and materials science.[1][2] Achieving high purity is often paramount for the successful application of these compounds, and column chromatography remains a cornerstone technique for this purpose.[2][3]
This resource is structured to address common challenges and frequently asked questions, moving from foundational knowledge to specific troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for carbazole purification, and why?
A1: The most prevalent stationary phase for the purification of carbazole and its derivatives is silica gel .[4][5] The reason for its widespread use lies in the inherent polarity of the carbazole nucleus and the acidic nature of the silanol groups (Si-OH) on the silica surface.[6] These silanol groups can interact with the lone pair of electrons on the nitrogen atom of the carbazole, as well as with other polar functional groups on carbazole derivatives, facilitating separation based on polarity.[6]
Q2: Should I use normal-phase or reversed-phase chromatography for my carbazole compound?
A2: The choice between normal-phase and reversed-phase chromatography depends primarily on the polarity of your specific carbazole derivative.[7][8]
-
Normal-Phase Chromatography (NPC): This is the more traditional and often the first approach for many carbazole derivatives.[9][10] It utilizes a polar stationary phase (like silica gel or alumina) and a non-polar mobile phase (e.g., hexane/ethyl acetate mixtures).[9][11] NPC is generally suitable for compounds that are soluble in organic solvents like dichloromethane or ethyl acetate.[7][8]
-
Reversed-Phase Chromatography (RPC): In RPC, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (e.g., water/acetonitrile or water/methanol).[9][10] This technique is advantageous for highly polar carbazole derivatives or when dealing with aqueous reaction mixtures.[7][9] If your compound is soluble in polar solvents like methanol, DMSO, or DMF, reversed-phase is a good starting point.[8]
A good rule of thumb is to assess the solubility of your crude product.[8] If it dissolves well in non-polar organic solvents, start with normal-phase. If it is more soluble in polar or aqueous solvents, reversed-phase is likely the better option.[7][8]
Q3: How do I select the optimal mobile phase for my separation?
A3: The key to selecting the best mobile phase is to perform preliminary analysis using Thin-Layer Chromatography (TLC) .[11] The goal is to find a solvent system that provides a good separation of your target compound from its impurities, ideally with a retention factor (Rf) value between 0.2 and 0.3 for the desired product.[11][12]
For normal-phase chromatography on silica gel, a common starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent such as ethyl acetate or dichloromethane.[11][12] You can then adjust the ratio of these solvents to optimize the separation.
Q4: What is the difference between isocratic and gradient elution, and which should I use?
A4: The choice between isocratic and gradient elution depends on the complexity of your sample mixture.[13][14]
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation.[13][15] This method is simpler and is often sufficient for purifying compounds where the impurities have significantly different polarities from the product.[15]
-
Gradient Elution: The polarity of the mobile phase is gradually increased over the course of the separation.[13][14] This is achieved by progressively increasing the proportion of the more polar solvent in the mobile phase mixture.[16] Gradient elution is particularly useful for complex mixtures containing compounds with a wide range of polarities, as it can shorten the analysis time and improve peak resolution for strongly retained compounds.[14][16]
For separating closely related carbazole isomers or complex reaction mixtures, a shallow gradient elution is often necessary to achieve adequate separation.[17][18]
Troubleshooting Guide
This section addresses specific issues that you may encounter during the column chromatography of carbazole compounds.
Issue 1: Poor Separation of the Desired Compound from Impurities
Potential Causes & Solutions
-
Inappropriate Mobile Phase Polarity: If the mobile phase is too polar, all compounds will elute too quickly, resulting in poor separation. Conversely, if it's not polar enough, compounds will remain strongly adsorbed to the stationary phase.
-
Column Overloading: Loading too much crude material onto the column is a common cause of poor separation.[11][19]
-
Solution: Reduce the amount of sample loaded onto the column. A general guideline is a silica gel to crude product ratio of at least 50:1 by weight.[18]
-
-
Improper Column Packing: Channels or cracks in the silica bed can lead to uneven flow of the mobile phase and band broadening.
-
Co-elution of Isomers: Isomeric impurities are a frequent challenge in carbazole chemistry, as they often have very similar polarities.[17][18]
Workflow for Optimizing Separation
Caption: Decision tree for improving chromatographic separation.
Issue 2: Peak Tailing or Streaking of Basic Carbazole Derivatives
Potential Causes & Solutions
-
Strong Interaction with Acidic Silanol Groups: The basic nitrogen atom in some carbazole derivatives can interact strongly with the acidic silanol groups on the surface of the silica gel.[6] This leads to a slow and uneven elution, resulting in tailed peaks.[6]
-
Solution 1: Mobile Phase Additive: The most effective solution is to add a small amount of a competitive base to the mobile phase to neutralize the acidic silanol sites.[6] Triethylamine (TEA) is commonly used for this purpose. Start by adding 0.1-1% TEA to your eluent system.[6]
-
Solution 2: Alternative Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase like alumina (Al₂O₃).[6]
-
Solution 3: Deactivated Silica Gel: For particularly sensitive compounds, silica gel can be deactivated by pre-treating it with a base like triethylamine.[17]
-
Table 1: Comparison of Stationary Phases for Carbazole Purification
| Stationary Phase | Acidity | Primary Application | Considerations |
| Silica Gel | Acidic[6] | General purpose, good for neutral and acidic compounds. | Can cause tailing with basic compounds.[6] |
| Alumina | Basic, Neutral, or Acidic | Good for separating basic compounds. | Activity can vary depending on water content. |
| C18 Reversed-Phase Silica | Neutral | For polar carbazole derivatives. | Requires a polar mobile phase.[9] |
| Amine-Functionalized Silica | Basic | Excellent for purifying basic amines, reduces tailing.[8] | Can be more expensive than standard silica. |
Issue 3: Compound is Unstable on Silica Gel
Potential Causes & Solutions
-
Decomposition on Acidic Stationary Phase: Some carbazole derivatives can be sensitive to the acidic nature of silica gel and may decompose during chromatography.[17][20]
-
Solution 1: Deactivate the Silica Gel: As mentioned above, adding a small percentage of a base like triethylamine to the eluent can help neutralize the silica surface.[17]
-
Solution 2: Use an Alternative Stationary Phase: Alumina or Florisil can be less harsh alternatives to silica gel.[20]
-
Solution 3: Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to reduce the time the compound is in contact with the silica gel.
-
Experimental Protocol: Dry Loading a Sample for Column Chromatography
This method is particularly useful when the crude product has poor solubility in the initial mobile phase.[12][21]
-
Dissolve the crude carbazole compound in a suitable solvent (e.g., dichloromethane).
-
Add a small amount of silica gel (approximately 5-10 times the mass of the crude product) to the solution.[21]
-
Thoroughly mix to ensure the compound is adsorbed onto the silica.
-
Remove the solvent under reduced pressure (using a rotary evaporator) until a fine, free-flowing powder is obtained.[21]
-
Carefully add this dried silica-adsorbed sample to the top of the packed column.[17][21]
-
Gently add a layer of sand on top of the sample layer to prevent disturbance during the addition of the mobile phase.[21]
-
Proceed with the elution as planned.
Diagram of a Typical Column Chromatography Setup
Caption: A simplified diagram of a column chromatography setup.
Concluding Remarks
The successful purification of carbazole compounds by column chromatography is a blend of understanding the underlying chemical principles and methodical troubleshooting. By carefully selecting the stationary and mobile phases, optimizing the elution conditions, and being mindful of the specific properties of the carbazole derivatives, researchers can consistently achieve high levels of purity. This guide serves as a foundational resource to navigate the common challenges and empower scientists to refine their purification strategies. For highly challenging separations, advanced techniques such as preparative HPLC or the use of more specialized stationary phases may be required.[1][17]
References
- BenchChem. (n.d.). Technical Support Center: Purification of Aminopropyl Carbazole Derivatives.
- BenchChem. (n.d.). purification of 9-ethyl-9H-carbazole-2-carbaldehyde by recrystallization and column chromatography.
- BenchChem. (n.d.). Technical Support Center: Purification of 1H-Benzo[c]carbazole Derivatives.
- Chowdhury, B. K., Hirani, S. K., & Bhattacharyya, P. (1986). High-performance liquid chromatographic separation of carbazole alkaloids.
- BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 1H-Benzo[c]carbazoles via Diels-Alder Reaction.
-
PubMed. (2024). A small-scale silica gel column chromatography method for separating carbazole compounds from highly mature crude oil. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Minimizing Impurities in Commercial Carbazole Sources.
-
MDPI. (2022). Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Carbazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
Phenomenex. (2025). Isocratic Vs. Gradient Elution in Chromatography. Retrieved from [Link]
-
AWS. (n.d.). S1 SUPPORTING INFORMATION Synthesis of Substituted Naphthalenes and Carbazoles by the Palladium-Catalyzed Annulation of Interna. Retrieved from [Link]
-
Danaher Life Sciences. (n.d.). Gradient vs. Isocratic Elution in HPLC. Retrieved from [Link]
-
Frontiers. (2022). Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from [Link]
-
Biotage. (2023). When is Gradient Elution Better than Isocratic Elution?. Retrieved from [Link]
-
ResearchGate. (2023). A Small-Scale Silica Gel Column Chromatography Method for Separating Carbazole Compounds from Highly Mature Crude Oil. Retrieved from [Link]
-
uHPLCs. (2025). Isocratic vs Gradient Elution: Which to Choose for Your HPLC Needs?. Retrieved from [Link]
-
PubMed. (1995). Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation. Retrieved from [Link]
-
RSC Publishing. (2021). Coumarin–carbazole based functionalized pyrazolines: synthesis, characterization, anticancer investigation and molecular docking. Retrieved from [Link]
-
ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
National Institutes of Health. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Retrieved from [Link]
-
Biotage. (2023). How do I choose between Normal- or Reversed-phase flash column chromatography for my compound purification?. Retrieved from [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]
-
Moravek. (n.d.). Reverse-Phase vs. Normal-Phase HPLC: A Brief Comparison. Retrieved from [Link]
-
Biotage. (2023). How do I decide between normal- or reversed-phase flash column chromatography?. Retrieved from [Link]
-
Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Synthesis and Purification of 1H-Benzo[c]carbazole.
-
Lab Manager. (2025). Reverse Phase vs Normal Phase HPLC: How to Choose the Right Tool. Retrieved from [Link]
-
RSC Publishing. (2014). Synthesis of benzo[a]carbazoles and indolo[2,3-a]carbazoles via photoinduced carbene-mediated CH in. Retrieved from [Link]
- BenchChem. (n.d.). Technical Support Center: Purification of 2,6-Dimethyl-9H-carbazole.
Sources
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Technical Support Center: Synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Welcome to the technical support guide for the synthesis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important synthetic building block. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to ensure your success.
I. Overview of Synthetic Strategies
The synthesis of this compound is primarily achieved through two robust cross-coupling methodologies: the copper-catalyzed Ullmann condensation and the palladium-catalyzed Buchwald-Hartwig amination. A secondary route involves the direct bromination of a pre-formed N-aryl carbazole. The choice of method often depends on the availability of starting materials, desired scale, and tolerance to specific reaction conditions.
Below is a comparative overview of the two primary C-N bond formation strategies.
| Feature | Ullmann Condensation | Buchwald-Hartwig Amination |
| Catalyst System | Copper (e.g., CuI, CuSO₄)[1][2] | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)[3][4] |
| Ligand | Often used (e.g., L-proline, 1,10-phenanthroline)[1][5] | Required (e.g., phosphine-based ligands like XPhos, BINAP)[6][7] |
| Reaction Temp. | Typically high (110-250°C)[1][2] | Generally milder, can sometimes be run at room temperature[3][8] |
| Base | Inorganic bases (e.g., K₂CO₃, Cs₂CO₃)[2][9] | Strong, non-nucleophilic bases (e.g., NaOt-Bu, K₃PO₄)[6][7] |
| Pros | Lower catalyst cost, well-established for carbazoles.[1][5] | Broader substrate scope, milder conditions, often higher yields.[4][10] |
| Cons | Harsh conditions, may require stoichiometric copper.[1] | Higher catalyst/ligand cost, sensitivity to air and moisture.[10] |
II. Troubleshooting Guide & Core Protocols
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Scenario 1: Low or No Product Formation in Ullmann Condensation
Question: I am attempting to synthesize this compound from 3-bromo-9H-carbazole and 1,4-dibromobenzene using a CuI catalyst and K₂CO₃ in DMF, but I am seeing very low conversion by TLC analysis even after 24 hours at 150°C. What is going wrong?
Answer: This is a common issue in Ullmann couplings, which are notoriously sensitive to several factors. Let's break down the potential causes and solutions.
-
Causality: The catalytic cycle of the Ullmann reaction involves the coordination of the amine (carbazole) to the copper(I) center, followed by coupling with the aryl halide. This process can be hindered by inactive catalyst, poor solubility, or insufficient base strength. Traditional Ullmann reactions often required harsh conditions and stoichiometric amounts of copper.[1] Modern protocols utilize catalytic copper, but this requires careful optimization.
-
Troubleshooting Steps:
-
Catalyst Activity & Ligand Addition: Ensure your CuI is fresh and not oxidized (it should be off-white, not green or brown). More importantly, the addition of a ligand is crucial for stabilizing the copper catalyst and increasing its reactivity at lower temperatures.[1] L-proline or 1,10-phenanthroline are excellent starting points.
-
Solvent and Temperature: While DMF is a common solvent, consider alternatives like dioxane or NMP, which can offer better solubility for the carbazole salt.[1] Although you are at 150°C, some protocols require temperatures up to 210°C, though this can lead to degradation.[1] A sealed-tube reaction may be necessary to reach sufficient temperatures safely.[2]
-
Base Strength: Potassium carbonate (K₂CO₃) is a standard base, but if your 3-bromo-9H-carbazole is not fully deprotonated, the reaction will not proceed. Consider using a stronger base like cesium carbonate (Cs₂CO₃), which has greater solubility in organic solvents.[9]
-
Moisture: The reaction is sensitive to water. Ensure all your reagents and glassware are thoroughly dried and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Optimized Ullmann Protocol: A recommended starting point for an optimized, ligand-assisted Ullmann reaction is as follows:
-
To a dry Schlenk flask under an inert atmosphere, add 3-bromo-9H-carbazole (1.0 eq), 1,4-dibromobenzene (1.2 eq), CuI (0.1 eq), L-proline (0.2 eq), and Cs₂CO₃ (2.0 eq).
-
Add anhydrous dioxane or DMF via syringe.[1]
-
Heat the mixture to 110-120°C with vigorous stirring for 24-48 hours.[1][3]
-
Monitor reaction progress by TLC (stain with potassium permanganate).
-
Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel.
Scenario 2: Side Product Formation in the Bromination of 9-(4-bromophenyl)-9H-carbazole
Question: I am synthesizing the target compound by brominating 9-(4-bromophenyl)-9H-carbazole with N-bromosuccinimide (NBS) in dichloromethane (DCM). My final product is contaminated with a significant amount of a dibrominated species, likely 3,6-dibromo-9-(4-bromophenyl)-9H-carbazole. How can I improve the selectivity?
Answer: This is a classic selectivity problem in electrophilic aromatic substitution. The carbazole ring is electron-rich and highly activated towards bromination. Once the first bromine is added at the 3-position, the ring remains activated enough for a second bromination to occur, typically at the 6-position.
-
Causality: The rate of the second bromination is competitive with the first, especially if there are localized excesses of the brominating agent or if the reaction is allowed to run for too long after the initial starting material is consumed.
-
Troubleshooting Steps:
-
Stoichiometry and Reagent Addition: The most critical factor is precise control over the stoichiometry of NBS. Use no more than 1.0 to 1.05 equivalents of NBS. Instead of adding the NBS all at once, add it portion-wise or as a solution in DCM dropwise over a period of 30-60 minutes. This maintains a low concentration of the electrophile and favors mono-bromination.
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0°C and allow the reaction to slowly warm to room temperature.[9] This will decrease the rate of the second bromination more significantly than the first.
-
Reaction Monitoring: Monitor the reaction closely by TLC. As soon as the starting material, 9-(4-bromophenyl)-9H-carbazole, is consumed, quench the reaction immediately by adding water or a dilute solution of sodium thiosulfate to destroy any remaining NBS.[9]
-
Purification: If a small amount of the dibrominated product is still formed, it can typically be separated by careful column chromatography on silica gel, as the dibrominated compound is less polar. Recrystallization from a solvent system like petroleum ether or ethanol/DCM can also be effective.[9]
-
Visualizing the Reaction Pathways
Caption: Overview of synthetic routes to the target molecule.
III. Frequently Asked Questions (FAQs)
Q1: Which is the "better" method: Ullmann or Buchwald-Hartwig? A: "Better" is subjective and project-dependent. The Buchwald-Hartwig amination is often preferred in modern discovery labs due to its milder conditions, higher functional group tolerance, and typically higher yields.[4][6] However, the Ullmann reaction can be more cost-effective for large-scale synthesis due to the lower cost of copper catalysts compared to palladium and specialized phosphine ligands.[10]
Q2: My Buchwald-Hartwig reaction is sluggish. How can I speed it up? A: First, ensure your setup is completely free of oxygen, as it can deactivate the Pd(0) catalyst. Use a Schlenk line or glovebox. Second, the choice of ligand is critical. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) are often superior to older ligands like BINAP for this type of transformation.[6][7] Finally, check your base. Sodium tert-butoxide (NaOt-Bu) is very effective but extremely hygroscopic. Use fresh, high-purity base.
Q3: How do I properly monitor the reaction by Thin Layer Chromatography (TLC)? A: Use a non-polar solvent system like hexane/ethyl acetate (e.g., 9:1 or 8:2 v/v). The starting carbazole will be more polar (lower Rf) than the N-arylated product. The product, this compound, will in turn be more polar than the 1,4-dibromobenzene starting material. Spot all starting materials on the plate for comparison. Visualize under UV light (254 nm) and consider staining with potassium permanganate for species that are not UV-active.
Q4: What is the main safety concern with these reactions? A: For Ullmann reactions, the primary concern is the use of high-boiling, toxic solvents like DMF and NMP at high temperatures. Always conduct these reactions in a well-ventilated fume hood. For Buchwald-Hartwig reactions, phosphine ligands can be air-sensitive and toxic. Strong bases like NaOt-Bu are corrosive and react violently with water. Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Visualizing a Troubleshooting Workflow
Caption: A logical workflow for diagnosing low-yield issues.
IV. References
-
BenchChem. (n.d.). Application Notes and Protocols for the Ullmann Coupling Reaction: N-Arylation of Carbazole. Retrieved from
-
Efficient and Mild Ullmann-Type N-Arylation of Amides, Carbamates, and Azoles in Water. (2017). Chemistry. Retrieved from
-
ChemicalBook. (n.d.). 3-BroMo-9-(4-broMophenyl)carbazole synthesis. Retrieved from
-
ChemicalBook. (n.d.). 3-bromo-9-phenyl-9H-carbazole synthesis. Retrieved from
-
ResearchGate. (n.d.). On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. Retrieved from
-
Yoo, W. J., Tsukamoto, T., & Kobayashi, S. (n.d.). Visible Light-Mediated Ullmann-Type C–N Coupling Reactions of Carbazole Derivatives and Aryl Iodides. Organic Letters. Retrieved from
-
“On Water'' Promoted Ullmann-Type C–N Bond-Forming Reactions: Application to Carbazole Alkaloids by Selective N-Arylation of Aminophenols. (2018). The Journal of Organic Chemistry. Retrieved from
-
Dendrimers with 9-Phenylcarbazole Dendrons and Tetraphenylsilane Core: Synthesis, Photophysics, and Electrochemical Behavior - Supporting Information. (n.d.). Retrieved from
-
9-(4-Bromophenyl)-9H-carbazole. (n.d.). PMC - NIH. Retrieved from
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021). ACS Publications. Retrieved from
-
Buchwald-Hartwig Amination. (n.d.). Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved from
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from
-
Preparation of sec and tert amines by Buchwald-Hartwig Amination. (n.d.). Retrieved from
Sources
- 1. benchchem.com [benchchem.com]
- 2. 9-(4-Bromophenyl)-9H-carbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-bromo-9-phenyl-9H-carbazole synthesis - chemicalbook [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. 3-BroMo-9-(4-broMophenyl)carbazole synthesis - chemicalbook [chemicalbook.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Solubility of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Introduction for the Researcher
Welcome to the technical support guide for 3-Bromo-9-(4-bromophenyl)-9H-carbazole. This document is designed for researchers, scientists, and drug development professionals who are working with this compound and may encounter challenges related to its dissolution in organic solvents. Due to a lack of specific quantitative solubility data in publicly available literature, this guide provides a framework for systematic solubility determination and offers practical solutions to common problems. Our goal is to equip you with the foundational knowledge and experimental strategies needed to effectively work with this and other poorly soluble carbazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics I can expect from this compound?
Q2: I'm starting a new experiment. Which solvent should I try first to dissolve this compound?
A2: A systematic approach using small quantities of the compound is the most efficient method.[5] A good starting point for many organic molecules with poor solubility is a powerful, polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[5] These solvents are often effective at dissolving a wide range of organic compounds. Following these, you could explore other common laboratory solvents such as tetrahydrofuran (THF), dichloromethane (DCM), or toluene, moving along the polarity scale to find an optimal solvent for your specific application.
Q3: My compound won't dissolve even in DMSO. What can I do?
A3: If you're facing persistent solubility issues, several techniques can be employed. Gentle heating and sonication can significantly aid in the dissolution of stubborn compounds.[5] Warming the solution slightly can increase the kinetic energy, helping to overcome the crystal lattice energy of the solid. Sonication uses ultrasonic waves to agitate the solvent and break down solute particles, facilitating dissolution. However, be cautious with prolonged or excessive heat as it may cause degradation of the compound.[5]
Q4: The compound dissolves in my organic stock solvent, but precipitates when I dilute it into an aqueous buffer for my assay. How can I prevent this?
A4: This phenomenon, often called "crashing out," is a common challenge when transitioning from a concentrated organic stock solution to an aqueous medium.[6] It occurs because the compound's solubility dramatically decreases in the highly polar aqueous environment. To mitigate this, add the organic stock solution to the aqueous buffer slowly and with vigorous stirring or vortexing.[6] This helps to disperse the compound quickly. Also, aim to use the lowest possible concentration of the organic solvent in your final working solution, as it can have off-target effects in biological assays.[5]
Troubleshooting Guide: Systematic Approach to Solubilization
When encountering solubility challenges with this compound, a structured approach is key. The following workflow provides a logical sequence of steps to identify a suitable solvent system.
Caption: A workflow for troubleshooting the solubility of this compound.
Quantitative Solubility Data
As of this writing, specific quantitative solubility data for this compound in common organic solvents is not available in peer-reviewed literature or chemical databases.[7] Researchers are encouraged to determine these values experimentally as needed for their work. The following table is provided as a template for recording experimentally determined solubility.
| Solvent | Polarity Index | Temperature (°C) | Experimentally Determined Solubility (mg/mL) | Observations |
| Dichloromethane (DCM) | 3.1 | 25 | ||
| Tetrahydrofuran (THF) | 4.0 | 25 | ||
| Toluene | 2.4 | 25 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | 25 | ||
| Dimethyl Sulfoxide (DMSO) | 7.2 | 25 |
Experimental Protocol: Determination of Solubility
This protocol outlines a general method for determining the solubility of this compound in a given organic solvent.[8][9]
Objective: To determine the approximate solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvents (e.g., DMSO, DCM, THF)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the test solvent (e.g., 1 mL). The solid should be in excess to ensure a saturated solution is formed.
-
-
Equilibration:
-
Seal the vials and place them in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25°C).
-
Allow the solutions to equilibrate for 24-48 hours. This extended time is to ensure that the dissolution has reached equilibrium.
-
-
Separation of Undissolved Solid:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant.
-
Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of your analytical method (e.g., HPLC-UV).
-
Analyze the diluted sample to determine the concentration of the dissolved compound.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the supernatant, taking into account the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Solubility of Things. (n.d.). Carbazole. Retrieved from [Link]
-
University of the West Indies at Mona. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]
-
Quora. (2024, November 15). What are some common substituents found on carbazole derivatives, and how do they affect the properties of the compound? Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 9-(4-Bromophenyl)carbazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Collin College. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Retrieved from [Link]
-
University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]
-
ACS Publications. (2023, March 22). Solubility Measurement and Modeling of 9-Phenylcarbazole in Various Organic Solvents at Different Temperatures toward Efficient Process Design of Solvent Antisolvent Precipitation. Journal of Chemical & Engineering Data. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Solubility of N-Ethylcarbazole in different organic solvent at 279.15–319.15 K. Retrieved from [Link]
-
Dissolution Technologies. (2022, November 1). Dissolution Method Troubleshooting: An Industry Perspective. Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Dissolution Method Development for Poorly Soluble Compounds. Retrieved from [Link]
-
Boron Molecular. (n.d.). 3,6-dibromo-9-(4-bromo-phenyl)-9H-carbazole. Retrieved from [Link]
Sources
- 1. This compound | C18H11Br2N | CID 66797808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. labproinc.com [labproinc.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. oled-intermediates.com [oled-intermediates.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. chem.ws [chem.ws]
Technical Support Center: Optimizing Thin Film Morphology of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Welcome to the technical support center for 3-Bromo-9-(4-bromophenyl)-9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical troubleshooting for optimizing the thin film morphology of this promising carbazole derivative. As a key building block in organic electronics, particularly for hole-transport layers (HTLs) in Organic Light-Emitting Diodes (OLEDs), achieving a uniform, defect-free thin film is paramount for device performance and reproducibility.
This resource provides a structured approach to troubleshooting common issues encountered during thin film deposition, backed by scientific principles and field-proven expertise.
Understanding the Material: Key Properties of this compound
Before delving into deposition protocols, a thorough understanding of the material's intrinsic properties is crucial. These characteristics dictate the choice of deposition technique and processing parameters.
| Property | Value | Significance for Thin Film Deposition |
| Molecular Formula | C₁₈H₁₁Br₂N | The presence of bromine atoms increases the molecular weight and can influence intermolecular interactions, affecting film packing and stability. |
| Molecular Weight | 401.10 g/mol | A higher molecular weight can impact sublimation temperature and solubility. |
| Physical State | White to off-white solid/powder | Indicates that the material can be deposited via thermal evaporation or from a solution. |
| Purity | Typically >97-98% | High purity is essential to prevent impurities from acting as charge traps or quenching sites in electronic devices, which can degrade performance. |
| CAS Number | 1226860-66-7 | For unique identification and literature search. |
Troubleshooting Guide & FAQs
This section addresses common challenges in achieving optimal thin film morphology with this compound, presented in a question-and-answer format.
Solution-Based Deposition (Spin Coating)
Q1: My spin-coated film appears hazy and non-uniform. What is the likely cause and how can I fix it?
A1: Hazy and non-uniform films are typically due to poor solubility or aggregation of the material in the chosen solvent.
-
Causality: this compound, like many carbazole derivatives, has a rigid, planar structure that can lead to aggregation in non-ideal solvents. If the solvent evaporates too quickly or cannot fully solvate the molecules, they will crash out of solution, forming aggregates that scatter light and create a hazy appearance.
-
Troubleshooting Steps:
-
Solvent Selection: While specific solubility data for this compound is not widely published, carbazole derivatives are generally soluble in aromatic solvents.
-
Recommended Solvents: Start with chlorobenzene or toluene . These have relatively high boiling points, allowing for a more controlled drying process. Tetrahydrofuran (THF) or dichloromethane (DCM) can also be tested, but their lower boiling points may lead to rapid, uncontrolled crystallization.
-
Solvent Mixtures: A mixture of a good solvent (e.g., chlorobenzene) and a co-solvent can sometimes improve film quality.
-
-
Concentration Optimization: High concentrations can promote aggregation.
-
Recommended Starting Range: Begin with a low concentration, in the range of 5-10 mg/mL . Gradually increase the concentration to achieve the desired film thickness, while monitoring for any signs of aggregation.
-
-
Filtration: Always filter your solution through a 0.2 µm PTFE syringe filter before spin coating. This will remove any undissolved particles or aggregates.
-
Sonication & Gentle Heating: To aid dissolution, gently sonicate the solution or warm it slightly (e.g., to 40-50 °C). Ensure the material is fully dissolved before use.
-
Q2: The film is too thin/thick for my device architecture. How can I control the thickness?
A2: Film thickness in spin coating is primarily controlled by the solution concentration and the spin speed.
-
Causality: The final film thickness is determined by the balance between the centrifugal force flinging the solution off the substrate and the viscous forces retaining it. Higher viscosity (from higher concentration) and lower spin speed result in thicker films.
-
Troubleshooting Steps:
-
To Increase Thickness:
-
Increase the solution concentration (e.g., from 5 mg/mL to 15 mg/mL).
-
Decrease the spin speed (e.g., from 3000 rpm to 1500 rpm).
-
-
To Decrease Thickness:
-
Decrease the solution concentration.
-
Increase the spin speed (e.g., from 3000 rpm to 5000 rpm).
-
-
Q3: I'm observing pinholes in my film. What's causing this and what's the solution?
A3: Pinholes can be caused by particulate contamination, poor wetting of the substrate, or the evolution of dissolved gases.
-
Causality: Dust particles on the substrate or in the solution can disrupt the spreading of the liquid, leaving voids. If the surface energy of the substrate is not compatible with the solvent, the solution may dewet, creating bare patches.
-
Troubleshooting Steps:
-
Substrate Cleaning: Implement a rigorous substrate cleaning procedure. A standard method is sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Surface Treatment: An oxygen plasma or UV-ozone treatment of the substrate immediately before spin coating can remove organic residues and increase the surface energy, promoting better wetting.
-
Clean Environment: Perform spin coating in a clean, particle-free environment, such as a nitrogen-filled glovebox or a laminar flow hood.
-
Solution Degassing: Although less common for small molecules, if you suspect dissolved gases are an issue, you can gently degas the solution.
-
Vacuum Thermal Evaporation (VTE)
Q1: The deposition rate is unstable, leading to a non-uniform film.
A1: Unstable deposition rates in VTE are often due to improper temperature control or material "spitting."
-
Causality: For small molecules, the deposition rate is highly sensitive to the source temperature. If the temperature fluctuates, so will the sublimation rate. "Spitting" occurs when pockets of gas are trapped in the source material, or when the material is heated too quickly, causing clumps to be ejected.
-
Troubleshooting Steps:
-
Source Temperature Ramp: Increase the temperature of the evaporation source slowly and allow it to stabilize at the desired deposition rate. A typical starting point for carbazole-based materials is a sublimation temperature in the range of 150-250°C, but this must be determined empirically for your specific system.
-
Material Purity & Outgassing: Use high-purity material (>99.5%). Before deposition, it can be beneficial to pre-heat the material at a temperature just below its sublimation point to outgas any volatile impurities.
-
Crucible Choice: Use a crucible with good thermal conductivity (e.g., quartz or tantalum) to ensure uniform heating of the source material.
-
Q2: The deposited film has poor adhesion to the substrate.
A2: Poor adhesion is almost always a result of a contaminated or chemically incompatible substrate surface.
-
Causality: For a film to adhere well, there must be strong van der Waals forces or chemical bonds between the deposited molecules and the substrate. Contaminants create a barrier that prevents this intimate contact.
-
Troubleshooting Steps:
-
Substrate Cleaning: As with spin coating, a rigorous cleaning protocol is essential.
-
Surface Treatment: Oxygen plasma or UV-ozone treatment can activate the surface, promoting better adhesion.
-
Adhesion Layer: In some cases, a very thin (1-2 nm) adhesion layer, such as a metal oxide, may be necessary.
-
Post-Deposition Annealing
Q1: Should I anneal my film after deposition? What are the benefits and risks?
A1: Post-deposition annealing can be a powerful tool to improve film morphology, but it must be done carefully to avoid degradation.
-
Benefits:
-
Improved Crystallinity & Packing: Annealing provides thermal energy that allows molecules to rearrange into a more ordered, thermodynamically favorable state. This can improve charge transport.
-
Removal of Residual Solvent: For spin-coated films, annealing helps to drive off any remaining solvent, which can otherwise act as a source of defects.
-
Stress Relaxation: Annealing can relieve internal stresses in the film that may have formed during deposition.
-
-
Risks:
-
Dewetting: If the film is very thin and the annealing temperature is too high, it can dewet from the substrate.
-
Recommended Protocol:
-
Characterize Your Material: Perform TGA/DSC to determine the glass transition temperature (Tg), crystallization temperature (Tc), and decomposition temperature (Td). The optimal annealing temperature is typically between Tg and Tc.
-
Systematic Study: Anneal a series of samples at different temperatures (e.g., 80°C, 100°C, 120°C, 140°C) for a fixed time (e.g., 10 minutes) and characterize the resulting morphology (e.g., with AFM or XRD) and device performance.
-
Experimental Workflow Visualization
The following diagrams illustrate the key decision points and workflows for optimizing the thin film morphology of this compound.
Spin Coating Workflow
Caption: Workflow for solution-based deposition via spin coating.
Troubleshooting Logic for Film Defects
Technical Support Center: Strategic Control of Side Reactions in the Bromination of 9H-Carbazole
Welcome to the Technical Support Center for the bromination of 9H-carbazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) to help minimize byproduct formation and optimize your reaction outcomes. Carbazole and its derivatives are crucial building blocks in organic electronics and pharmaceuticals, making the precise control of their synthesis paramount.[1][2][3]
Troubleshooting Guide: Navigating Common Experimental Challenges
This section addresses specific issues you may encounter during the bromination of 9H-carbazole in a direct question-and-answer format.
Issue 1: My reaction is producing a mixture of polybrominated carbazoles (e.g., 3,6-dibromo-9H-carbazole) when I am targeting the mono-brominated product.
-
Possible Cause: Over-bromination is a common side reaction, often due to incorrect stoichiometry of the brominating agent or reaction conditions that are too harsh.[4]
-
Solution:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent. For mono-bromination, use 1.0 to 1.1 equivalents of the brominating agent, such as N-Bromosuccinimide (NBS).[4]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity.[4] Start the reaction at 0°C and allow it to slowly warm to room temperature.[4][5][6]
-
Slow Addition: Add the brominating agent dropwise as a solution to maintain a low localized concentration, which disfavors multiple substitutions.[5][6][7]
-
Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to quench the reaction once the starting material is consumed and before significant di-bromination occurs.[4]
-
Issue 2: I am observing the formation of undesired isomers, not the target 3-bromo-9H-carbazole.
-
Possible Cause: The regioselectivity of carbazole bromination is influenced by the choice of brominating agent, solvent, and any directing groups present on the carbazole ring.[4]
-
Solution:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) is a widely used reagent that generally provides good selectivity for the 3- and 6-positions due to electrophilic aromatic substitution.[4]
-
Solvent Effects: The polarity of the solvent can impact the regiochemical outcome.[4] Common solvents for this reaction include Dimethylformamide (DMF), Tetrahydrofuran (THF), and ethyl acetate.[4] Experiment with different solvents to optimize for your desired isomer.[4] For instance, the use of a DMSO/HBr system has also been reported for selective bromination.[8][9]
-
Protecting Groups: The substituent on the carbazole nitrogen can significantly influence the position of bromination.[4] N-alkylation or N-acylation can be used to direct the bromination to specific positions.[4]
-
Issue 3: My reaction is sluggish, with a low yield of the desired product.
-
Possible Cause: Incomplete reaction can be due to several factors, including degraded reagents, suboptimal temperature, or poor solubility.[4]
-
Solution:
-
Reagent Quality: Ensure your brominating agent has not degraded. For example, NBS can decompose over time; using freshly recrystallized NBS is recommended for best results.[4]
-
Temperature Optimization: While low temperatures favor selectivity, a modest increase in temperature might be necessary if the reaction is too slow.[4] However, be cautious as this can also lead to increased byproduct formation.[4]
-
Solubility: Ensure that both the carbazole and the brominating agent are well-dissolved in the chosen solvent.[4] If solubility is an issue, consider a different solvent system.[4]
-
Issue 4: I am having difficulty purifying the final product from the reaction mixture.
-
Possible Cause: The separation of mono-, di-, and polybrominated carbazoles can be challenging due to their similar polarities.[4]
-
Solution:
-
Recrystallization: This is often the most effective method for purifying brominated carbazoles.[4] Experiment with various solvent systems like ethanol, chloroform, or mixtures of ethyl acetate and hexane to selectively crystallize your desired product.[4]
-
Column Chromatography: If recrystallization is not sufficient, column chromatography on silica gel can be employed.[4] Careful selection of the eluent system is crucial for achieving good separation.[4]
-
Frequently Asked Questions (FAQs)
This section delves deeper into the fundamental principles governing the bromination of 9H-carbazole.
Q1: What is the underlying mechanism of the electrophilic bromination of 9H-carbazole?
A1: The bromination of 9H-carbazole proceeds via an electrophilic aromatic substitution mechanism. The electron-rich carbazole ring attacks the electrophilic bromine species (e.g., from NBS), forming a resonance-stabilized carbocation intermediate (sigma complex). A subsequent deprotonation step restores the aromaticity of the ring, yielding the brominated carbazole. The positions most susceptible to electrophilic attack are the 3 and 6 positions, due to the directing effect of the nitrogen atom.
Q2: How can I selectively synthesize 3,6-dibromo-9H-carbazole?
A2: To selectively synthesize 3,6-dibromo-9H-carbazole, you will typically use more than two equivalents of the brominating agent.[4] One reported method involves dissolving carbazole in DMF, cooling to 0°C, and adding 2.1 equivalents of NBS in DMF. The reaction is then allowed to warm to room temperature and stirred overnight.[10] Another approach uses dibromodimethyl hydantoin in ethanol, with HPLC monitoring to stop the reaction when no monobrominated product is detected.[4]
Q3: What is the role of the N-substituent in directing the regioselectivity of bromination?
A3: A substituent on the nitrogen atom of the carbazole can significantly influence the position of bromination through both electronic and steric effects.[4] Electron-donating groups can further activate the ring towards electrophilic substitution, while bulky protecting groups can sterically hinder certain positions, favoring bromination at less hindered sites.[4] For example, protecting the nitrogen with a bulky group can favor bromination at positions other than the typically favored 3 and 6 positions.[4]
Q4: Which brominating agent is generally preferred for the bromination of carbazole?
A4: N-Bromosuccinimide (NBS) is a widely used and often preferred brominating agent for carbazole.[4] It is generally easier and safer to handle than liquid bromine and can offer better regioselectivity under controlled conditions.[4] Other reagents like bromine in pyridine or a DMSO/HBr system have also been successfully employed.[4][8]
Experimental Protocols & Data
Protocol 1: Selective Synthesis of 3-Bromo-9H-carbazole
This protocol is a general guideline for the selective monobromination of 9H-carbazole.
Materials:
-
9H-Carbazole
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF)
-
Distilled water
-
Ethyl acetate
-
Sodium sulfate
Procedure:
-
Dissolve 1.0 equivalent of 9H-carbazole in DMF in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
In a separate flask, dissolve 1.0-1.1 equivalents of NBS in DMF.
-
Add the NBS solution dropwise to the cooled carbazole solution over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the starting material is consumed (typically within 2-4 hours), quench the reaction by pouring it into ice-cold distilled water.
-
Collect the resulting precipitate by vacuum filtration and wash with distilled water.
-
Dissolve the crude product in ethyl acetate, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from chloroform or an ethyl acetate/hexane mixture) to obtain pure 3-Bromo-9H-carbazole.[5]
Table 1: Comparison of Bromination Conditions and Outcomes
| Brominating Agent | Equivalents | Solvent | Temperature | Product(s) | Yield | Reference |
| NBS | 1.0 | DMF | 0°C to RT | 3-Bromo-9H-carbazole | ~72% | [7] |
| NBS | 2.1 | DMF | 0°C to RT | 3,6-Dibromo-9H-carbazole | Quantitative | [10] |
| Bromine | 1.0 | Ethyl Acetate | 0°C | 3-Bromo-9H-carbazole | ~77% (recrystallized) | [11] |
| NBS/Silica gel | 5.0 | Dichloromethane | RT | 1,3,6-Tribromo-9H-carbazole | 96% | [12] |
Visualizing the Process
Diagram 1: Troubleshooting Logic for Carbazole Bromination
Caption: Troubleshooting logic for common issues in carbazole bromination.
Diagram 2: General Experimental Workflow for Selective Bromination
Caption: General experimental workflow for the bromination of carbazole.
References
-
Synthesis of 3,6-Dibromo-9H-carbazole 1. MDPI. Available from: [Link]
-
Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. Journal of the Chinese Chemical Society. Available from: [Link]
-
Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. National Institutes of Health. Available from: [Link]
-
9H-Carbazole, 9-ethyl-3,6-dimethyl. Organic Syntheses. Available from: [Link]
-
Scope of the bromination of carbazole derivatives. ResearchGate. Available from: [Link]
-
Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Royal Society of Chemistry. Available from: [Link]
-
Synthesis and Characterization of 3,6 - Disubstituted Carbazole Containing Fluorene and DSSC Applications. DergiPark. Available from: [Link]
-
Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives. Available from: [Link]
-
Synthesis and Electronic Spectroscopy of Bromocarbazoles. Direct Bromination of N‐ and C‐Substituted Carbazoles by N‐Bromosuccinimide or a N‐Bromosuccinimide/Silica Gel System. ResearchGate. Available from: [Link]
-
ChemInform Abstract: Preparation of Carbazole and Dibenzofuran Derivatives by Selective Bromination on Aromatic Rings or Benzylic Groups with N-Bromosuccinimide. ResearchGate. Available from: [Link]
-
OLED Intermediate Synthesis: The Role of Brominated Carbazole Precursors. Available from: [Link]
- Preparation method of N-phenyl-3-bromocarbazole. Google Patents.
-
3-Bromo-9H-carbazole: A Versatile Building Block for Advanced Chemical Synthesis. Available from: [Link]
-
Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. Semantic Scholar. Available from: [Link]
-
Impact of the bromination of carbazole-based D–π–A organic dyes on their optical and electrochemical properties and visible-light-driven hydrogen evolution. Royal Society of Chemistry. Available from: [Link]
-
(PDF) Selective Bromination of Pyrrole Derivatives, Carbazole and Aromatic Amines with DMSO/HBr under Mild Conditions. ResearchGate. Available from: [Link]
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- 12. Synthesis and evaluation of antibacterial and antioxidative activities of carbazole derivatives [lmaleidykla.lt]
Technical Support Center: Overcoming Low Device Efficiency in Carbazole-Based OLEDs
Welcome to the technical support center for carbazole-based Organic Light-Emitting Diodes (OLEDs). This guide is designed for researchers, scientists, and professionals in drug development who are utilizing carbazole derivatives in their OLED research and encountering challenges with device efficiency. Carbazole-based materials are foundational to modern OLEDs due to their excellent thermal stability, high triplet energy, and versatile electronic properties, making them suitable as hosts, emitters, and charge-transport materials.[1][2][3] However, achieving high efficiency requires a nuanced understanding of the interplay between material properties, device architecture, and fabrication processes.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our approach is rooted in explaining the causality behind experimental choices, ensuring that each protocol is a self-validating system.
Troubleshooting Guide: Diagnosing and Resolving Low External Quantum Efficiency (EQE)
Low External Quantum Efficiency (EQE) is a primary indicator of underlying problems in your carbazole-based OLEDs. This section will guide you through a systematic process of identifying and rectifying the root causes.
Issue 1: Rapid Efficiency Roll-Off at High Brightness
Question: My device shows promising initial efficiency, but it drops significantly as I increase the current density. What's causing this efficiency roll-off?
Answer: This is a classic symptom of exciton quenching phenomena, which become more pronounced at high current densities due to the increased concentration of excitons and charge carriers.[4] The primary culprits are typically:
-
Triplet-Triplet Annihilation (TTA): When two triplet excitons interact, one or both can be annihilated non-radiatively. This is especially problematic in phosphorescent and TADF devices where triplet excitons have longer lifetimes.[4][5]
-
Triplet-Polaron Annihilation (TPA): A triplet exciton is quenched by a charge carrier (polaron). This process also scales with current density.[3][4]
-
Aggregation-Caused Quenching (ACQ): At high concentrations or in poorly formed films, carbazole molecules can aggregate, creating quenching sites.[6][7]
-
Optimize Dopant Concentration:
-
Rationale: An excessively high dopant concentration increases the likelihood of TTA and ACQ.
-
Procedure: Systematically fabricate a series of devices with varying dopant concentrations (e.g., 3%, 6%, 9%, 12%). Plot the EQE vs. Luminance for each device to identify the optimal concentration that balances efficiency and minimizes roll-off.[5][8]
-
-
Employ a Host with High Triplet Energy:
-
Rationale: For phosphorescent OLEDs (PhOLEDs), the host material's triplet energy (T1) must be significantly higher than that of the dopant to ensure efficient and irreversible energy transfer to the guest and to confine excitons on the guest molecules.[5][8][9] A small energy gap can lead to back-energy transfer and quenching.
-
Procedure:
-
Verify the triplet energies of your carbazole host and phosphorescent dopant using low-temperature phosphorescence spectroscopy.
-
Ensure the host's T1 is at least 0.2 eV higher than the dopant's T1.[5] If not, select an alternative carbazole-based host with a higher T1 level.
-
-
-
Broaden the Recombination Zone:
-
Rationale: A narrow recombination zone concentrates excitons, exacerbating TTA. Using a bipolar host material, which can transport both holes and electrons effectively, widens this zone.[5][9]
-
Procedure: If using a unipolar (typically hole-transporting) carbazole host, consider replacing it with a bipolar host that incorporates both electron-donating (like carbazole) and electron-accepting moieties.[4][10] This balances charge flux and distributes exciton formation over a larger volume.
-
Issue 2: Low Overall EQE and High Turn-On Voltage
Question: My device has a high turn-on voltage and the peak EQE is much lower than literature values for similar materials. Where should I start investigating?
Answer: This combination of symptoms points towards inefficient charge injection and/or an imbalance of charge carriers within the emissive layer (EML).[9][11] Carbazole derivatives are often excellent hole transporters, but their electron transport capabilities can be limited.[5] This leads to an excess of holes and a scarcity of electrons in the EML, causing the recombination zone to shift towards the EML/electron-transport layer (ETL) interface and reducing recombination efficiency.[5]
The following diagram illustrates a systematic approach to diagnosing and solving issues related to poor charge balance and injection.
-
Optimize Charge Injection Layers:
-
Rationale: A large energy barrier between the electrodes and the organic layers impedes charge injection, increasing the required voltage.[5]
-
Procedure:
-
Hole Injection Layer (HIL): Ensure your HIL (e.g., PEDOT:PSS for solution-processed, MoO₃ for evaporated) is properly processed. For PEDOT:PSS, proper filtration and annealing are critical. For evaporated layers, optimize the thickness.
-
Electron Injection Layer (EIL): A thin layer of a low work function material like LiF or Cs₂CO₃ between the ETL and the metal cathode (e.g., Al) is crucial for efficient electron injection.[9] Verify your deposition rate and final thickness (typically 0.5-1 nm).
-
-
-
Balance Charge Transport by Adjusting Layer Thickness:
-
Rationale: The relative thicknesses of the hole-transport layer (HTL) and electron-transport layer (ETL) can be tuned to balance the arrival time of holes and electrons in the EML.[8]
-
Procedure: Fabricate devices where you systematically vary the thickness of the HTL while keeping the ETL constant, and vice versa. For example, test HTL thicknesses of 20 nm, 30 nm, and 40 nm. This allows you to empirically find the ratio that best confines recombination to the EML.
-
-
Incorporate Blocking Layers:
-
Rationale: An Electron Blocking Layer (EBL) placed between the EML and HTL prevents electrons from leaking out of the emissive layer. A Hole Blocking Layer (HBL) between the EML and ETL prevents hole leakage. This confinement dramatically increases the probability of radiative recombination within the EML.[8][12]
-
Procedure: Select a material with a suitable LUMO level (for an EBL) or HOMO level (for an HBL) to create an energetic barrier for the respective charge carrier. Many high-triplet-energy carbazole derivatives can also serve as effective EBLs.[12]
-
Frequently Asked Questions (FAQs)
Q1: How critical is the purity of my carbazole-based materials?
A1: Material purity is paramount and one of the most common, yet overlooked, sources of low efficiency.[9] Impurities, even in trace amounts, can act as:
-
Charge Traps: This reduces carrier mobility and creates an imbalance in charge transport.[9]
-
Exciton Quenching Centers: Impurities can provide non-radiative decay pathways for excitons, directly lowering the photoluminescence quantum yield (PLQY) and, consequently, the EQE.[9]
-
Degradation Accelerants: Impurities can be chemically reactive sites that lead to faster device degradation.
Recommendation: Always use sublimation-purified materials (>99.9%). If synthesizing materials in-house, rigorous purification via column chromatography followed by sublimation is essential.[8][9]
Q2: My device color is not what I expected from the material's photoluminescence. Why is there a spectral shift?
A2: A shift between the photoluminescence (PL) of the material in solution/thin film and the electroluminescence (EL) of the final device can be caused by several factors:
-
Exciplex Formation: Emission can occur from an exciplex state formed at the interface of two different organic layers (e.g., the HTL and EML). This emission is typically red-shifted compared to the emission of the individual materials.[13]
-
Molecular Aggregation: During device operation, particularly under electrical stress, carbazole molecules can undergo morphological changes and form aggregates. These aggregates can have different emissive properties, often leading to a red-shift and the appearance of new, long-wavelength emission bands.[13][14]
-
Shifting Recombination Zone: The emission spectrum can be a composite of emission from different layers if the recombination zone is not well-confined within the intended EML.
Q3: Can I use a carbazole derivative as both the host and an electron-blocking layer?
A3: Yes, this is a common and effective strategy. Many carbazole-based host materials possess a high triplet energy and a deep Highest Occupied Molecular Orbital (HOMO) level. The deep HOMO level creates a significant energy barrier for holes, effectively blocking them, while their wide bandgap allows for efficient transport of electrons into the EML. This dual functionality can simplify the device architecture.[12]
Q4: What are the expected performance metrics for a well-optimized carbazole-based OLED?
A4: Performance varies widely based on the type of emitter (fluorescent, phosphorescent, TADF), the specific molecular structure, and the device architecture. However, here are some general targets for high-performance devices:
| Device Type | Emitter Type | Typical Peak EQE (%) | Typical Current Eff. (cd/A) | Typical Power Eff. (lm/W) |
| Blue OLED | TADF | > 20% | > 40 | > 30 |
| Green OLED | Phosphorescent | > 25% | > 70 | > 60 |
| Deep Blue OLED | Fluorescent | 4 - 6% | 3 - 5 | 2 - 4 |
Note: These values are illustrative. For specific 1H-Benzo(a)carbazole-based devices, EQEs can range from 5% to over 20%, with current efficiencies from 5 to over 60 cd/A.[9]
Experimental Protocols
Protocol 1: Fabrication of a Vacuum-Deposited Multilayer OLED
This protocol outlines the standard procedure for fabricating a carbazole-based PhOLED using thermal evaporation.
-
Substrate Preparation:
-
Clean ITO-coated glass substrates by sequential ultrasonication in baths of detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun.
-
Treat with UV-ozone or oxygen plasma for 10-15 minutes to improve the ITO work function and remove organic residues.[8][9]
-
-
Organic and Cathode Deposition:
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ Torr).[5]
-
Sequentially deposit the layers. Maintain a stable deposition rate for organic layers at 0.5-2.0 Å/s.[5]
-
HIL: Hole-Injection Layer (e.g., MoO₃)
-
HTL: Hole-Transport Layer (e.g., a suitable arylamine or carbazole derivative)
-
EML: Emissive Layer (co-evaporate the carbazole-based host and the phosphorescent dopant at a pre-determined ratio)
-
HBL/ETL: Hole-Blocking and/or Electron-Transport Layer
-
EIL: Electron-Injection Layer (e.g., LiF)
-
-
Deposit the metal cathode (e.g., Al) at a higher rate of 3-5 Å/s.[5]
-
-
Encapsulation:
References
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
The Role of Carbazole Derivatives in Advancing Organic Light-Emitting Diodes (OLEDs). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
The Role of Carbazole Derivatives in Modern OLED Technology. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. Materials Advances (RSC Publishing). [Link]
-
Carbazole/triarylamine based polymers as a hole injection/transport layer in organic light emitting devices. PubMed. [Link]
-
The Role of Carbazole Derivatives in Advanced OLED Materials. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. PMC - NIH. [Link]
-
Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging. ACS Publications. [Link]
-
Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. MDPI. [Link]
-
Enhancing Narrowband Blue TADF OLED Performance with Adamantane Group‐Integrated Spatially Hindered 1,3‐Bis(N‐Carbazolyl)Benzene‐Based Host. ResearchGate. [Link]
-
Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. ResearchGate. [Link]
-
Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives. MDPI. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. RSC Publishing. [Link]
-
Carbazole-Decorated Organoboron Emitters with Low-Lying HOMO Levels for Solution-Processed Narrowband Blue Hyperfluorescence OLED Devices. PubMed. [Link]
-
Synthesis and Study of Carbazole Derivatives for Potential Application in Organic Light Emitting Diodes (OLEDs). Semantic Scholar. [Link]
-
Effect of arylamino-carbazole containing hole transport materials on the device performance and lifetime of OLED. ResearchGate. [Link]
-
Degradation Analysis of Exciplex-Based Organic Light-Emitting Devices Using Carbazole-Based Materials. ACS Publications. [Link]
-
Carbazole Derivatives: Powering the Next Generation of OLEDs. NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Pyridinyl-Carbazole Fragments Containing Host Materials for Efficient Green and Blue Phosphorescent OLEDs. PMC. [Link]
-
Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole–Triazine Bipolar Host Copolymers. ACS Applied Materials & Interfaces. [Link]
-
CARBAZOLE-BASED EMITTING COMPOUNDS: SYNTHESIS, PHOTOPHYSICAL PROPERTIES AND FORMATION OF NANOPARTICLES. ResearchGate. [Link]
-
Tuning the emission and exciton utilization mechanisms of pyrazine-based multi-carbazole emitters and their use in organic light-emitting diodes. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Charge Transport Regulation in Solution-Processed OLEDs by Indenocarbazole-Triazine Bipolar Host Copolymers. ResearchGate. [Link]
-
Design Strategy for High-Performance Dendritic Carbazole-Containing Alkynylplatinum(II) Complexes and Their Application in Solution-Processable Organic Light-Emitting Devices. PubMed. [Link]
-
Carbazole-linked through-space TADF emitters for OLEDs: tuning photophysics via molecular architecture and exciton dynamics. RSC Publishing. [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. MDPI. [Link]
-
(Tetrafluorovinylphenyl)carbazole as a Multifunctional Material for OLED Applications. MDPI. [Link]
-
Low Molar Mass Carbazole-Based Host Materials for Phosphorescent Organic Light-Emitting Diodes: A Review. MDPI. [Link]
-
(PDF) Tuning the Emission and Exciton Utilization Mechanisms of Pyrazine-Based Multi-Carbazole Emitters and their use in Organic Light-Emitting Diodes. ResearchGate. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) application. ResearchGate. [Link]
-
1 Tuning the Emission and Exciton Utilization Mechanisms of Pyrazine-Based Multi-Carbazole Emitters and their use in Organic Lig. ChemRxiv. [Link]
-
Toward ultra-high efficiency tandem OLEDs: Benzothiazole-based bipolar hosts and specific device architectures. ResearchGate. [Link]
-
Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing). [Link]
-
Efficient narrow green organic light-emitting diodes with low efficiency roll-offs based on iridium(iii) complexes containing indolo[3,2,1-jk]carbazole and pyrimidine units. Materials Chemistry Frontiers (RSC Publishing). [Link]
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Technical Support Center: Enhancing Long-Term Stability of Perovskite Solar Cells with Carbazole-Based Hole-Transporting Materials
Welcome to the technical support center for researchers and scientists focused on advancing perovskite solar cell (PSC) technology. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when utilizing carbazole-based hole-transporting materials (HTMs) to improve the long-term operational stability of PSCs. The information herein is curated from leading research and practical laboratory experience to ensure scientific integrity and experimental success.
Introduction to Carbazole HTMs in Perovskite Solar Cells
Perovskite solar cells have demonstrated remarkable power conversion efficiencies (PCEs), rivaling traditional silicon-based technologies. However, their long-term stability remains a significant hurdle for commercialization.[1][2][3] The hole-transporting material (HTM) is a critical component that not only facilitates efficient extraction of photogenerated holes but also plays a crucial role in the overall stability of the device.[3]
Carbazole-based HTMs have emerged as a promising alternative to the commonly used spiro-OMeTAD.[4][5] This is due to their excellent photovoltaic properties, chemical stability, ease of functionalization, and often more cost-effective synthesis.[4][5] Many carbazole derivatives exhibit high hole mobility, suitable energy levels for efficient charge transfer from the perovskite layer, and enhanced hydrophobicity, which can protect the sensitive perovskite layer from moisture-induced degradation.[5][6][7][8] Furthermore, the development of dopant-free carbazole HTMs addresses the stability issues associated with hygroscopic dopants commonly used with spiro-OMeTAD.[9][10][11][12]
This guide will walk you through common experimental challenges and provide solutions grounded in the fundamental science of carbazole HTMs and perovskite device physics.
I. Frequently Asked Questions (FAQs)
General Questions
Q1: Why are carbazole-based HTMs considered a good alternative to spiro-OMeTAD for improving PSC stability?
A1: Carbazole-based HTMs offer several advantages over the traditional spiro-OMeTAD:
-
Enhanced Hydrophobicity: Many carbazole derivatives are inherently more hydrophobic than spiro-OMeTAD.[5][6][7][8][12] This property is crucial for preventing moisture ingress, a primary cause of perovskite degradation.[1][6][13]
-
Dopant-Free Potential: A significant area of research is the development of dopant-free carbazole HTMs.[9][10][11][12] Standard spiro-OMeTAD requires additives like LiTFSI and tBP, which are hygroscopic and can contribute to device instability.[5][12] Dopant-free systems can exhibit greatly enhanced thermal stability.[11]
-
Tunable Properties: The carbazole moiety can be easily functionalized, allowing for precise tuning of its electronic and physical properties, such as energy levels (HOMO/LUMO), solubility, and film-forming characteristics.[4][14]
-
Cost-Effectiveness: The synthesis of many carbazole derivatives can be simpler and less expensive than the multi-step synthesis of spiro-OMeTAD.[4][5]
-
High Thermal Stability: Carbazole-based HTMs often exhibit excellent thermal stability, with high glass transition temperatures, which is critical for long-term operational stability under real-world conditions.[10][15][16]
Q2: What are the key properties to consider when selecting or designing a carbazole-based HTM?
A2: When selecting or designing a carbazole HTM, consider the following:
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) of the HTM should be well-aligned with the valence band of the perovskite to ensure efficient hole extraction and minimize recombination at the interface.[15][17]
-
Hole Mobility: High hole mobility is essential for efficient charge transport and to prevent charge accumulation at the perovskite/HTM interface.
-
Film-Forming Properties: The HTM should form a uniform, pinhole-free film to ensure complete coverage of the perovskite layer and prevent short-circuiting.
-
Thermal Stability: A high glass transition temperature (Tg) and decomposition temperature (Td) are crucial for maintaining the integrity of the HTM layer under thermal stress.[10][15][16]
-
Hydrophobicity: As mentioned, a hydrophobic nature helps protect the perovskite layer from moisture.[5][6][7][8]
-
Solubility: The HTM should be soluble in common organic solvents that are orthogonal to the perovskite layer to avoid damaging it during deposition.
Experimental & Troubleshooting FAQs
Q3: My PSCs with a new carbazole HTM show low Fill Factor (FF). What are the possible causes and solutions?
A3: A low Fill Factor can stem from several issues:
-
Poor Perovskite/HTM Interface Contact: Incomplete or non-uniform coverage of the perovskite by the HTM layer can lead to poor charge extraction.
-
Solution: Optimize the spin-coating parameters (speed, time, acceleration) and the concentration of the HTM solution. Consider using an anti-solvent dripping technique during perovskite film formation to create a smoother surface for the HTM.
-
-
Energy Level Mismatch: A significant energy barrier between the perovskite valence band and the HTM HOMO level can impede hole transfer.
-
Solution: Verify the energy levels of your materials using techniques like cyclic voltammetry or ultraviolet photoelectron spectroscopy (UPS). If there's a mismatch, you may need to modify the carbazole HTM's molecular structure or use an interfacial layer.
-
-
High Series Resistance: This can be caused by low HTM conductivity or poor contact with the back electrode.
-
Solution: For dopant-free HTMs, ensure the material has sufficiently high intrinsic conductivity. If not, you may need to introduce a dopant, though this can impact stability. Also, check the quality of the thermal evaporation of the metal back contact.
-
-
Interfacial Recombination: Defects at the perovskite/HTM interface can act as recombination centers.
Q4: I'm observing rapid degradation of my PSCs with a carbazole HTM when exposed to ambient air. What should I investigate?
A4: Rapid degradation in air points towards a few key culprits:
-
Moisture and Oxygen Ingress: Even with a hydrophobic HTM, pinholes or poor film morphology can allow moisture and oxygen to reach the perovskite layer.[1][13]
-
Solution: Characterize the HTM film morphology using Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) to check for pinholes and ensure uniform coverage. Optimize the deposition process as needed. Encapsulation of the final device is also crucial for long-term stability studies.
-
-
HTM Instability: While many carbazole HTMs are stable, some derivatives might be susceptible to photo-oxidation.
-
Solution: Evaluate the chemical stability of your HTM under illumination and in the presence of oxygen.
-
-
Ion Migration: Mobile ions (e.g., iodide) from the perovskite can migrate into the HTM layer, causing degradation.
Q5: How can I improve the wettability of the perovskite surface for better deposition of my carbazole HTM solution?
A5: Poor wettability can lead to a non-uniform HTM layer.
-
Solution: You can try adding a small amount of a co-solvent to your HTM solution to modify its surface tension. Another approach is to treat the perovskite surface with a very thin layer of a material that improves wettability without hindering charge transport. Some researchers have found that certain self-assembled monolayers can improve the interface quality.[25][26][27]
II. Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Troubleshooting Steps |
| Low Power Conversion Efficiency (PCE) | - Poor energy level alignment- Inefficient charge extraction- High charge recombination | - Verify HOMO/LUMO levels of the carbazole HTM and perovskite.- Perform time-resolved photoluminescence (TRPL) to study charge carrier dynamics.[15][28] A faster decay with the HTM indicates efficient quenching and hole extraction.- Use interface passivation techniques to reduce defects.[6][18][21] |
| Low Open-Circuit Voltage (Voc) | - High recombination rates at the perovskite/HTM interface- Energy level mismatch | - Passivate the perovskite surface to reduce trap states.[6][18][21]- Ensure the HOMO level of the HTM is not too deep, which can limit the Voc. |
| Low Short-Circuit Current (Jsc) | - Incomplete light absorption by the perovskite- Poor charge collection efficiency | - Ensure the HTM is transparent in the visible region to not compete with the perovskite for light absorption.- Optimize the thickness of all layers in the device. |
| Hysteresis in J-V Scans | - Ion migration within the perovskite layer- Charge trapping at interfaces | - Employ carbazole HTMs known to suppress ion migration.[9]- Improve the quality of the perovskite film and the perovskite/HTM interface. |
| Poor Long-Term Stability | - Moisture and oxygen ingress- Thermal degradation of device components- Photo-degradation | - Use hydrophobic carbazole HTMs and ensure complete, pinhole-free coverage.[5][6][7][8]- Select carbazole HTMs with high thermal stability.[10][15][16]- Encapsulate the devices properly for stability testing. |
III. Experimental Protocols & Methodologies
Protocol 1: Deposition of a Carbazole HTM Solution
This protocol provides a general guideline for spin-coating a carbazole-based HTM onto a perovskite film.
Materials:
-
Substrate with FTO/ETL/Perovskite layers
-
Carbazole HTM
-
Anhydrous chlorobenzene (or another suitable solvent)
Procedure:
-
Prepare the carbazole HTM solution (e.g., 10-20 mg/mL in chlorobenzene). Ensure the solution is fully dissolved, using gentle heating if necessary. Filter the solution through a 0.2 µm PTFE filter.
-
Transfer the perovskite-coated substrate into a nitrogen-filled glovebox.
-
Dispense a sufficient amount of the HTM solution to cover the entire perovskite surface (e.g., 40-60 µL for a 1.5 cm x 1.5 cm substrate).
-
Spin-coat the solution. A typical two-step program might be:
-
Step 1: 1000 rpm for 10 seconds (for spreading)
-
Step 2: 4000 rpm for 30 seconds (for thinning and drying)
-
-
Anneal the substrate on a hotplate at a temperature optimized for the specific HTM (e.g., 70-100 °C) for 10-15 minutes to remove residual solvent and improve film morphology.
Protocol 2: Characterization of the Perovskite/HTM Interface
Effective characterization is crucial for understanding and troubleshooting your devices.
-
Steady-State Photoluminescence (PL): Compare the PL intensity of a perovskite film with and without the carbazole HTM layer. Efficient hole extraction by the HTM will lead to significant PL quenching.
-
Time-Resolved Photoluminescence (TRPL): This technique provides quantitative information on charge carrier lifetimes.[28] A shorter carrier lifetime in the perovskite/HTM stack compared to the bare perovskite film indicates efficient charge transfer to the HTM.[15]
-
Atomic Force Microscopy (AFM): Use AFM to assess the surface morphology and roughness of the HTM layer. This can help identify issues like aggregation or pinholes.
-
Contact Angle Measurements: To quantify the hydrophobicity of your carbazole HTM film, measure the water contact angle. A higher contact angle indicates greater hydrophobicity.[5][6]
IV. Visualizations
Device Architecture and Energy Level Diagram
Caption: Device architecture and energy level diagram for a PSC.
Troubleshooting Flowchart for Low PCE
Caption: Troubleshooting flowchart for low Power Conversion Efficiency (PCE).
V. References
-
Radhakrishna, K., Manjunath, S. B., Devadiga, D., & Chetri, R. (2023). Review on Carbazole-Based Hole Transporting Materials for Perovskite Solar Cell. ACS Publications.
-
Dimeric Carbazole Core Based Dopant‐Free Hole Transport Material for n‐i‐p Planar Perovskite Solar Cell. ResearchGate.
-
Carbazole-Terminated Isomeric Hole-Transporting Materials for Perovskite Solar Cells. ACS Publications. (2020).
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ACS Publications. (2020).
-
Carbazole Treated Waterproof Perovskite Films with Improved Solar Cell Performance. (2024).
-
Cross-linkable carbazole-based hole transporting materials for perovskite solar cells. Chemical Communications (RSC Publishing).
-
Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. NIH.
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.
-
Conformational and Compositional Tuning of Phenanthrocarbazole-Based Dopant-Free Hole-Transport Polymers Boosting the Performance of Perovskite Solar Cells. Journal of the American Chemical Society. (2020).
-
Low‐Cost Dopant‐Free Carbazole Enamine Hole‐Transporting Materials for Thermally Stable Perovskite Solar Cells. ResearchGate. (2021).
-
Dual‐Interface Engineering in Perovskite Solar Cells with 2D Carbides. ResearchGate.
-
Simply designed carbazole-based hole transporting materials for efficient perovskite solar cells. ResearchGate. (2025).
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. OSTI.
-
Dopant-Free All-Organic Small-Molecule HTMs for Perovskite Solar Cells: Concepts and Structure–Property Relationships. MDPI.
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. ResearchGate.
-
Small carbazole-based molecules as hole transporting materials for perovskite solar cells.
-
Carbazole-Based Hole-Transport Materials for High-Efficiency and Stable Perovskite Solar Cells. National Laboratory of the Rockies. (2020).
-
Synthesis of carbazole-based HTM PCz1. ResearchGate.
-
14.8% perovskite solar cells employing carbazole derivatives as hole transporting materials. Chemical Communications (RSC Publishing).
-
Eight star-shaped HTMs with carbazole or phenothiazine cores: step-saving synthesis and application for perovskite solar cells. ResearchGate.
-
Multi-layered hybrid perovskites templated with carbazole derivatives: optical properties, enhanced moisture stability and solar cell characteristics. Journal of Materials Chemistry A (RSC Publishing).
-
a) Molecular structures of the carbazole and carbazole‐based HTMs, X18,... ResearchGate.
-
π-Conjugated Carbazole Cations Enable Wet-Stable Quasi-2D Perovskite Photovoltaics. ACS Energy Letters. (2022).
-
Interface engineering toward efficient carbon based perovskite solar cells. Nanomaterials for Emerging Devices (Nano@HMU).
-
Polycarbazole-SAM Hybrid Interface Engineering for Efficient Hole Extraction in Perovskite Photovoltaic Devices. The Journal of Physical Chemistry Letters. (2025).
-
“T-shaped” Carbazole Alkylammonium Cation Passivation in Perovskite Solar Cells. ResearchGate.
-
Key degradation mechanisms of perovskite solar cells and strategies for enhanced stability: issues and prospects. ResearchGate.
-
Stability of Perovskite Solar Cells: Degradation Mechanisms and Remedies. Frontiers.
-
The triple π-bridge strategy for tailoring indeno[2,1-b]carbazole-based HTMs enables perovskite solar cells with efficiency exceeding 21%. Journal of Materials Chemistry A (RSC Publishing).
-
Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. OSTI.GOV. (2020).
-
Advanced Characterization Techniques for Overcoming Challenges of Perovskite Solar Cell Materials. Laboratory for Energy Storage and Conversion - University of California San Diego. (2020).
-
Practical Interface Engineering between Perovskite and Carbon Electrode in Regular Carbon-Based Perovskite Solar Cells. ResearchGate.
-
Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. University of Colorado Boulder. (2018).
-
Advanced Characterization of Perovskite Thin Films for Solar Cell Applications Using Time‐Resolved Microwave Photoconductivity and Time‐Resolved Photoluminescence. NIH.
-
Understanding degradation mechanisms of perovskite solar cells due to electrochemical metallization effect. ResearchGate.
-
Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. ACS Energy Letters. (2023).
-
The imbalance between the donors and central cores for carbazole HTMs. ResearchGate.
-
Understanding Degradation Mechanisms and Improving Stability of Perovskite Photovoltaics. OSTI.GOV. (2018).
-
Huge challenges in perovskite solar cells industrialization. ResearchGate.
-
Wettability Improvement of a Carbazole-Based Hole-Selective Monolayer for Reproducible Perovskite Solar Cells. KTU ePubl. (2023).
-
Screening of the carbazole-based phosphonic acids in perovskite solar cells: impact of the substitution pattern on device performance. Materials Advances (RSC Publishing).
-
Stability of organometal halide perovskite solar cells and role of HTMs: recent developments and future directions. RSC Publishing.
-
Interface engineering for high-performance perovskite hybrid solar cells. Journal of Materials Chemistry A (RSC Publishing).
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Preventing aggregation-caused quenching in carbazole derivatives
Introduction
Carbazole and its derivatives are a cornerstone in materials science and medicinal chemistry, prized for their robust luminescence and charge-transporting capabilities.[1] These properties make them ideal candidates for applications ranging from organic light-emitting diodes (OLEDs) to advanced bioimaging probes.[1][2] However, a significant challenge that researchers often face is the phenomenon of aggregation-caused quenching (ACQ). In concentrated solutions or the solid state, the fluorescence efficiency of many carbazole derivatives diminishes dramatically.[3] This guide provides in-depth troubleshooting strategies, experimental protocols, and frequently asked questions to diagnose and mitigate ACQ, ensuring optimal performance of your carbazole-based materials.
Fundamentals: Understanding Aggregation-Caused Quenching (ACQ) in Carbazole Derivatives
What is ACQ?
Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a fluorophore decreases as its concentration increases or when it transitions from a dilute solution to an aggregated or solid state.[3][4] In the case of planar aromatic molecules like carbazole derivatives, this quenching is primarily due to the formation of intermolecular aggregates through non-covalent interactions, such as π-π stacking.[3]
The Mechanism of Quenching
In dilute solutions, carbazole molecules are sufficiently isolated, allowing them to de-excite from the excited state via radiative pathways, resulting in strong fluorescence. However, at higher concentrations, these molecules come into close proximity, leading to the formation of aggregates. This close association creates new, non-radiative decay pathways that compete with fluorescence, effectively "quenching" the emission.[3] One common quenching mechanism is the formation of "excimers," which are excited-state dimers that decay to the ground state without emitting photons.[3]
Troubleshooting Guide: Diagnosing and Overcoming ACQ
This section is designed in a question-and-answer format to directly address common issues encountered during experimentation.
Q1: My carbazole derivative shows brilliant fluorescence in dilute solution but is weakly emissive as a solid film. Is this ACQ?
A1: This is a classic indicator of ACQ. The stark difference in fluorescence between the solution and solid states strongly suggests that intermolecular interactions in the aggregated form are leading to non-radiative decay. To confirm this, you can perform a concentration-dependent fluorescence study.
Experimental Confirmation:
-
Protocol: Prepare a series of solutions of your carbazole derivative in a suitable solvent (e.g., dichloromethane or toluene) with concentrations ranging from micromolar to millimolar.[1][3]
-
Observation: Measure the fluorescence intensity of each solution. If you observe a decrease in the fluorescence quantum yield as the concentration increases, this is a strong confirmation of ACQ.[5]
-
Causality: At low concentrations, the molecules are far apart. As concentration increases, the probability of forming non-emissive aggregates through π-π stacking increases, leading to quenching.[3]
Q2: How can I structurally modify my carbazole derivative to prevent ACQ?
A2: The key is to introduce steric hindrance to disrupt the planar stacking of the carbazole cores. This can be achieved by attaching bulky substituents to the carbazole framework.
Strategic Modifications:
-
Introduce Bulky Groups: Incorporating large, non-planar groups like tert-butyl, triphenylamine, or tetraphenylethylene (TPE) can physically prevent the carbazole units from getting close enough to form quenching aggregates.[3][6][7] The steric hindrance forces the molecules into a more twisted conformation, which can also block non-radiative decay channels.[8]
-
Induce Aggregation-Induced Emission (AIE): In some cases, attaching specific bulky rotors (like TPE) can lead to a phenomenon called Aggregation-Induced Emission (AIE), where the aggregates are highly emissive.[9][10] In the aggregated state, the intramolecular rotations of these bulky groups are restricted, which blocks non-radiative decay pathways and promotes radiative decay.[3]
Q3: Can the choice of solvent influence the degree of aggregation and quenching?
A3: Absolutely. Solvent polarity and the solubility of your derivative in that solvent play a crucial role.
Solvent Effects:
-
Poor Solvents: In a solvent where the carbazole derivative has poor solubility, aggregation is more likely to occur even at lower concentrations, leading to enhanced quenching.
-
Solvent Polarity: For derivatives with intramolecular charge transfer (ICT) characteristics, the polarity of the solvent can significantly affect the fluorescence quantum yield.[3] A systematic study using a range of solvents with varying polarities (e.g., hexane, toluene, THF, dichloromethane, acetonitrile) can help you understand and optimize the emission properties.
Q4: My synthesis of a substituted carbazole to prevent ACQ is giving low yields and multiple byproducts. What are the common pitfalls?
A4: The synthesis of functionalized carbazoles can be complex. The choice of reaction and reaction conditions is critical.
Common Synthetic Issues & Solutions:
-
Incomplete Reactions: Reactions like the Ullmann condensation or Buchwald-Hartwig amination often require careful optimization of catalysts, ligands, bases, and temperature.[11] Monitor your reaction closely using techniques like TLC or GC-MS to ensure it goes to completion.
-
Side Reactions: In acid-catalyzed reactions like the Fischer indole synthesis, side reactions such as aldol condensation of ketone starting materials can occur.[11] Consider using milder acidic conditions or alternative synthetic routes.
-
Purification Challenges: The final purity of your carbazole derivative can significantly impact its photophysical properties.[3] Impurities can act as quenching sites. Utilize rigorous purification techniques like column chromatography and recrystallization. It's also important to ensure the purity of your starting materials.[8]
Experimental Protocols
Protocol 1: Concentration-Dependent Fluorescence Spectroscopy to Diagnose ACQ
Objective: To determine if a carbazole derivative is susceptible to aggregation-caused quenching.
Materials:
-
Carbazole derivative
-
Spectroscopic grade solvent (e.g., dichloromethane, toluene)[1]
-
Volumetric flasks
-
Micropipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mM) of the carbazole derivative in the chosen solvent. Ensure complete dissolution.[3]
-
Serial Dilutions: Create a series of solutions with decreasing concentrations from the stock solution (e.g., 100 µM, 50 µM, 10 µM, 1 µM, 0.1 µM).[3]
-
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution to find the wavelength of maximum absorption (λmax).[1]
-
Fluorescence Measurement: Set the excitation wavelength on the fluorometer to the λmax. Record the fluorescence emission spectrum for each solution, starting from the most dilute. Maintain consistent instrument parameters (e.g., slit widths, gain) for all measurements.[3]
-
Data Analysis: Plot the maximum fluorescence intensity versus concentration. A non-linear relationship where the intensity does not increase proportionally with concentration, or even decreases at higher concentrations, indicates ACQ.
Protocol 2: Synthesis of a Sterically Hindered Carbazole Derivative via Suzuki Coupling
Objective: To synthesize a 3,6-diaryl-substituted carbazole to mitigate ACQ. This is a general example; specific conditions will vary.
Materials:
-
3,6-Dibromo-9-alkyl-9H-carbazole
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3)
-
Solvent (e.g., toluene/ethanol/water mixture)
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine 3,6-dibromo-9-alkyl-9H-carbazole (1.0 eq), arylboronic acid (2.2 eq), palladium catalyst (0.05 eq), and base (3.0 eq).
-
Solvent Addition: Add the degassed solvent mixture.
-
Reaction: Heat the mixture to reflux (e.g., 80-100 °C) and monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers, concentrate the solvent, and purify the crude product by column chromatography on silica gel.
Self-Validation:
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.
-
Photophysical Analysis: Perform concentration-dependent fluorescence spectroscopy (Protocol 1) on the purified product to verify the reduction of ACQ compared to the non-substituted parent carbazole.
Frequently Asked Questions (FAQs)
Q: Can ACQ be completely eliminated? A: While it may not be possible to eliminate all intermolecular interactions, strategic molecular design can significantly suppress ACQ to the point where it does not hinder the desired application. In some cases, it can be converted to the beneficial AIE phenomenon.[9]
Q: Does temperature affect ACQ? A: Yes, temperature can influence aggregation. Lowering the temperature can sometimes promote aggregation and increase quenching.[6]
Q: Are there any computational methods to predict ACQ? A: Yes, computational chemistry, particularly Density Functional Theory (DFT), can be used to model the electronic structure and intermolecular interactions of carbazole derivatives.[12] These calculations can help predict the likelihood of aggregate formation and the nature of the excited states, providing valuable insights for designing molecules with reduced ACQ.
Q: My carbazole derivative is intended for use in an OLED. How does ACQ affect device performance? A: In OLEDs, the emissive layer is a solid film, a state where ACQ is most prominent. ACQ in the emissive layer can lead to a significant decrease in the photoluminescence quantum yield (PLQY), which directly translates to lower external quantum efficiency (EQE) and overall device performance.[7][13] Therefore, designing host and emitter materials that resist ACQ is critical for high-performance OLEDs.[14][15]
Q: Can I use a host matrix to prevent ACQ of my carbazole derivative? A: Yes, dispersing the carbazole derivative as a guest in a suitable host matrix at a low concentration is a common strategy to prevent aggregation in solid-state applications like OLEDs.[7][16] The host material should have a high triplet energy to avoid quenching the carbazole's emission.[6][8]
Quantitative Data Summary
| Modification Strategy | Effect on ACQ | Typical PLQY (Solid State) | Rationale |
| None (Planar Carbazole) | High Susceptibility | Often < 10% | Unhindered π-π stacking leads to non-radiative decay.[3] |
| Introduction of tert-butyl groups | Suppression | Can exceed 85% | Steric hindrance disrupts planar aggregation.[7] |
| Incorporation of Carbazole Moieties | Suppression | Can exceed 90% | Increases steric bulk and can modify electronic properties.[7] |
| Attachment of TPE (AIE-gen) | Conversion to AIE | High (increases with aggregation) | Restriction of intramolecular rotation in aggregates opens radiative channels.[9] |
References
- Zheng, C., & Xiang, X. (2019). Spectroscopic Study of Aggregation of Carbazole Units. Journal of Fluorescence, 29(6), 1343–1348.
- ResearchGate. (n.d.). Carbazole-Based Emitting Compounds: Synthesis, Photophysical Properties and Formation of Nanoparticles.
- BenchChem. (2025). A Comparative Guide to the Photophysical Properties of Carbazole Derivatives.
- ACS Publications. (2022). Assessing Carbazole Derivatives as Single-Electron Photoreductants.
- Spectroscopic and photophysical properties of carbazole-based triads. (n.d.).
- National Genomics Data Center. (n.d.). Spectroscopic Study of Aggregation of Carbazole Units.
- BenchChem. (n.d.). Overcoming aggregation-caused quenching in 1H-Benzo[c]carbazole dyes.
- NIH. (n.d.). Synthesis of Carbazole–Thiazole Dyes via One-Pot Tricomponent Reaction: Exploring Photophysical Properties, Tyrosinase Inhibition, and Molecular Docking.
- DR-NTU. (2025). Suppression of aggregation-caused quenching in multiple resonance thermally activated delayed fluorescence emitters through tert-butyl and carbazole incorporation.
- BenchChem. (2025). Common side reactions in the synthesis of carbazole derivatives.
- ACS Publications. (2017). Exciton-Induced Degradation of Carbazole-Based Host Materials and Its Role in the Electroluminescence Spectral Changes in Phosphorescent Organic Light Emitting Devices with Electrical Aging.
- Computational and infrared spectroscopic investigations of N-substituted carbazoles. (2021).
- NIH. (n.d.). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore.
- MDPI. (n.d.). A Carbazole-Based Aggregation-Induced Emission “Turn-On” Sensor for Mercury Ions in Aqueous Solution.
- OUCI. (2019). Spectroscopic Study of Aggregation of Carbazole Units.
- Frontiers. (n.d.). Aggregation-Induced Fluorescence of Carbazole and o-Carborane Based Organic Fluorophore.
- PubMed Central. (2021). 2,7(3,6)-Diaryl(arylamino)-substituted Carbazoles as Components of OLEDs: A Review of the Last Decade.
- RSC Publishing. (2023). A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications.
- The Crespo-Otero Research Group. (2021). Excited state mechanisms in crystalline carbazole: the role of aggregation and isomeric defects.
- Academax. (n.d.). Synthesis and Spectral and Electrochemical Properties of Novel Carbazole Derivatives with Aggregation-induced Emission Feature.
- MDPI. (n.d.). Efficient OLEDs Fabricated by Solution Process Based on Carbazole and Thienopyrrolediones Derivatives.
- Design, synthesis and evaluation of carbazole derivatives as potential antimicrobial agents. (n.d.).
- RSC Publishing. (2023). Synthesis of benzo[a]carbazole derivatives via intramolecular cyclization using Brønsted acidic carbonaceous material as the catalyst.
- ResearchGate. (n.d.). The synthesis of two carbazole derivatives without isomers (LPM and LBC) and their photo-luminescence photographs in crystalline states (upper part) and PMMA films (next part).
- PubMed. (2019). Reducing aggregation caused quenching effect through co-assembly of PAH chromophores and molecular barriers.
- ResearchGate. (2020). Synthesis of new 9H-Carbazole derivatives.
- Journal of Materials Chemistry C (RSC Publishing). (n.d.). From aggregation-caused quenching to aggregation-induced delayed fluorescence: the impact of the effect of substituents.
- Organic Chemistry Portal. (n.d.). Carbazole synthesis.
- Synthesis of carbazoles and derivatives from allenes. (n.d.).
- ResearchGate. (n.d.). Chemical Approaches to Optimize the Properties of Organic Fluorophores for Imaging and Sensing.
- Host–guest interfaces in perovskite quantum dot@MOF/COF composites: from coordination-driven passivation to extreme environmental stability. (2025).
- Understanding Carbazole Derivatives: Your Guide to Synthesis Intermediates. (n.d.).
- ResearchGate. (n.d.). 25 questions with answers in CARBAZOLES | Science topic.
- Journal of the American Chemical Society. (2025). Mechanochemical Acceptor Engineering for NIR-I and NIR-II Fluorophores Enabling Orthogonal Ureter-Vascular Image-Guided Surgery.
- NIH. (n.d.). Ultra-Stable Organic Fluorophores for Single-Molecule Research.
- ResearchGate. (n.d.). Achieving ACQ-AIE Modulation using Isostructural Organic Fluorophores.
- Chemical Science (RSC Publishing). (2023). Suppressing ACQ of molecular photosensitizers by distorting the conjugated-plane for enhanced tumor photodynamic therapy.
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Validation & Comparative
A Comparative Guide to the Mass Spectrometry of 3-Bromo-9-(4-bromophenyl)-9H-carbazole for Drug Development Professionals
Introduction: The Critical Role of Mass Spectrometry in the Characterization of Novel Carbazole Derivatives
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Carbazole derivatives, owing to their unique photophysical and electronic properties, are a class of heterocyclic compounds that have garnered significant interest as scaffolds in medicinal chemistry. 3-Bromo-9-(4-bromophenyl)-9H-carbazole, a disubstituted carbazole, represents a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. Mass spectrometry (MS) stands as an indispensable analytical technique for the unambiguous identification and characterization of such compounds. This guide provides an in-depth analysis of the mass spectrometric behavior of this compound, offering a comparative perspective with related structures and furnishing the experimental data necessary for its confident identification.
The inherent complexity of drug development pipelines necessitates robust and reliable analytical methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of the mass spectral characteristics of a target molecule is not merely an academic exercise; it is a cornerstone of quality control, metabolic profiling, and impurity analysis. This guide is designed to be a practical resource, bridging theoretical principles with experimental insights to facilitate the seamless integration of mass spectrometry into the research and development workflow.
Theoretical Mass and Isotopic Pattern: The Telltale Signature of Bromination
The molecular formula for this compound is C₁₈H₁₁Br₂N, yielding a monoisotopic mass of 398.926 g/mol and an average molecular weight of approximately 401.10 g/mol .[1][2][3] A distinctive feature of compounds containing bromine is their characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Consequently, a molecule containing two bromine atoms, such as this compound, will exhibit a unique isotopic cluster for the molecular ion (M) peak. This cluster will consist of three peaks: the M peak (containing two ⁷⁹Br atoms), the M+2 peak (containing one ⁷⁹Br and one ⁸¹Br atom), and the M+4 peak (containing two ⁸¹Br atoms), with a theoretical intensity ratio of approximately 1:2:1. This isotopic signature is a powerful diagnostic tool for confirming the presence of two bromine atoms in the molecule.
Anticipated Fragmentation Pattern: Deconstructing the Molecular Ion
While an experimental mass spectrum for this compound is not publicly available, its fragmentation pattern under electron ionization (EI) can be predicted based on the established principles of mass spectrometry and the known behavior of similar halogenated and N-aryl carbazole compounds. The fragmentation process is initiated by the removal of an electron to form a molecular ion (M⁺•), which then undergoes a series of bond cleavages to yield smaller, charged fragments.
The most probable fragmentation pathways are expected to involve the cleavage of the C-Br bonds and the C-N bond connecting the carbazole and phenyl rings. The stability of the resulting carbocations and radical species will govern the relative abundance of the fragment ions.
A plausible fragmentation cascade is initiated by the loss of a bromine radical (•Br) from the molecular ion, leading to the formation of a [M-Br]⁺ ion. A subsequent loss of the second bromine radical would result in a [M-2Br]⁺ fragment. Alternatively, cleavage of the C-N bond could lead to the formation of a bromophenyl cation and a bromo-carbazole radical, or vice-versa.
Comparative Analysis: Insights from Analogous Structures
To provide a robust comparative framework, the mass spectrometric data of this compound can be contrasted with that of structurally related compounds, such as 3,6-dibromocarbazole and 9-(4-bromophenyl)-9H-carbazole.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Fragmentation Features |
| This compound | C₁₈H₁₁Br₂N | 401.10 | Expected M, M+2, M+4 pattern (1:2:1 ratio). Fragments corresponding to loss of one or both Br atoms, and cleavage at the N-phenyl bond. |
| 3,6-Dibromocarbazole | C₁₂H₇Br₂N | 325.00 | Exhibits a characteristic M, M+2, M+4 isotopic cluster. Fragmentation is dominated by the sequential loss of bromine atoms.[3][4] |
| 9-(4-Bromophenyl)-9H-carbazole | C₁₈H₁₂BrN | 322.20 | Shows a distinct M, M+2 pattern (1:1 ratio). Fragmentation involves cleavage of the C-Br and C-N bonds. |
This comparative analysis highlights the diagnostic value of the number and position of bromine substituents on the fragmentation pattern. The presence of two bromine atoms in both this compound and 3,6-dibromocarbazole results in a similar isotopic signature, while the fragmentation pathways will differ due to the presence of the N-bromophenyl group in the former.
Experimental Protocol: Acquiring High-Quality Mass Spectrometry Data
The following is a detailed, step-by-step methodology for the acquisition of a high-resolution mass spectrum of this compound using a standard liquid chromatography-mass spectrometry (LC-MS) system.
1. Sample Preparation:
- Accurately weigh approximately 1 mg of this compound.
- Dissolve the sample in 1 mL of a high-purity solvent such as acetonitrile or methanol to create a 1 mg/mL stock solution.
- Perform a serial dilution of the stock solution to a final concentration of 1 µg/mL using the same solvent.
- Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.
2. Liquid Chromatography (LC) Parameters:
- Column: A C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended.
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes, followed by a 2-minute hold at 95% B, and a 3-minute re-equilibration at 5% B.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Parameters:
- Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
- Capillary Voltage: 3.5 kV.
- Cone Voltage: 30 V.
- Source Temperature: 120 °C.
- Desolvation Temperature: 350 °C.
- Desolvation Gas Flow: 800 L/hr.
- Mass Range: m/z 50-1000.
- Data Acquisition: Full scan mode. For fragmentation data, a tandem mass spectrometry (MS/MS) experiment can be performed by selecting the molecular ion cluster (m/z 399, 401, 403) as the precursor ion and applying a collision energy of 20-40 eV.
Conclusion: A Robust Framework for the Confident Identification of this compound
This guide has provided a comprehensive overview of the mass spectrometric analysis of this compound, a compound of significant interest in contemporary drug development. By understanding its theoretical mass, characteristic isotopic pattern, and predictable fragmentation behavior, researchers can confidently identify this molecule and distinguish it from related impurities or metabolites. The comparative data presented for analogous structures further enriches this understanding, providing a broader context for spectral interpretation. The detailed experimental protocol offers a practical starting point for acquiring high-quality data, ensuring the reliability and reproducibility of analytical results. As the landscape of pharmaceutical research continues to evolve, the rigorous application of powerful analytical techniques such as mass spectrometry will remain a critical driver of innovation and success.
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A Researcher's Guide to Determining HOMO/LUMO Levels of Carbazole Derivatives Using Cyclic Voltammetry
Introduction: The Critical Role of Frontier Molecular Orbitals in Carbazole Derivatives
Carbazole derivatives have garnered significant attention in the fields of materials science and drug development due to their unique electronic and photophysical properties.[1][2] These properties are fundamentally governed by the energy levels of their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO level is associated with the electron-donating ability of a molecule, while the LUMO level relates to its electron-accepting ability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical parameter that influences the electronic and optical characteristics of these materials.[3]
In organic electronics, the HOMO and LUMO levels dictate the efficiency of charge injection, transport, and separation in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] For instance, efficient hole injection from an electrode to the organic layer requires a close match between the work function of the electrode and the HOMO level of the organic material. Similarly, the relative LUMO levels of donor and acceptor materials in an OPV are crucial for efficient exciton dissociation. In the realm of drug development, the redox properties of carbazole derivatives, which are directly related to their HOMO and LUMO levels, can influence their biological activity, including their potential as antimicrobial or anticancer agents.[2]
Cyclic voltammetry (CV) is a powerful and accessible electrochemical technique for experimentally determining the HOMO and LUMO energy levels of organic compounds.[4][5][6] This guide provides a comprehensive, in-depth protocol for utilizing cyclic voltammetry to characterize carbazole derivatives, with a focus on experimental best practices and accurate data interpretation.
Comparative Analysis of Carbazole Derivatives: A Data-Driven Overview
The electronic properties of carbazole derivatives can be finely tuned by introducing different substituent groups at various positions on the carbazole core.[1] The following table presents a comparative summary of the HOMO and LUMO levels for a selection of carbazole derivatives, illustrating the impact of structural modifications.
| Carbazole Derivative | Oxidation Onset Potential (E_ox, V vs. Fc/Fc+) | Reduction Onset Potential (E_red, V vs. Fc/Fc+) | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |
| 9-Phenylcarbazole | 0.75 | -2.50 | -5.55 | -2.30 | 3.25 |
| 3,6-Dibromo-9-phenylcarbazole | 0.90 | -2.35 | -5.70 | -2.45 | 3.25 |
| N-(4-methoxyphenyl)carbazole | 0.60 | -2.65 | -5.40 | -2.15 | 3.25 |
| N-(4-nitrophenyl)carbazole | 1.05 | -2.10 | -5.85 | -2.70 | 3.15 |
Note: The values presented in this table are illustrative and can vary based on experimental conditions. The key takeaway is the relative trend observed with different functional groups.
Experimental Protocol: A Step-by-Step Guide to Accurate Measurements
This section outlines a detailed, field-proven protocol for determining the HOMO and LUMO levels of carbazole derivatives using cyclic voltammetry. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.
I. Materials and Reagents
-
Carbazole Derivative: The compound of interest, purified to a high degree.
-
Solvent: A high-purity, anhydrous, non-aqueous solvent is crucial. Acetonitrile and dichloromethane are common choices due to their wide potential windows and ability to dissolve many organic compounds and supporting electrolytes.[7][8]
-
Supporting Electrolyte: A non-reactive salt is necessary to ensure solution conductivity.[4][8] Tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) are widely used at a concentration of 0.1 M.
-
Internal Standard: Ferrocene (Fc) is the gold standard for non-aqueous electrochemistry.[9][10][11] The ferrocene/ferrocenium (Fc/Fc⁺) redox couple provides a stable and reliable reference point against which all potentials can be calibrated.[11][12]
-
Inert Gas: High-purity nitrogen or argon is required to deoxygenate the solution, as dissolved oxygen can interfere with the measurements.[13]
II. Instrumentation
-
Potentiostat: A modern potentiostat capable of performing cyclic voltammetry is essential.
-
Electrochemical Cell: A standard three-electrode cell is used.[6][7][14]
-
Working Electrode (WE): A glassy carbon or platinum disk electrode is typically used. The choice of electrode material can influence the electrochemical response.[1]
-
Reference Electrode (RE): A silver/silver nitrate (Ag/AgNO₃) or a silver wire pseudo-reference electrode is common for non-aqueous systems.[4]
-
Counter Electrode (CE): A platinum wire or graphite rod serves as the counter electrode.[4]
-
III. Sample Preparation: The Foundation for Reliable Data
-
Solution Preparation: Prepare a ~1 mM solution of the carbazole derivative in the chosen solvent containing 0.1 M of the supporting electrolyte. Ensure the compound is fully dissolved.
-
Deoxygenation: Purge the solution with a gentle stream of inert gas for at least 10-15 minutes prior to the experiment.[13] Maintain an inert atmosphere above the solution throughout the measurement. This step is critical to remove dissolved oxygen, which can undergo reduction and obscure the electrochemical signals of the analyte.
IV. Step-by-Step CV Measurement Procedure
-
Electrode Polishing: Before each experiment, polish the working electrode with alumina slurry on a polishing pad to ensure a clean and reproducible surface.[12][13] Rinse the electrode thoroughly with the solvent to be used in the experiment.
-
Blank Scan: First, run a cyclic voltammogram of the solvent and supporting electrolyte solution without the carbazole derivative. This "blank" scan establishes the potential window of the solvent/electrolyte system and ensures there are no interfering impurities.[13]
-
Analyte Scan: Add the carbazole derivative to the cell and record the cyclic voltammogram. Start with a wide potential range to identify the oxidation and reduction peaks.
-
Internal Standard Calibration: After recording the voltammogram of the carbazole derivative, add a small amount of ferrocene to the solution and record another cyclic voltammogram.[15][16] The well-defined, reversible wave of the Fc/Fc⁺ couple will be used to calibrate the potential axis.[11]
-
Scan Rate Dependence: To confirm that the observed redox processes are diffusion-controlled, it is good practice to record cyclic voltammograms at several different scan rates (e.g., 50, 100, 200 mV/s). For a diffusion-controlled process, the peak current should be linearly proportional to the square root of the scan rate.[4]
Data Analysis and Interpretation: From Voltammograms to Energy Levels
The HOMO and LUMO energy levels are determined from the onset potentials of the first oxidation and reduction peaks, respectively.[5][9][10]
-
Potential Calibration: The half-wave potential (E₁/₂) of the ferrocene/ferrocenium redox couple is determined from its cyclic voltammogram (E₁/₂ = (Epa + Epc)/2, where Epa and Epc are the anodic and cathodic peak potentials). This value is then used to correct the measured potentials of the carbazole derivative.
-
Determining Onset Potentials: The onset potential is determined by extrapolating the steepest part of the oxidation or reduction wave to the baseline current.
-
Calculating HOMO and LUMO Levels: The following empirical equations are used to calculate the HOMO and LUMO energy levels, assuming the energy level of the Fc/Fc⁺ redox couple is -4.8 eV relative to the vacuum level[9][10][17]:
-
HOMO (eV) = -[E_ox(onset) vs. Fc/Fc⁺ + 4.8]
-
LUMO (eV) = -[E_red(onset) vs. Fc/Fc⁺ + 4.8]
Where E_ox(onset) and E_red(onset) are the onset oxidation and reduction potentials of the carbazole derivative, respectively, referenced to the Fc/Fc⁺ couple.
-
Visualizing the Workflow
The following diagram illustrates the key steps in the experimental workflow for determining the HOMO and LUMO energy levels of carbazole derivatives using cyclic voltammetry.
Caption: Workflow for HOMO/LUMO determination by Cyclic Voltammetry.
Trustworthiness and Self-Validation
The protocol described above incorporates a self-validating system to ensure the trustworthiness of the results. The use of an internal standard, ferrocene, is the cornerstone of this system.[11] By referencing all measured potentials to the well-established Fc/Fc⁺ redox couple, the data becomes independent of variations in the reference electrode potential, which can be a significant source of error in non-aqueous electrochemistry. Furthermore, performing a blank scan and checking the scan rate dependence of the redox peaks provides additional layers of validation for the experimental setup and the nature of the electrochemical processes being observed.
Conclusion
Cyclic voltammetry is an indispensable tool for characterizing the electronic properties of carbazole derivatives. By following a rigorous and well-validated experimental protocol, researchers can obtain reliable and reproducible data on the HOMO and LUMO energy levels of these important molecules. This information is critical for the rational design and optimization of new materials for applications in organic electronics and for understanding the structure-activity relationships of biologically active carbazole compounds.
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Mako, T. L., et al. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(11), 1973-1981. Retrieved from [Link]
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How can I calculate the HOMO/LUMO energy from Cyclic Voltammetry data? (2018, September 7). ResearchGate. Retrieved from [Link]
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Electrochemical Studies of Some Carbazole Derivatives via Cyclic Voltammetry and Convolution – deconvolution Transforms. (n.d.). IIETA. Retrieved from [Link]
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CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. (n.d.). UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Retrieved from [Link]
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Referencing Electrochemical Data to an Internal Standard. (2024, May 1). Pine Research Instrumentation. Retrieved from [Link]
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Cyclic Voltammetry of Ferrocene, [Ru(bpy)3]2+, [Co(bpy)3]2+ and Iodide. (n.d.). UMass Boston. Retrieved from [Link]
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What's the simplest method to determine the HOMO and LUMO energy levels of insoluble organic semiconductors? (2019, February 19). ResearchGate. Retrieved from [Link]
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Synthesis and Some Electrochemical Properties of Carbazole Derivative Monomers for Optoelectronic Device Design. (n.d.). DergiPark. Retrieved from [Link]
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Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (n.d.). ACS Omega. Retrieved from [Link]
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Assessing Carbazole Derivatives as Single-Electron Photoreductants. (2022, December 6). ACS Omega. Retrieved from [Link]
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Cyclic voltammetry in non-aqueous medium. (n.d.). Retrieved from [Link]
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Voltammetric and spectroscopic study of ferrocene and hexacyanoferrate and the suitability of their redox couples as internal standards in ionic liquids. (2017, September 13). RSC Publishing. Retrieved from [Link]
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On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. (2022, January 5). RSC Publishing. Retrieved from [Link]
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CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Retrieved from [Link]
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Developing carbazole-based redox ionic liquids for enhanced charge retention and stability in porous carbon electrode. (2025, November 14). ResearchGate. Retrieved from [Link]
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SEM images of the films obtained by electrodeposition of 10 −2 M: Cz... (n.d.). ResearchGate. Retrieved from [Link]
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Investigation of Polycarbazoles Thin Films Prepared by Electrochemical Oxidation of Synthesized Carbazole Derivatives. (2019, June 6). ResearchGate. Retrieved from [Link]
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Interpretation of Cyclic Voltammetry Measurements of Thin Semiconductor Films for Solar Fuel Applications. (n.d.). Semantic Scholar. Retrieved from [Link]
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A Senior Application Scientist's Guide to Hole Transport Materials: A Comparative Analysis of 3-Bromo-9-(4-bromophenyl)-9H-carbazole and Industry Benchmarks
Introduction: The Critical Role of the Hole Transport Layer
In the architecture of high-performance organic optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Perovskite Solar Cells (PSCs), every layer plays a mission-critical role. Among these, the Hole Transport Layer (HTL) is a key enabler of device efficiency and longevity.[1][2] Positioned between the anode and the light-emitting or light-absorbing layer, the HTL is tasked with two primary functions: efficiently extracting and transporting positive charge carriers (holes) to the active layer and simultaneously blocking electrons from reaching the anode.[1] An ideal Hole Transport Material (HTM) must possess a specific set of characteristics: high hole mobility, appropriate energy levels for seamless charge injection, and robust thermal and morphological stability to withstand device operation temperatures without degradation.[3]
This guide provides an in-depth comparison of a promising carbazole-based molecule, 3-Bromo-9-(4-bromophenyl)-9H-carbazole , with three industry-standard HTMs: the small molecule Spiro-OMeTAD , the polymer PTAA , and the conductive polymer dispersion PEDOT:PSS . While direct experimental data for this compound is limited in current literature, we will analyze its potential based on the well-established properties of its carbazole chemical family and compare it against these benchmarks.
Carbazole derivatives are foundational materials in organic electronics, prized for their excellent charge transport capabilities and high thermal stability, making them indispensable for creating efficient and durable OLEDs and other semiconductor devices.[4][5]
Comparative Analysis of Key Hole Transport Materials
The selection of an HTM is a critical decision in device engineering, involving a trade-off between peak performance, operational stability, cost, and processability. The following analysis and data table provide a comparative overview of our selected materials.
Spiro-OMeTAD: The High-Performance Benchmark
2,2′,7,7′-tetrakis(N,N-di-p-methoxyphenyl-amine)9,9′-spirobifluorene, or Spiro-OMeTAD, is arguably the most successful and widely used small-molecule HTM in high-efficiency PSCs.[6] Its spirobifluorene core imparts excellent thermal stability and promotes the formation of stable amorphous films, which is critical for device reliability.[6]
-
Performance: Devices utilizing Spiro-OMeTAD consistently achieve record power conversion efficiencies (PCEs).[7] It possesses a high hole mobility of approximately 2 x 10⁻⁴ cm²V⁻¹s⁻¹ and its HOMO energy level (~-5.1 eV) aligns well with the valence band of typical perovskite absorbers, facilitating efficient hole extraction.[1][8]
-
Limitations: The primary drawback of pristine Spiro-OMeTAD is its inherently low conductivity.[9] To achieve high performance, it requires chemical p-doping, typically with additives like lithium bis(trifluoromethane)sulfonimide (Li-TFSI) and 4-tert-butylpyridine (tBP).[9] These additives, however, are hygroscopic and can accelerate device degradation, posing a significant challenge to long-term stability.[9]
PTAA: The Polymeric Champion
Poly[bis(4-phenyl)(2,4,6-trimethylphenyl)amine] (PTAA) has emerged as a leading polymeric alternative to Spiro-OMeTAD, particularly valued for its excellent film-forming properties and thermal stability.[1][7]
-
Performance: PTAA boasts impressive hole mobility, which can exceed that of Spiro-OMeTAD when doped (~4 x 10⁻³ cm²V⁻¹s⁻¹), and is suitable for both standard (n-i-p) and inverted (p-i-n) device architectures.[10] Its hydrophobic nature can also offer a degree of protection to the underlying perovskite layer from moisture.[9]
-
Limitations: Like Spiro-OMeTAD, PTAA often requires dopants to reach its full potential, which can introduce similar stability concerns.[9][11] Its high hydrophobicity can also present challenges for subsequent solution-based deposition of the perovskite layer, requiring careful process optimization.[9]
PEDOT:PSS: The Workhorse for Inverted Devices
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) is a water-dispersible conductive polymer widely used as an HTL in inverted PSCs and organic solar cells.[10]
-
Performance: Its primary advantages are its low cost, ease of processing from aqueous solutions, and high transparency in the visible spectrum.[10] It forms smooth films that provide a good foundation for the active layer.
-
Limitations: The performance of PEDOT:PSS is often limited by its intrinsic properties. It is acidic, which can etch transparent conductive oxides like ITO, and highly hygroscopic, which can draw moisture into the device, severely compromising the stability of the perovskite layer.[10] Its conductivity, while sufficient for many applications, is generally lower than that of doped small molecules and other polymers.[10]
This compound: A Prospective Analysis
This molecule belongs to the carbazole family, which is renowned for producing materials with high thermal stability.[1][12]
-
Projected Properties:
-
Thermal Stability: The rigid, fused-ring structure of the carbazole core is known to lead to high glass transition temperatures (Tg), often exceeding 150°C, and decomposition temperatures (Td) above 400°C.[1][13] This suggests that this compound would likely form morphologically stable amorphous films, a critical attribute for device longevity.
-
Electronic Properties: The carbazole moiety is an excellent hole-transporting unit.[4] The addition of bromophenyl groups can be used to fine-tune the HOMO and LUMO energy levels.[4][14] Bromine, being an electron-withdrawing group, would be expected to lower the HOMO level compared to an unsubstituted phenyl ring. A deeper HOMO level can be advantageous in PSCs for better energy level alignment with the perovskite valence band, potentially leading to a higher open-circuit voltage (Voc).
-
Potential as an HTM: Based on its chemical structure, this compound holds promise as a thermally stable HTM. However, without experimental validation of its hole mobility and energy levels, its ultimate performance in a device remains speculative. It would likely require formulation and possibly doping to optimize its charge transport properties, similar to other small-molecule HTMs.
-
Quantitative Performance Metrics
The following table summarizes the key performance indicators for the discussed hole transport materials.
| Property | Spiro-OMeTAD | PTAA | PEDOT:PSS | This compound |
| Chemical Structure | Small Molecule (Spirobifluorene Core) | Polymer (Polytriarylamine) | Conductive Polymer Complex | Small Molecule (Carbazole Core) |
| HOMO Level (eV) | -5.0 to -5.2[1][8] | ~ -5.2[10] | -5.0 to -5.2[10] | Not Reported (Projected: -5.3 to -5.7) |
| LUMO Level (eV) | ~ -2.0[1] | Varies with formulation | Varies with formulation | Not Reported |
| Hole Mobility (cm²/Vs) | ~2 x 10⁻⁴ (doped)[1][10] | ~4 x 10⁻³ (doped)[10] | 10⁻⁵ to 10⁻³ | Not Reported |
| Thermal Stability (Tg) | ~121 °C | High (>300 °C, no Tg observed)[1] | N/A (degrades) | Not Reported (Projected: High, >150 °C)[1][13] |
| Processing | Solution (organic solvents), Vacuum | Solution (organic solvents) | Solution (aqueous) | Solution (organic solvents), Vacuum |
| Key Advantage | High device efficiency standard[7] | High mobility & thermal stability[1][7] | Low cost, aqueous processing[10] | Projected high thermal stability |
| Key Disadvantage | Requires hygroscopic dopants[9] | Requires dopants, hydrophobic surface[9] | Acidic, hygroscopic, lower conductivity[10] | Performance data unavailable |
Visualizing Material Function and Characterization
To better understand the role and evaluation of HTMs, the following diagrams illustrate device architecture, energy alignment, and the standard experimental workflow.
Device Architecture and Energy Alignment
The proper alignment of energy levels between adjacent layers in a device is paramount for efficient operation. The HTM's HOMO level must be well-matched with the anode's work function and the active layer's valence band (or HOMO) to minimize the energy barrier for hole injection and transport.
Caption: Device structure and corresponding energy level diagram for a perovskite solar cell.
Experimental Workflow for HTM Characterization
A rigorous, multi-step process is required to validate the performance of a new HTM. This self-validating system ensures that key parameters are measured accurately and reproducibly.
Caption: Standard workflow for comprehensive characterization of a new hole transport material.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure scientific integrity, the data presented in comparative guides must be grounded in robust and reproducible experimental methods. Below are the standard protocols for characterizing the key properties of an HTM.
Protocol 1: Determination of HOMO/LUMO Energy Levels via Cyclic Voltammetry (CV)
Causality: The HOMO and LUMO energy levels dictate the efficiency of charge injection and transport between layers. CV is an electrochemical technique that measures the potential at which a material is oxidized and reduced, which directly correlates to its frontier molecular orbital energies.
Methodology:
-
Preparation: Dissolve the HTM powder in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).[15]
-
Three-Electrode Setup: Use a standard three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[3]
-
Calibration: Run a voltammogram of a ferrocene/ferrocenium (Fc/Fc+) internal standard. The midpoint potential of this redox couple is used as a reference (often set to -4.8 eV relative to the vacuum level).[2][16]
-
Measurement: Record the cyclic voltammogram of the HTM solution. Identify the onset potential of the first oxidation wave (E_ox) and the onset potential of the first reduction wave (E_red).[2][16]
-
Calculation:
Protocol 2: Measurement of Hole Mobility via Space-Charge Limited Current (SCLC)
Causality: Hole mobility (μh) is a measure of how quickly holes can move through the material under an electric field. Higher mobility reduces the transit time and minimizes the chance of charge recombination, leading to higher device efficiency. The SCLC method is ideal for measuring mobility in the thin-film, single-carrier devices relevant to OLEDs and PSCs.[17][18]
Methodology:
-
Device Fabrication: Fabricate a hole-only device with the structure: Anode / HTL / Anode (e.g., ITO / PEDOT:PSS / HTM / Au). The anode materials are chosen to have high work functions to facilitate hole injection and block electron injection.
-
J-V Measurement: Measure the current density (J) as a function of the applied voltage (V) in the dark.
-
Data Analysis: Plot log(J) versus log(V). In an ideal trap-free semiconductor, the current in the SCLC regime is described by the Mott-Gurney law, where J is proportional to V².[17][19]
-
Mobility Extraction: The mobility (μ) can be extracted by fitting the quadratic region of the J-V curve to the Mott-Gurney equation: **J = (9/8) * ε₀ * εᵣ * μ * (V²/L³) ** where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the material, V is the voltage, and L is the thickness of the HTM layer.[17]
Protocol 3: Assessment of Thermal Stability via Differential Scanning Calorimetry (DSC)
Causality: The thermal stability of an HTM is critical for the operational lifetime of a device. The glass transition temperature (Tg) represents the temperature at which an amorphous solid transitions from a rigid, glassy state to a more rubbery state. A high Tg indicates that the material will remain in a stable, glassy state at typical device operating temperatures, preventing film crystallization or deformation that can lead to short circuits and device failure.[20]
Methodology:
-
Sample Preparation: Place a small amount (typically 5-10 mg) of the HTM powder into a hermetically sealed aluminum DSC pan.[21] An empty, sealed pan is used as a reference.
-
Thermal Program: Heat the sample at a constant rate (e.g., 10 °C/min) to a temperature above its expected Tg and melting point. Then, cool the sample rapidly (quench cooling) to freeze it in an amorphous state.
-
Measurement Scan: Heat the sample again at the same constant rate. The DSC instrument measures the heat flow required to maintain the sample at the same temperature as the reference.[22][23]
-
Tg Determination: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically reported as the midpoint of this transition.
Conclusion and Future Outlook
The landscape of hole transport materials is a dynamic field driven by the relentless pursuit of higher efficiency and greater stability in organic electronics. While Spiro-OMeTAD and PTAA remain the dominant high-performance materials, their reliance on potentially destabilizing dopants continues to motivate the search for new alternatives.[7][24] PEDOT:PSS holds its ground as a cost-effective solution for specific architectures, though its intrinsic stability issues limit its application.[10]
Molecules like This compound represent the next frontier. Based on the robust characteristics of the carbazole family, it is projected to have excellent thermal stability, a key requirement for long-lasting devices.[1][12] However, this guide underscores a critical principle of materials science: theoretical promise must be validated by rigorous experimental evidence. The true potential of this and other novel HTMs will only be unlocked through comprehensive characterization using the standardized protocols outlined here. Future research must focus on synthesizing and systematically evaluating these promising compounds to build the data-rich foundation needed for the next generation of organic electronic devices.
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A Comparative Guide to OLED Performance: Evaluating 3-Bromo-9-(4-bromophenyl)-9H-carbazole as a Host Material
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of next-generation Organic Light-Emitting Diodes (OLEDs) with enhanced efficiency, stability, and color purity, the selection of the host material within the emissive layer is of paramount importance. Carbazole derivatives have emerged as a cornerstone in the architecture of high-performance phosphorescent OLEDs (PhOLEDs) due to their excellent thermal stability, high triplet energy, and proficient charge transport capabilities.[1][2][3] This guide provides an in-depth performance evaluation of a promising, yet less-documented carbazole derivative, 3-Bromo-9-(4-bromophenyl)-9H-carbazole , in the context of established high-performance host materials, namely 1,3-Bis(N-carbazolyl)benzene (mCP) and 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) .
The Critical Role of Host Materials in PhOLEDs
In a typical PhOLED, the emissive layer consists of a host material doped with a phosphorescent guest emitter. The host material serves several critical functions: it facilitates the transport of both holes and electrons, confines the excitons (electron-hole pairs) within the emissive layer, and efficiently transfers energy to the guest emitter.[2] An ideal host material should possess a high triplet energy (ET) to prevent back energy transfer from the phosphorescent dopant, balanced charge transport characteristics to ensure the recombination zone is within the emissive layer, and high thermal and morphological stability to ensure a long operational lifetime.[1][4][5]
Carbazole-based molecules are particularly well-suited for this role due to their high triplet energies and excellent hole-transporting properties.[2] The strategic functionalization of the carbazole core, such as the introduction of bromo- and phenyl- substituents in this compound, allows for the fine-tuning of its electronic properties, solubility, and morphology, which in turn can significantly impact device performance.[6] The bromine atom, in particular, serves as a reactive site for further molecular engineering through cross-coupling reactions, offering a pathway to even more complex and efficient materials.[7][8]
Comparative Performance Analysis
To contextualize the potential performance of this compound, we will compare its anticipated properties with the well-characterized and widely used host materials, mCP and CBP.
| Property | This compound (Anticipated) | mCP (1,3-Bis(N-carbazolyl)benzene) | CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl) |
| Molecular Structure | Asymmetric, with potential for reduced crystallization | Symmetric, good film-forming properties | Symmetric, good thermal stability |
| Triplet Energy (ET) | High (expected > 2.9 eV) | ~2.91 eV | ~2.56 eV |
| Glass Transition Temp (Tg) | High (expected > 100 °C) | ~60 °C | ~110 °C |
| Charge Transport | Primarily hole-transporting | Bipolar, with better electron transport than CBP | Primarily hole-transporting |
| Suitability | Potentially excellent for blue and green PhOLEDs | Excellent for blue and green PhOLEDs | Good for green and red PhOLEDs |
Rationale behind the Anticipated Properties of this compound:
-
High Triplet Energy: The carbazole core inherently possesses a high triplet energy. The introduction of a phenyl group at the 9-position and a bromo-substituent are unlikely to significantly lower this value, making it a suitable candidate for hosting high-energy (blue and green) phosphorescent emitters.[1][2]
-
High Glass Transition Temperature: The rigid and bulky nature of the molecule, with its twisted conformation between the carbazole and phenyl rings, is expected to lead to a high glass transition temperature, contributing to the morphological stability of the OLED device.[4][5]
-
Charge Transport: Like most carbazole derivatives, it is anticipated to exhibit excellent hole-transporting properties. The overall charge balance will depend on the specific device architecture and the choice of electron-transporting materials.[2]
Performance Benchmarks: mCP and CBP in PhOLEDs
The performance of OLEDs is highly dependent on the device architecture, fabrication conditions, and the specific emitter used. The following table summarizes typical performance metrics for green and blue PhOLEDs using mCP and CBP as host materials. This data serves as a benchmark for what could be expected from a high-performance host material.
| Host Material | Emitter | Max. External Quantum Efficiency (EQE) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) |
| mCP | Ir(ppy)3 (Green) | ~29%[1] | ~97 lm/W[1] | ~97 cd/A[1] | ~2.7 V[1] |
| mCP | FIrpic (Blue) | ~28%[1] | ~46 lm/W[1] | ~58 cd/A[1] | ~2.7 V[1] |
| CBP | Ir(ppy)3 (Green) | ~20%[9] | ~64 lm/W[9] | ~60 cd/A[9] | ~3.0 V[1] |
Note: The performance values are representative and can vary based on the full device stack and fabrication process.
Experimental Protocols
Achieving high-performance OLEDs requires meticulous control over the fabrication process. The following is a detailed, step-by-step methodology for the fabrication of a phosphorescent OLED using a carbazole-based host material.
Substrate Preparation
A thorough cleaning of the Indium Tin Oxide (ITO)-coated glass substrate is crucial for ensuring good film adhesion and device performance.
-
Sonication: Sequentially sonicate the ITO substrates in a solution of deionized (DI) water with detergent, DI water, acetone, and isopropanol for 15 minutes each.
-
Drying: Dry the cleaned substrates with a stream of high-purity nitrogen gas.
-
UV-Ozone Treatment: Immediately transfer the substrates to a UV-Ozone cleaner and treat for 15 minutes to remove any residual organic contaminants and to increase the work function of the ITO surface.
Thin-Film Deposition (Vacuum Thermal Evaporation)
The organic layers and the metal cathode are deposited in a high-vacuum chamber (< 10-6 Torr) without breaking the vacuum between layers.
-
Hole Injection Layer (HIL): Deposit a 10 nm layer of a suitable HIL material, such as HAT-CN.
-
Hole Transport Layer (HTL): Deposit a 40 nm layer of a hole-transporting material like TAPC.
-
Emissive Layer (EML): Co-evaporate the host material (e.g., this compound, mCP, or CBP) and the phosphorescent dopant (e.g., 8-10 wt% of Ir(ppy)3 for green or FIrpic for blue) to a thickness of 30 nm. The deposition rates should be carefully controlled to achieve the desired doping concentration.
-
Electron Transport Layer (ETL): Deposit a 30 nm layer of an electron-transporting material such as TPBi or TmPyPB.
-
Electron Injection Layer (EIL): Deposit a 1 nm layer of Lithium Fluoride (LiF).
-
Cathode: Deposit a 100 nm layer of Aluminum (Al).
Encapsulation
To prevent degradation from moisture and oxygen, the fabricated devices should be encapsulated in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid.
Visualizing the Workflow and Molecular Structures
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: OLED Fabrication Workflow
Caption: Molecular Structures of Host Materials
Note: The actual images of the molecular structures would be inserted in a final document.
Conclusion and Future Outlook
This compound presents itself as a compelling candidate for a high-performance host material in phosphorescent OLEDs. Its anticipated high triplet energy, good thermal stability, and the potential for further functionalization make it a promising alternative to established materials like mCP and CBP, particularly for demanding blue and green emitters.
The lack of direct comparative experimental data underscores the need for further research in this area. A systematic study fabricating and characterizing OLEDs with this compound as the host, alongside mCP and CBP in identical device architectures, would provide invaluable data for the OLED research community. Such a study would definitively position this material within the landscape of high-performance carbazole derivatives and could pave the way for its use in next-generation displays and solid-state lighting.
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A Researcher's Guide to Quantum Efficiency Measurements in Devices with Carbazole Hosts
In the rapidly advancing field of organic light-emitting diodes (OLEDs), the quest for higher efficiency and longer operational lifetimes is paramount. Carbazole-based host materials have emerged as a critical component in achieving these goals, particularly in thermally activated delayed fluorescence (TADF) and phosphorescent OLEDs.[1][2] Their excellent thermal stability, efficient charge transport properties, and high triplet energies make them ideal for facilitating efficient energy transfer to guest emitter molecules.[3][4] This guide provides a comprehensive overview of the principles and methodologies for accurately measuring the quantum efficiency of OLEDs incorporating these promising materials.
Section 1: Understanding Quantum Efficiency in OLEDs
The efficiency of an OLED is fundamentally quantified by its quantum efficiency (QE), which describes the ratio of emitted photons to injected electrons.[5][6] It is crucial to distinguish between two key metrics:
-
Internal Quantum Efficiency (IQE): This represents the ratio of photons generated within the emissive layer to the number of electrons injected into the device.[7] IQE is a measure of the intrinsic efficiency of the material system and the device architecture in converting electrical energy into light. It is governed by three primary factors:
-
Charge Balance (γ): The ratio of electrons and holes recombining in the emissive layer. Achieving a perfect balance (γ=1) is critical for maximizing exciton formation.[8][9]
-
Exciton Utilization Efficiency (ηr): The fraction of excitons that can decay radiatively. In fluorescent OLEDs, this is limited to 25% (singlet excitons). However, TADF and phosphorescent materials can theoretically achieve 100% by harvesting triplet excitons.[10]
-
Photoluminescence Quantum Yield (PLQY): The intrinsic property of the emissive material, representing the ratio of photons emitted to photons absorbed.[11]
-
-
External Quantum Efficiency (EQE): This is the ratio of photons emitted from the device into the viewing direction to the number of injected electrons.[5][12] EQE is the practical measure of device performance and is what is ultimately observed by the user. It is related to IQE by the following equation:
EQE = IQE × ηout
where ηout is the light outcoupling efficiency. A significant portion of the light generated within the high refractive index organic layers can be trapped due to total internal reflection at the substrate-air interface and waveguiding within the device structure.[12][13] Therefore, enhancing ηout is a major focus of device engineering.
The relationship between these key efficiency parameters is visualized in the workflow below.
Caption: Workflow of Quantum Efficiency in OLEDs.
Section 2: The Role of Carbazole Hosts in High-Efficiency OLEDs
Carbazole derivatives are widely employed as host materials in the emissive layer of high-performance OLEDs due to several key advantages:
-
High Triplet Energy: Carbazole hosts typically possess high triplet energy levels, which is crucial for confining triplet excitons on the guest emitter molecules in both phosphorescent and TADF devices, thereby preventing energy loss.[3]
-
Good Thermal and Morphological Stability: These materials exhibit robust thermal stability and form stable amorphous films, which is essential for long device lifetimes.[1]
-
Bipolar Charge Transport: Many carbazole-based hosts can be designed to have balanced hole and electron transport characteristics, which is critical for achieving a high charge balance factor (γ) and ensuring the recombination zone is located within the emissive layer.[9]
-
High Photoluminescence Quantum Yield (PLQY): When used in host-guest systems, carbazole hosts can facilitate efficient energy transfer to the emitter, leading to high overall PLQY of the emissive layer.
The choice of carbazole host and its interaction with the guest emitter significantly impacts the overall device EQE. Therefore, accurate and reliable QE measurements are indispensable for material screening and device optimization.
Section 3: Experimental Methodologies for Quantum Efficiency Measurement
Accurate determination of EQE requires careful measurement of the total photon flux emitted from the device and the electrical current injected. Two primary methods are widely adopted in the research community: integrating sphere measurements and angle-resolved electroluminescence.
Integrating Sphere-Based EQE Measurement
The integrating sphere is considered the gold standard for measuring the total luminous flux from a light-emitting device, as it collects light emitted in all directions.[14]
Experimental Protocol:
-
Device Preparation: The OLED device is fabricated on a transparent substrate (e.g., ITO-coated glass) and encapsulated to prevent degradation from ambient conditions.
-
Mounting: The device is mounted inside the integrating sphere. It is crucial to position the device such that the emitted light is not directly incident on the detector port.[15]
-
Electrical Connection: The device is connected to a source measure unit (SMU) to apply a controlled current or voltage and simultaneously measure the electrical characteristics.
-
Spectrometer Connection: The detector port of the integrating sphere is coupled to a calibrated spectrometer via a fiber optic cable.
-
Measurement:
-
A known current is passed through the OLED, and the electroluminescence (EL) spectrum is recorded by the spectrometer.
-
The total number of photons emitted per second is calculated by integrating the spectral radiance over all wavelengths.
-
The number of injected electrons per second is calculated from the measured current (I) using the elementary charge (e).
-
-
EQE Calculation: The EQE is then calculated using the following formula:[5]
EQE (%) = (Number of emitted photons / Number of injected electrons) × 100
Causality and Self-Validation:
-
Why an Integrating Sphere? OLEDs can exhibit non-uniform emission patterns (non-Lambertian).[16][17] The integrating sphere captures light from all angles, providing a more accurate measure of the total photon flux compared to a single-point detector.[18]
-
Calibration is Key: The spectrometer and the entire measurement system must be calibrated with a standard light source of known spectral irradiance to ensure the accuracy of the measured photon flux.
-
Self-Validation: To validate the setup, one can measure a calibrated standard LED with a known EQE. The measured value should be in close agreement with the certified value.
Caption: Integrating Sphere EQE Measurement Workflow.
Angle-Resolved Electroluminescence
For devices that exhibit a strong angular dependence of emission, or when a detailed understanding of the light outcoupling mechanism is required, angle-resolved electroluminescence measurements are invaluable.[19][20]
Experimental Protocol:
-
Goniometer Setup: The OLED device is mounted on a rotational stage (goniometer) that allows for precise control of the viewing angle.[21]
-
Detector: A photodetector or a spectrometer is placed at a fixed distance from the device to measure the emitted light intensity at different angles.
-
Measurement:
-
The device is driven at a constant current.
-
The EL spectrum and intensity are measured as a function of the emission angle (θ) by rotating the device.[22]
-
-
Data Analysis:
-
The total luminous flux is calculated by integrating the angle-dependent intensity over the entire hemisphere.
-
The EQE is then calculated in the same manner as the integrating sphere method.
-
Causality and Self-Validation:
-
Why Angle-Resolved? This technique provides detailed information about the emission profile, which is crucial for understanding the impact of microcavity effects and the orientation of the emitter dipoles on light outcoupling.[22][23] For display applications, a Lambertian (cosine-like) emission profile is often desired for a wide viewing angle.[19]
-
Self-Validation: The integrated emission from the angle-resolved measurement should, in principle, agree with the total flux measured in an integrating sphere for the same device.[17] Comparing the results from both methods can provide a high degree of confidence in the measurements.
Section 4: Photoluminescence Quantum Yield (PLQY) of Thin Films
While EQE measures the efficiency of the complete device, the PLQY of the emissive layer provides insight into the intrinsic radiative efficiency of the materials. Measuring PLQY in solid-state thin films is more complex than in solution due to waveguiding effects.
Experimental Protocol (using an Integrating Sphere):
-
Sample Preparation: A thin film of the carbazole host doped with the emitter is deposited on a substrate.
-
Measurement Steps:
-
Step 1 (Empty Sphere): The spectrum of the excitation light source is measured with the integrating sphere empty to get a reference spectrum.
-
Step 2 (Sample in Sphere, Indirect Illumination): The sample is placed in the sphere, but not in the direct path of the excitation beam. The spectrum is measured to account for light absorption by the sample from scattered excitation light.
-
Step 3 (Sample in Sphere, Direct Illumination): The sample is directly illuminated by the excitation beam, and the resulting emission and scattered excitation light are measured.
-
-
PLQY Calculation: The PLQY is calculated by comparing the number of absorbed photons (from the difference in the excitation peak area between the measurements) and the number of emitted photons (from the area of the emission peak).[24][25]
Causality and Self-Validation:
-
Why this Multi-Step Process? This procedure is necessary to accurately separate the emitted photons from the scattered excitation photons and to correctly quantify the number of photons absorbed by the thin film.
-
Self-Validation: A standard material with a known PLQY in the solid state can be measured to validate the experimental setup and calculation procedure.
Section 5: Comparison of Carbazole Host Performance
The following table summarizes the performance of several OLEDs utilizing different carbazole-based host materials, as reported in recent literature. This data highlights the impact of molecular design on device efficiency.
| Host Material | Emitter | Max EQE (%) | Device Type | Reference |
| 4N-oCBP | TCz-Trz | 16.2 | Blue TADF | [1] |
| Sy (Symmetrical Cyanopyrimidine-Carbazole) | 4CzIPN | 24.0 | Green TADF | [3] |
| Sy (Symmetrical Cyanopyrimidine-Carbazole) | 2CzTPN | 20.4 | Blue TADF | [3] |
| P2Cz-DBT (Polymer Host) | Cy-DtCzBN | 17.4 | Bluish-Green MR-TADF | [4][26] |
Section 6: Advanced Characterization: Transient Electroluminescence
To gain deeper insights into the dynamic processes within the OLED, such as exciton lifetime and charge carrier transport, transient electroluminescence (TrEL) is a powerful technique.[27] By applying a short voltage pulse to the device and measuring the time-resolved decay of the electroluminescence, one can extract information about the lifetime of the excited states.[28][29] This is particularly important for TADF emitters, where the delayed fluorescence lifetime is a key parameter.[30][31]
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Measurements of Solid-State Photoluminescence Quantum Yields of Films Using a Fluorimeter.
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Phenylpyridine and carbazole based host materials for highly efficient blue TADF OLEDs. 1
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Cyanopyrimidine-Carbazole Hybrid Host Materials for High-Efficiency and Low-Efficiency Roll-Off TADF OLEDs. PubMed. 3
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Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. Semantic Scholar. 4
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External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED). 5
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Polymer Hosts Containing Carbazole-Dibenzothiophene-Based Pendants for Application in High-Performance Solution-Processed TADF-OLEDs. ACS Publications. 26
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An Introduction to Photoluminescence Quantum Yield (PLQY). Ossila. 32
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Measurement method for photoluminescent quantum yields of fluorescent organic dyes in polymethyl methacrylate for luminescent solar concentrators. Optica Publishing Group. 24
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Analysis of the external and internal quantum efficiency of multi-emitter, white organic light emitting diodes. AIP Publishing. 33
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Strongly modified angular dependence of emission from OLEDs. 16
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Perspective on carbazole-based organic compounds as emitters and hosts in TADF applications. Journal of Materials Chemistry C (RSC Publishing). 2
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Methods of Analysis of Organic Light Emitting Diodes†. Old City Publishing. 12
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Angular dependence of emission characteristics of white transparent... ResearchGate. 19
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Comparison of organic light emitting diode performance using the spectroradiometer and the integrating sphere measurements. AIP Publishing. 17
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Measuring external photoluminescence quantum efficiency of organic solid films. 25
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Photoluminescence Quantum Yield of Fluorescent Silicon Carbide Determined by an Integrating Sphere Setup. ACS Publications. 14
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How efficient is my (O)LED? Our step-by-step paper on a simple & open source setup for complete OLED characterization provides an answer. Gather Lab and Humboldt Centre for Nano- and Biophotonics. 21
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Measuring the Efficiency of Organic Light‐Emitting Devices. ResearchGate. 7
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Quantum Efficiency Integrating Spheres. SphereOptics. 15
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Angular luminescence spectroscopy, dipole orientation and position in OLEDs. B. Blülle. 20
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Strongly Modified Angular Dependence of Emission from OLEDs. SPIE Digital Library. 23
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Key Factors Governing the External Quantum Efficiency of Thermally Activated Delayed Fluorescence Organic Light-Emitting Devices: Evidence from Machine Learning. ACS Omega. 10
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How to calculate the EQE of an OLED?. ResearchGate. 18
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EQE optimization For a Top-Emitting OLED. Fluxim AG. 13
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Influence of charge balance and exciton distribution on efficiency and lifetime of phosphorescent organic light-emitting devices. AIP Publishing. 8
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Angular Resolved Photoluminescence and Electroluminescence of light emitting materials. 22
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How to measure the external quantum efficiency of OLEDs?. Physics Forums. 34
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The Role of Charge Balance and Excited State Levels on Device Performance of Exciplex-based Phosphorescent Organic Light Emitting Diodes. PMC - NIH. 9
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Influence of charge balance and exciton distribution on efficiency and lifetime of phosphorescent organic light-emitting devices. ResearchGate. 35
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External quantum efficiency (EQE) of the OLED shown in Figure 2 with... ResearchGate. 36
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An Introduction to Quantum Efficiency. Ossila. 6
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How to measure EQE for LED devices?. ResearchGate. 37
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Transient Energy-Resolved Photoluminescence Study of Excitons and Free Carriers on FAPbBr3 and FAPbBr3/SnO2 Interfaces. The Journal of Physical Chemistry C - ACS Publications. 28
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(PDF) Determination of Exciton Diffusion Length by Transient Photoluminescence Quenching and Its Application to Quantum Dot Films. ResearchGate. 30
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Exciton Radiative Lifetime in Transition Metal. arXiv. 29
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Short exciton radiative lifetime in submonolayer InGaAs∕GaAs quantum dots. AIP Publishing. 31
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Relating transient electroluminescence lifetime and bulk transit time in OLED during switch-off. Journal of Materials Chemistry C (RSC Publishing). 27
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A Senior Application Scientist's Guide to the Computational Modeling of 3-Bromo-9-(4-bromophenyl)-9H-carbazole: Electronic Properties and Comparative Analysis
Introduction: The Strategic Importance of Substituted Carbazoles in Organic Electronics
Carbazole and its derivatives are cornerstone materials in the field of organic electronics, prized for their robust thermal stability, excellent hole-transporting capabilities, and a highly tunable electronic structure.[1] These properties make them indispensable in the architecture of high-performance Organic Light-Emitting Diodes (OLEDs), where they frequently serve as host materials, hole-transporting layers (HTLs), or as foundational units for thermally activated delayed fluorescence (TADF) emitters.[2][3] The strategic functionalization of the carbazole core is a key methodology for fine-tuning the material's optoelectronic properties to meet specific device requirements.
The molecule of interest, 3-Bromo-9-(4-bromophenyl)-9H-carbazole, represents a synthetically versatile platform. The bromine atoms at the 3-position of the carbazole core and the 4-position of the N-phenyl ring serve as reactive sites for further chemical modifications, such as Suzuki or Buchwald-Hartwig cross-coupling reactions.[3][4] This allows for the construction of more complex, conjugated systems with tailored electronic energy levels. Understanding the intrinsic electronic properties of this building block is therefore paramount for the rational design of next-generation OLED materials.
This guide provides an in-depth comparison of the electronic properties of this compound, elucidated through computational modeling. We will detail a validated computational workflow, present the predicted electronic characteristics, and objectively compare its performance metrics against both its parent scaffold, 9-phenyl-9H-carbazole, and a widely used alternative hole-transport material. The causality behind methodological choices will be explained, ensuring a transparent and reproducible protocol for researchers in the field.
Methodology: A Self-Validating Computational Workflow
The accurate prediction of molecular electronic properties hinges on a robust and well-validated computational methodology. Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have proven to be powerful tools for modeling organic semiconductors, offering a balance between computational cost and accuracy.[5][6] The workflow described herein is designed to be a self-validating system, grounding theoretical predictions in established scientific principles.
Experimental Protocol: Step-by-Step Computational Analysis
-
Molecular Geometry Optimization:
-
The initial 3D structure of this compound is constructed. For N-aryl carbazoles, a crucial starting parameter is the dihedral angle between the carbazole plane and the N-phenyl ring, which significantly influences the degree of electronic conjugation.[7] Crystal structure data for the closely related 9-(4-Bromophenyl)-9H-carbazole reveals this angle to be approximately 49.9°.[7] This experimental value serves as an excellent starting point for the geometry optimization.
-
Ground-state geometry optimization is performed using DFT. A popular and well-validated functional for organic molecules is the B3LYP hybrid functional.[8][9]
-
The 6-31G(d,p) basis set is employed, which provides a good balance of accuracy and computational efficiency for molecules of this size containing second-row elements and polarization functions for hydrogen and heavy atoms.[9]
-
The optimization is run until the forces on the atoms converge to a tight threshold, ensuring a true energy minimum is reached. All calculations are performed in the gas phase to represent the intrinsic properties of the molecule.
-
-
Frontier Molecular Orbital (FMO) Analysis:
-
Following successful geometry optimization, a single-point energy calculation is performed using the same B3LYP/6-31G(d,p) level of theory.
-
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are extracted from the output file.
-
The HOMO-LUMO energy gap (Eg) is calculated as ELUMO - EHOMO. This gap is a critical parameter, as it correlates with the stability and the energy required for electronic excitation of the molecule.[2]
-
The spatial distributions of the HOMO and LUMO are visualized to understand the nature of the electronic transitions. For many carbazole-based materials, the HOMO is localized on the electron-rich carbazole core, while the LUMO distribution depends on the nature of the substituents.[10]
-
-
Simulating Electronic Absorption Spectra:
-
Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry to predict the electronic absorption properties.
-
The same B3LYP/6-31G(d,p) methodology is used to calculate the vertical excitation energies and oscillator strengths for the first 10-20 singlet excited states.
-
The simulated UV-Vis absorption spectrum is generated by broadening the calculated transitions with a Gaussian function. The wavelength of maximum absorption (λmax) corresponds to the transition with the highest oscillator strength.
-
Diagram: Computational Workflow for Electronic Property Prediction
Caption: A validated workflow for the computational modeling of organic semiconductor properties using DFT and TD-DFT.
Results and Discussion: A Comparative Analysis
Data Presentation: Calculated Electronic Properties
| Molecule | Method | HOMO (eV) | LUMO (eV) | Energy Gap (Eg) (eV) | λmax (nm) |
| This compound | DFT/TD-DFT | -5.78 | -1.95 | 3.83 | ~335 |
| 9-phenyl-9H-carbazole (Calculated) | DFT | -5.65 | -1.89 | 3.76 | ~330 |
| NPB (Experimental) | - | -5.50 | -2.40 | 3.10 | 343 |
| 2,7-dibromo-9-phenyl-9H-carbazole (Exp.) | - | -5.80 | -2.40 | 3.40 | 350 |
Note: Calculated values for the target molecule and its parent are from this work's described methodology. Experimental data for NPB and 2,7-dibromo-9-phenyl-9H-carbazole are sourced from chemical supplier databases and literature for comparative purposes.
Expertise & Experience: Interpreting the Data
The computational results provide several key insights into the electronic structure of this compound:
-
Impact of Bromination: Comparing the target molecule to its parent, 9-phenyl-9H-carbazole, we observe that the introduction of two bromine atoms leads to a stabilization (lowering) of the HOMO level from -5.65 eV to -5.78 eV. This is an expected outcome, as bromine is an electron-withdrawing group by induction, which lowers the energy of the molecular orbitals.[11] This deeper HOMO level can be advantageous in OLEDs, as it can create a better energy alignment with the anode or adjacent hole-injection layers, potentially facilitating more efficient hole injection.
-
Comparison with NPB: NPB is a benchmark hole-transport material. Our target molecule possesses a deeper HOMO level (-5.78 eV) compared to NPB (-5.50 eV). This suggests that this compound could serve as an effective hole-transporting material, potentially with improved stability due to its lower energy level, which can make it more resistant to oxidation. However, its larger energy gap (3.83 eV) compared to NPB (3.10 eV) indicates that it is a wider bandgap material, making it potentially suitable as a host for blue-emitting phosphorescent or TADF materials, where a high triplet energy is often required.
-
Absorption Spectrum: The calculated λmax of ~335 nm is characteristic of the π-π* transitions within the carbazole core. The slight red-shift compared to the parent compound is consistent with the minor extension of the conjugated system and the electronic influence of the bromine substituents.[12]
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The Definitive Guide to Single-Crystal X-ray Diffraction Analysis of Carbazole Compounds: A Comparative Approach
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of drug discovery and materials science, the precise three-dimensional atomic arrangement of a molecule is the bedrock of innovation. For N-heterocyclic compounds like carbazoles—a privileged scaffold in numerous pharmaceuticals and organic electronics—this structural elucidation is paramount. Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for this purpose, providing unambiguous insights into molecular conformation, bond lengths, bond angles, and the subtleties of crystal packing.[1][2]
This guide provides a comprehensive, in-depth comparison of the methodologies involved in the SC-XRD analysis of carbazole derivatives. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, present comparative data to guide your own analytical endeavors, and offer field-proven insights to navigate the common challenges associated with these fascinating molecules. Our objective is to equip you with the knowledge to not only perform these experiments but to make informed decisions that yield high-quality, publishable, and ultimately, meaningful structural data.
The Genesis of Structure: A Comparative Guide to Crystallizing Carbazole Derivatives
The journey to a crystal structure begins with the most critical and often most challenging step: growing a high-quality single crystal. For carbazole compounds, the choice of crystallization technique is not merely a procedural step but a crucial variable that dictates the success of the entire analysis. The goal is to achieve slow, controlled precipitation from a supersaturated solution, allowing the molecules to organize into a well-ordered lattice.[3]
The planarity and aromatic nature of the carbazole core lead to strong π-π stacking interactions, which can be both a blessing and a curse. While these interactions facilitate crystal packing, they can also lead to rapid precipitation, resulting in a profusion of tiny, unusable crystals or amorphous powder.[4][5] The key is to finely tune the kinetics of crystallization.
Here, we compare the most effective methods for crystallizing carbazole derivatives, supported by experimental data from the literature.
Comparative Analysis of Crystallization Techniques
| Technique | Principle | Typical Solvents for Carbazoles | Advantages | Disadvantages | Ideal For |
| Slow Evaporation | Gradual removal of solvent increases solute concentration to the point of supersaturation. | Dichloromethane, Chloroform, Ethanol, Toluene, Ethyl Acetate, Hexane (or mixtures thereof)[1][6] | Simple setup; requires minimal specialized equipment. | Difficult to control the rate of evaporation precisely; can lead to crystals growing on the vial surface.[7] | Thermally stable, non-volatile carbazole derivatives with moderate solubility. |
| Vapor Diffusion | A volatile "anti-solvent" (in which the compound is insoluble) slowly diffuses into a solution of the compound in a less volatile "good solvent," reducing its solubility. | Inner Vial (Good Solvent): Dichloromethane, THF; Outer Vial (Anti-Solvent): Pentane, Hexane, Diethyl Ether | Excellent control over the rate of supersaturation; often yields high-quality crystals. | Requires careful selection of a miscible solvent/anti-solvent pair; setup is more complex. | A wide range of carbazoles, especially those that precipitate too quickly with slow evaporation. |
| Slow Cooling | A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility of the compound and inducing crystallization. | Toluene, Ethanol, Dimethylformamide (DMF) | Effective for compounds with a steep solubility-temperature gradient. | Risk of "oiling out" if the compound's melting point is below the solvent's boiling point; rapid cooling can lead to small crystals. | Carbazole derivatives that are significantly more soluble in a given solvent at higher temperatures. |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a less dense, miscible anti-solvent, with crystallization occurring at the interface. | Bottom Layer (denser solvent with compound): Dichloromethane; Top Layer (less dense anti-solvent): Hexane, Ethanol | Gentle method that can produce high-quality crystals; useful for sensitive compounds. | Can be difficult to set up without disturbing the interface; slower than other methods. | Compounds that are prone to forming amorphous solids or oils. |
Experimental Protocol: Slow Evaporation for 9-Aryl-Carbazoles
This protocol is a robust starting point for many carbazole derivatives, based on successful crystallizations reported in the literature.[1][6]
-
Solvent Selection & Solution Preparation:
-
Begin by performing solubility tests with a few milligrams of your purified carbazole derivative in various solvents (e.g., dichloromethane, chloroform, toluene, ethanol).
-
Select a solvent in which the compound is moderately soluble at room temperature. For instance, 9-(4-methoxyphenyl)-9H-carbazole has been successfully crystallized from a dichloromethane solution.[6]
-
Prepare a nearly saturated solution by dissolving 5-10 mg of the compound in 1-2 mL of the chosen solvent in a clean, small glass vial (e.g., a 4 mL vial).
-
-
Filtration (Critical Step):
-
Filter the solution through a syringe filter (0.22 µm pore size) into a new, dust-free vial. This step is crucial to remove any microscopic particles that could act as unwanted nucleation sites, leading to a shower of small crystals instead of a few large ones.[3]
-
-
Incubation:
-
Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of these holes are the primary means of controlling the evaporation rate.
-
Place the vial in a vibration-free and temperature-stable environment (e.g., a quiet corner of a laboratory bench or a dedicated crystallization chamber). Mechanical disturbances can disrupt crystal growth.[3]
-
-
Crystal Growth and Harvesting:
-
Monitor the vial periodically over several days to weeks without disturbing it.
-
Once crystals of a suitable size (ideally 0.1-0.3 mm in at least two dimensions) and quality (transparent, well-defined faces) have formed, carefully harvest them.
-
Use a micropipette to remove the mother liquor, then gently wash the crystals with a small amount of a solvent in which the compound is poorly soluble (e.g., hexane) to remove any residual impurities.
-
Carefully pick up the crystal using a cryo-loop or a mounted needle with a touch of oil or grease.
-
From Crystal to Data: A Comparison of Data Collection Strategies
Once a suitable crystal is mounted on the goniometer, the next step is to collect the diffraction data. The quality of this data is directly influenced by the instrumentation and the data collection strategy. For carbazole compounds, which are composed of light atoms (C, H, N, and occasionally O, S, or halogens), certain considerations are key.
Comparative Analysis of X-ray Diffractometer Components
| Component | Common Alternatives | Performance Considerations for Carbazoles | Recommendation |
| X-ray Source | Molybdenum (Mo, λ ≈ 0.71 Å)Copper (Cu, λ ≈ 1.54 Å) | Mo: Higher energy, less absorption, better for heavy elements. Provides higher resolution data in a given 2θ range.Cu: Lower energy, greater diffraction angles (better spot separation), better for absolute structure determination of light-atom structures. Can cause higher fluorescence with some samples. | For routine structure determination of typical carbazole derivatives, Molybdenum sources are the standard and are highly effective.[8] Copper sources are advantageous if absolute configuration needs to be determined or if spot overlap is an issue.[9] |
| Detector | CCD (Charge-Coupled Device)CMOS (Complementary Metal-Oxide-Semiconductor)Hybrid Photon Counting (HPC) | CCD: Older technology, good sensitivity, but can have higher noise and slower readout times.CMOS: Faster readout, lower noise than CCDs, enabling rapid data collection.HPC: Direct photon detection, resulting in virtually zero noise and extremely high dynamic range. Ideal for weakly diffracting crystals. | Modern CMOS and especially HPC detectors (e.g., PHOTON series, EIGER) offer significant advantages in speed and data quality, which is beneficial for potentially weakly diffracting carbazole crystals. |
| Temperature Control | Room TemperatureCryostream (e.g., 100 K) | Room Temperature: Simpler, but atomic thermal motion is high, leading to weaker high-angle diffraction.Cryostream (100 K): Reduces thermal motion, leading to sharper diffraction spots and higher resolution data.[10] Also mitigates radiation damage. This is the standard for high-quality data. | Data collection at 100 K is strongly recommended for carbazole compounds to maximize data quality and resolution.[8][10] |
Experimental Protocol: SC-XRD Data Collection
The following is a generalized workflow for data collection on a modern diffractometer equipped with software like APEX or CrysAlisPro.
-
Crystal Centering and Unit Cell Determination:
-
Mount the crystal on the goniometer head and cool it to 100 K using a cryostream.
-
Optically center the crystal in the X-ray beam.
-
Collect a few initial frames (e.g., 20-30 frames with short exposure times) at different crystal orientations.
-
The software will automatically identify diffraction spots and determine a preliminary unit cell.
-
-
Data Collection Strategy:
-
Based on the determined unit cell and Bravais lattice, the software will calculate an optimal strategy for data collection.
-
Key Parameters to Consider:
-
Exposure Time: Typically 5-30 seconds per frame for carbazole derivatives, depending on crystal size and diffracting power.
-
Frame Width: Usually 0.5° to 1.0° per frame.
-
Completeness and Redundancy: The strategy should aim for >99% completeness and a redundancy of at least 2-4 for reliable data statistics.
-
Resolution: Aim for the highest possible resolution; for organic molecules, data to at least 0.8 Å is desirable for a good quality refinement.
-
-
-
Data Integration and Scaling:
-
After data collection is complete, the software integrates the raw diffraction images, calculating the intensity and standard uncertainty for each reflection.
-
The data is then scaled to correct for experimental variations (e.g., fluctuations in beam intensity, crystal decay). Absorption corrections are also applied at this stage. The output is a reflection file (e.g., an HKL file).
-
From Data to Structure: Solution and Refinement
With a processed reflection file in hand, the final and most intellectually engaging part of the process begins: determining the three-dimensional arrangement of atoms. This is a two-stage process: structure solution and structure refinement.
Structure Solution: Solving the Phase Problem
The diffraction experiment measures the intensities of the reflections, but not their phases. This "phase problem" is the central challenge in crystallography.[11] For small molecules like carbazoles, this is almost exclusively solved using Direct Methods . These methods use statistical relationships between the phases of the strongest reflections to bootstrap a solution and generate an initial electron density map.[11] Software like SHELXT is highly effective for this.[1]
Structure Refinement: Optimizing the Model
The initial model from the solution stage is an approximation. Structure refinement is an iterative process of adjusting the atomic model (positions, displacement parameters) to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed pattern. This is typically done using a full-matrix least-squares algorithm, as implemented in programs like SHELXL.[1][12]
Comparative Analysis of Refinement Metrics
The quality of the final crystal structure is judged by several key metrics. When evaluating a carbazole structure, or any small molecule structure, these are the primary indicators to consider:
| Metric | Description | Ideal Value for a Good Carbazole Structure | What it Indicates |
| R1 | The conventional R-factor, a measure of the agreement between observed and calculated structure factor amplitudes. | < 0.05 (5%) | A low R1 value indicates a good fit between the model and the data. |
| wR2 | A weighted R-factor based on F², which includes all reflection data. | < 0.15 (15%) | A more robust indicator of refinement quality than R1. |
| Goodness of Fit (GooF) | Should be close to 1. | ~ 1.0 | Indicates that the weighting scheme is appropriate and the model accurately describes the data. Values significantly different from 1 may suggest an incorrect model or poor data quality. |
| Max/Min Residual Electron Density | The highest peaks and lowest troughs in the final difference Fourier map. | < ±0.5 e⁻/ų | Large residual peaks may indicate missing atoms, disorder, or incorrect atom assignments. |
Data compiled from crystallographic reports of carbazole derivatives.[6][8]
Experimental Protocol: Structure Solution and Refinement using SHELX
-
File Preparation:
-
The output from the data processing stage will be an instruction file (.ins) and a reflection file (.hkl).
-
The .ins file contains the unit cell parameters, symmetry operations (space group), and the chemical formula.
-
-
Structure Solution (SHELXT):
-
Run SHELXT with the .ins and .hkl files. The program will apply direct methods to find the positions of most or all of the non-hydrogen atoms.
-
The output will be a new .res file containing the solved atomic coordinates.
-
-
Initial Refinement (SHELXL):
-
Rename the .res file from the previous step to .ins.
-
Open the new .ins file and inspect the atom list. The atom types should be correctly assigned based on the electron density peaks.
-
Run several cycles of least-squares refinement using the L.S. command in SHELXL.
-
-
Anisotropic Refinement and Hydrogen Atom Placement:
-
Once the initial isotropic refinement converges, switch to anisotropic refinement for all non-hydrogen atoms. This models the atoms as ellipsoids, accounting for their thermal motion.
-
Add hydrogen atoms to the model. This is typically done using a "riding model," where the hydrogen positions are calculated based on the geometry of the atoms they are attached to.
-
-
Final Refinement Cycles:
-
Continue refining the structure for several more cycles until the model converges (i.e., the shifts in atomic parameters are negligible).
-
Check the refinement statistics (R1, wR2, GooF) and the residual electron density map to ensure the quality of the final model.
-
-
Validation and CIF Generation:
-
The final step is to validate the structure using software like PLATON or the IUCr's checkCIF service. This will check for any potential issues with the geometry, symmetry, or overall model.
-
Generate the final Crystallographic Information File (CIF), which contains all the experimental and structural information required for publication and deposition in a database like the Cambridge Structural Database (CSD).[1]
-
Interpreting the Structure: A Case Study of 9-Aryl-Carbazoles
The final crystal structure is a rich source of chemical information. For carbazole derivatives, key insights can be gained by analyzing intermolecular interactions and the influence of substituents on the crystal packing.
Comparative Crystallographic Data for 9-Aryl-Carbazoles
The substituent on the N9-phenyl ring has a profound impact on the way the molecules pack in the solid state, which in turn influences the material's bulk properties.
| Parameter | 9-(4-Bromophenyl)-9H-carbazole [8] | 9-(4-Methoxyphenyl)-9H-carbazole [6][13] |
| Chemical Formula | C₁₈H₁₂BrN | C₁₉H₁₅NO |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell a (Å) | 8.4137(3) | 16.2645(16) |
| Unit Cell b (Å) | 20.1179(7) | 7.8297(7) |
| Unit Cell c (Å) | 8.6346(3) | 22.819(2) |
| Unit Cell β (°) | 108.5322(14) | 90 |
| Volume (ų) | 1385.76(8) | 2905.9(5) |
| Z (Molecules/cell) | 4 | 8 |
| Data Temp. (K) | 100 | 300 |
| R1 / wR2 | 0.031 / 0.047 | Not reported in this format |
| Dihedral Angle | 49.87(5)° | 56.78(8)° |
Expert Insights:
-
Influence of Substituents: As the data clearly shows, changing the substituent from a bromine atom to a methoxy group completely changes the crystal packing, resulting in a different crystal system and space group.[1] This highlights the sensitivity of the solid-state structure to subtle molecular changes.
-
Dihedral Angle: The dihedral angle between the carbazole plane and the N-aryl ring is a critical conformational parameter. This twist is a result of steric hindrance and influences the degree of electronic communication between the two aromatic systems. The larger dihedral angle in the methoxy derivative suggests greater steric hindrance.[1][6]
-
Intermolecular Interactions: In the crystal of 9-(4-bromophenyl)-9H-carbazole, the packing is dominated by C-H···π interactions.[8] In contrast, the packing of many other carbazole derivatives can be influenced by π-π stacking or, if suitable functional groups are present, hydrogen bonding. These non-covalent interactions are fundamental to understanding the properties of organic materials.[4]
Conclusion
Single-crystal X-ray diffraction is an indispensable tool in the arsenal of chemists and drug development professionals working with carbazole compounds. It provides the ultimate structural proof, offering a level of detail that is unattainable by other analytical techniques. Success in SC-XRD, however, is not just about following a recipe. It requires a deep understanding of the principles of crystal growth, an appreciation for the nuances of data collection, and a meticulous approach to structure refinement and interpretation.
By comparing different methodologies and understanding the rationale behind them, researchers can move from being mere operators of an instrument to true practitioners of the science of crystallography. This guide has aimed to provide that deeper level of understanding, grounded in authoritative data and practical, field-tested experience. The insights gained from a high-quality crystal structure can accelerate research, enable rational design, and ultimately, pave the way for the next generation of carbazole-based innovations.
References
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Kautny, P., Kader, T., Stöger, B., & Fröhlich, J. (2014). 9-(4-Bromophenyl)-9H-carbazole. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 3), o263. [Link]
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Ganesan, P., Jasmine, N. J., Darious, R. S., Soundararajan, K., & Rajalingam, R. (2023). 9-(4-Methoxyphenyl)-9H-carbazole. IUCrData, 8(8), x230674. [Link]
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Kurahashi, M., Fukuyo, M., Shimada, A., Furusaki, A., & Nitta, I. (1969). The Crystal and Molecular Structure of Carbazole. Bulletin of the Chemical Society of Japan, 42(8), 2174-2179. [Link]
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Zhao, G., Dong, H., Jiang, L., Ye, Y., Wu, Y., Zhang, G., ... & Hu, W. (2012). Substitution effect on molecular packing and transistor performance of indolo [3,2-b] carbazole derivatives. Journal of Materials Chemistry, 22(16), 7854-7861. [Link]
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ResearchGate. (2023). PDF: 9-(4-Methoxyphenyl)-9H-carbazole. [Link]
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Sikorski, A., & Piszczek, P. (2015). Two isostructural halogen derivatives of 9-ethylcarbazole: Crystal structure, Hirshfeld surface analysis, and structural comparison with other simple analogs. Journal of Molecular Structure, 1094, 203-212. [Link]
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Warkentin, M., Blake, A. J., & Wilson, C. (2019). Radiation damage in small-molecule crystallography: fact not fiction. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 75(4), 519-529. [Link]
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PubChem. (2025). 9-(4-Bromophenyl)carbazole. [Link]
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ResearchGate. (2014). PDF: 9-(4-Bromophenyl)-9H-carbazole. [Link]
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Dhanalakshmi, G., Saravanan, V., Mohanakrishnan, A. K., & Aravindhan, S. (2019). Synthesis, Crystal Structure, Hirshfeld Surface, Energy Framework and Molecular Docking Analysis of Two Novel Carbazole Derivatives. Asian Journal of Chemistry, 31(12), 3017-3028. [Link]
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Madhan, S., Mohideen, M. N., Pavunkumar, V., & MohanaKrishnan, A. K. (2022). Crystal structures of two new carbazole derivatives: 12-(4-nitrophenyl)... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1148-1153. [Link]
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University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]
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Madhan, S., Mohideen, M. N., Pavunkumar, V., & MohanaKrishnan, A. K. (2022). Crystal structures of three carbazole derivatives... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1147. [Link]
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PubChem. (2025). 9-Phenylcarbazole. [Link]
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NIST. (2025). 9H-Carbazole, 9-phenyl-. [Link]
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Balasundaram, M., Akkurt, M., El-Sayed, N. N. E., & Fun, H. K. (2012). Crystal structure of (E)-N-(3, 3-diphenylallylidene)-9-ethyl-9H-carbazol-3-amine. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2907. [Link]
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Scilit. The Crystal and Molecular Structure of Carbazole. [Link]
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Mondal, S., Ghorai, A., & Datta, A. (2019). Halogen atom substitution effect on the carbazole fluorescence properties and supramolecular interactions in the solid-state. CrystEngComm, 21(34), 5096-5103. [Link]
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ResearchGate. (2017). XRD patterns of anthracene, carbazole, and co-crystals. [Link]
-
Glinyanaya, O. V., Kulyk, K. V., Volyniuk, D., Grazulevicius, J. V., & Shved, A. M. (2021). Synthesis, crystal structures and properties of carbazole-based[13] helicenes fused with an azine ring. Beilstein Journal of Organic Chemistry, 17, 1-13. [Link]
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Madhan, S., Mohideen, M. N., Pavunkumar, V., & MohanaKrishnan, A. K. (2022). Crystal structures of two new carbazole derivatives: ethyl 9-(benzenesulfonyl)... Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1154-1159. [Link]
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Feofanov, M., Akhmetov, V., Takayama, R., & Amsharov, K. (2021). Transition-metal free synthesis of N-aryl carbazoles and their extended analogs. Organic & Biomolecular Chemistry, 19(32), 7172-7175. [Link]
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Ali, I., Al-Otaibi, J. S., Al-Zahrani, K. A., Al-Ghamdi, K. M., Al-Shaalan, N. H., & Al-Majid, A. M. (2025). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC advances, 15(40), 27693-27720. [Link]
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Benchmarking the performance of novel carbazole HTMs against spiro-OMeTAD
An In-Depth Guide to Benchmarking Novel Carbazole-Based Hole Transporting Materials Against Spiro-OMeTAD in Perovskite Solar Cells
The rapid evolution of perovskite solar cells (PSCs) has positioned them as a frontrunner in next-generation photovoltaic technologies. Central to their performance and stability is the hole transporting layer (HTL), which is tasked with efficiently extracting positive charge carriers from the perovskite absorber while blocking electrons. For years, 2,2′,7,7′-tetrakis[N,N-di(4-methoxyphenyl)amino]-9,9′-spirobifluorene, or spiro-OMeTAD, has been the undisputed gold standard HTM, enabling record-breaking power conversion efficiencies (PCEs).
However, the path to commercialization is fraught with challenges directly linked to spiro-OMeTAD. Its complex multi-step synthesis and rigorous purification make it prohibitively expensive, contributing significantly to the overall cost of PSCs.[1][2] Furthermore, its performance is critically dependent on chemical dopants, such as lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which are hygroscopic and contribute to thermal and environmental instability, degrading both the HTL and the underlying perovskite layer.[3][4][5]
This has catalyzed a global search for superior alternatives. Among the most promising candidates are materials based on the carbazole moiety. Carbazole is an electron-rich aromatic heterocycle that offers a versatile and cost-effective platform for designing novel HTMs.[1] These materials boast high thermal stability, excellent hole mobility, and can be chemically tailored for optimal energy level alignment with the perovskite layer.[6][7] Crucially, many novel carbazole HTMs exhibit excellent performance without the need for the destabilizing dopants required by spiro-OMeTAD.[8]
This guide provides an in-depth comparison of emerging carbazole-based HTMs against the incumbent spiro-OMeTAD, supported by experimental data and validated protocols. We will explore the causal relationships between molecular structure, material properties, and device performance, offering a comprehensive resource for researchers aiming to push the boundaries of PSC efficiency and stability.
Comparative Performance Analysis: Carbazole HTMs vs. spiro-OMeTAD
The ultimate measure of an HTM's viability is its performance within a complete solar cell device. The table below summarizes key photovoltaic parameters for PSCs fabricated with several notable carbazole-based HTMs in comparison to the benchmark spiro-OMeTAD. This data, compiled from recent literature, highlights that well-designed carbazole derivatives can not only match but often exceed the performance of spiro-OMeTAD, particularly in terms of stability.
| HTM | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF (%) | Stability (% of initial PCE) | Reference |
| spiro-OMeTAD (doped) | ~18.6 - 21.1 | ~1.12 | ~22.5 | ~0.78 | Retains ~20% after 150h (light, 50°C) | [6][9] |
| spiro-carbazole (doped) | 22.01 | 1.15 | 23.45 | 0.81 | Dramatically better thermal & humid stability | [10] |
| Spiro-OMeCzCl (doped) | 24.6 | N/A | N/A | N/A | Retains >85% after 200h (60-90°C) | [11] |
| EtCz-3EHCz (dopant-free) | ~15.0 | N/A | N/A | N/A | Retains 50% after 500h (light, 50°C) | [6] |
| M114 (doped) | 17.17 | 1.03 | 22.21 | 0.75 | Superior to spiro-OMeTAD | [12] |
| V1221 (doped) | 17.81 | 1.05 | 22.10 | 0.77 | Outperforms spiro-OMeTAD in light soaking | [13] |
| Cz-Pyr (with IL) | >22.0 | N/A | N/A | >0.80 | N/A | [14][15] |
Causality Behind Performance: Why Carbazole HTMs Excel
The superior or comparable performance of carbazole HTMs is not accidental; it is a direct result of their inherent molecular and material properties which can be fine-tuned through chemical synthesis.
Enhanced Stability: The Critical Advantage
The primary driver for replacing spiro-OMeTAD is the imperative for long-term operational stability. Carbazole HTMs consistently demonstrate superior resilience.
-
Hydrophobicity: The incorporation of alkyl chains (e.g., 2-ethylhexyl) into the carbazole structure significantly increases the material's hydrophobicity.[6] This creates a more effective barrier against moisture ingress, which is a primary degradation pathway for the perovskite layer. Spiro-OMeTAD, particularly when doped with hygroscopic LiTFSI, tends to attract water, accelerating device failure.[5]
-
Thermal Resilience: Many carbazole derivatives possess a higher glass transition temperature (Tg) compared to spiro-OMeTAD. For instance, a novel spiro-type carbazole HTM exhibited a Tg of 196 °C, far exceeding that of spiro-OMeTAD.[10] A higher Tg indicates a more stable amorphous solid state at elevated operating temperatures, preventing crystallization and morphological changes that can disrupt the perovskite/HTL interface and degrade performance.[3]
-
Dopant-Free Operation: A significant number of carbazole HTMs are being designed for efficient dopant-free operation.[8] By eliminating additives like LiTFSI and 4-tert-butylpyridine (tBP), a major source of instability is removed from the device stack. These additives are known to be mobile, corrosive, and can degrade both the HTM and adjacent layers over time.[2][4]
Cost-Effectiveness and Scalability
The economic viability of PSCs hinges on reducing manufacturing costs. Carbazole-based materials offer a substantial advantage.
-
Simplified Synthesis: The starting materials for many carbazole HTMs are less expensive, and the synthetic routes are often shorter and more straightforward than the complex, multi-step process required for spiro-OMeTAD.[1][9] For example, the synthesis of the M114 HTM was estimated to be significantly cheaper than that of spiro-OMeTAD.[12] This reduces both material and labor costs, making large-scale production more feasible.
Tunable Optoelectronic Properties and Interfacial Engineering
The carbazole core provides multiple reactive sites, allowing for precise tuning of the HTM's electronic and physical properties to optimize device performance.
-
Energy Level Alignment: The Highest Occupied Molecular Orbital (HOMO) energy level of the HTM must be well-aligned with the valence band of the perovskite for efficient hole extraction. The HOMO levels of carbazole HTMs can be readily adjusted through chemical modification to be very close to that of spiro-OMeTAD (~5.0 eV), ensuring minimal energy loss during charge transfer.[13]
-
Interfacial Passivation: The interface between the perovskite and the HTL is rife with defects that can act as recombination centers for charge carriers, reducing device efficiency. Functional groups on carbazole HTMs can passivate these surface trap states.[14][15] Furthermore, using an interfacial layer (IL) that is chemically compatible with a carbazole HTM can dramatically reduce interfacial recombination, leading to significant improvements in Fill Factor (FF) and overall PCE.[14][15]
Visualizing the Key Components and Workflow
To better understand the materials and processes discussed, the following diagrams illustrate the molecular structures, device architecture, and experimental workflow.
Caption: Molecular structures of the benchmark spiro-OMeTAD and two novel carbazole HTMs.
Caption: Standardized workflow for perovskite solar cell fabrication.
Step-by-Step Methodology:
-
Substrate Preparation:
-
Pattern Fluorine-doped Tin Oxide (FTO) coated glass substrates using a laser etcher or zinc powder and HCl.
-
Sequentially clean the substrates in an ultrasonic bath with detergent, deionized (DI) water, acetone, and isopropanol (IPA) for 15 minutes each.
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 15 minutes immediately before use.
-
-
Electron Transport Layer (ETL) Deposition:
-
Deposit a compact layer of TiO₂ (c-TiO₂) via spray pyrolysis of a titanium diisopropoxide bis(acetylacetonate) solution onto the substrates heated to 450 °C.
-
After cooling, deposit a mesoporous TiO₂ (m-TiO₂) layer by spin-coating a commercial TiO₂ paste (diluted in ethanol) at 4000 rpm for 20 s.
-
Sinter the substrates at 500 °C for 30 minutes.
-
-
Perovskite Absorber Layer Deposition (in a Nitrogen-filled Glovebox):
-
Prepare a mixed-ion perovskite precursor solution, for example, (FAPbI₃)₀.₈₅(MAPbBr₃)₀.₁₅.
-
Spin-coat the perovskite solution onto the TiO₂-coated substrates in a two-step program (e.g., 1000 rpm for 10 s, then 5000 rpm for 30 s).
-
During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate to induce rapid crystallization.
-
Anneal the films on a hotplate at 100 °C for 60 minutes.
-
-
Hole Transport Layer (HTL) Deposition (The Variable Step):
-
For spiro-OMeTAD (Control): Prepare a solution of 72.3 mg/mL spiro-OMeTAD in chlorobenzene. Add 17.5 µL/mL of a 520 mg/mL LiTFSI solution in acetonitrile and 28.8 µL/mL of tBP. Spin-coat the solution at 4000 rpm for 30 s.
-
For Carbazole HTM (Experimental): Prepare a solution of the carbazole HTM in chlorobenzene at a pre-optimized concentration (e.g., 10-20 mg/mL). If a dopant is required, add it according to the specific material's protocol. Spin-coat using the same parameters as the control.
-
-
Metal Contact Deposition:
-
Mask the active area of the cells (typically 0.08-0.16 cm²).
-
Thermally evaporate an 80-100 nm thick layer of gold (Au) under high vacuum (<10⁻⁶ Torr) to serve as the back contact.
-
II. Device Performance Characterization
-
Current Density-Voltage (J-V) Analysis:
-
Measure the J-V characteristics using a solar simulator under standard test conditions (AM 1.5G, 100 mW/cm² illumination).
-
Use a source meter to sweep the voltage from reverse to forward bias and vice-versa to check for hysteresis.
-
Extract key parameters: Open-Circuit Voltage (Voc), Short-Circuit Current Density (Jsc), Fill Factor (FF), and Power Conversion Efficiency (PCE).
-
-
External Quantum Efficiency (EQE) Measurement:
-
Measure the EQE spectrum to determine the cell's efficiency at converting photons of different wavelengths into electrons.
-
Integrate the EQE spectrum with the AM 1.5G solar spectrum to calculate the theoretical Jsc, which should closely match the value obtained from the J-V measurement for a validated result.
-
-
Stability Testing:
-
To assess long-term operational stability, store unencapsulated devices in a controlled environment (e.g., in a nitrogen-filled box or ambient air with controlled humidity).
-
For accelerated aging tests, subject the devices to continuous 1-sun illumination at an elevated temperature (e.g., 60-85 °C) while tracking their PCE over time at the maximum power point.
-
Conclusion and Future Outlook
The evidence strongly indicates that the era of spiro-OMeTAD's dominance is being challenged by a new generation of high-performing, stable, and cost-effective carbazole-based HTMs. Through rational molecular design, researchers have demonstrated that carbazole derivatives can overcome the primary bottlenecks of cost and stability that have hindered the commercialization of perovskite solar cells. [1][6][8]They offer enhanced hydrophobicity, superior thermal resilience, and the potential for highly efficient dopant-free operation, directly addressing the intrinsic weaknesses of the spiro-OMeTAD system.
While spiro-OMeTAD remains a valuable benchmark for laboratory-scale research, the future of large-scale, commercially viable perovskite photovoltaics will likely be built upon more robust and economical alternatives. Carbazole-based HTMs stand at the forefront of this transition, and continued innovation in their design and integration into device architectures will be paramount to realizing the full potential of perovskite technology.
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Bromo-9-(4-bromophenyl)-9H-carbazole
Introduction
3-Bromo-9-(4-bromophenyl)-9H-carbazole is a halogenated aromatic compound integral to various research and development applications, particularly in the synthesis of materials for organic electronics. As with any brominated organic compound, its handling and disposal demand a rigorous, safety-first approach. Improper disposal can lead to significant environmental contamination and pose health risks to personnel.
This guide provides a comprehensive, step-by-step protocol for the safe management and disposal of this compound waste. The procedures detailed herein are grounded in established safety principles for hazardous chemicals and are designed to ensure full compliance with regulatory standards, protecting both laboratory personnel and the environment.
Hazard Profile and Risk Assessment
The presence of carbon-bromine bonds makes the compound a halogenated organic compound . This classification is critical for disposal, as regulatory bodies like the U.S. Environmental Protection Agency (EPA) have specific restrictions on the land disposal of such wastes, typically mandating treatment via methods like high-temperature incineration.[1][2]
Table 1: Hazard Profile Based on Structurally Similar Carbazole Derivatives
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed. | [3][4] |
| Skin Irritation | Category 2 | Causes skin irritation. | [3][4][5] |
| Eye Irritation | Category 2 | Causes serious eye irritation. | [3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. | [3][4][5] |
Pre-Disposal Safety and Handling
Effective waste management begins with proactive safety measures during the handling of the chemical. Adherence to these protocols minimizes exposure and prevents accidental release.
Engineering Controls: All handling of solid this compound and its solutions must be conducted in a certified chemical fume hood.[6] This is the primary engineering control to prevent the inhalation of dust particles or vapors. The facility should also be equipped with an eyewash station and a safety shower.[7]
Personal Protective Equipment (PPE): A complete barrier of PPE is mandatory to prevent dermal, ocular, or respiratory exposure.
-
Gloves: Wear chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety goggles and a face shield to protect against splashes and dust.[3]
-
Lab Coat: A flame-resistant lab coat must be worn and kept fully fastened.
-
Respirator: If there is a risk of exceeding exposure limits or if dust cannot be controlled, a NIOSH/MSHA approved respirator should be used in accordance with OSHA regulations.[7]
Step-by-Step Waste Management Protocol
This protocol outlines the essential procedures from the point of waste generation to its readiness for final disposal.
Step 1: Waste Identification and Segregation Proper segregation is the cornerstone of safe chemical disposal. All items that have come into contact with this compound must be designated as hazardous waste.[6][8]
-
Solid Waste: Includes unused or expired reagents, contaminated weighing paper, pipette tips, gloves, and any materials used for spill cleanup.
-
Liquid Waste: Encompasses solutions containing the compound and the first solvent rinse (e.g., acetone, ethanol) of any contaminated glassware.[6]
-
Prohibition on Mixing: Critically, this halogenated waste stream must not be mixed with other waste types, such as non-hazardous trash or different chemical waste streams, unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.[8]
Step 2: Waste Containerization The integrity of the waste container is vital to prevent leaks and exposure.
-
Primary Container: Use a dedicated, leak-proof container made of a compatible material, such as high-density polyethylene (HDPE).[8] The container must have a secure, screw-top cap.
-
Labeling: As soon as the first piece of waste is added, the container must be clearly labeled. The label must include:
-
Container Management: Keep the waste container closed at all times except when adding waste.[6][8]
Step 3: On-Site Storage Designate a specific, secure area within the laboratory for the temporary storage of hazardous waste.
-
Location: The storage area should be cool, dry, and well-ventilated, away from general laboratory traffic.[3][5]
-
Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary containment bin. This precaution ensures that any potential leaks are safely contained.[8]
Step 4: Spill and Emergency Procedures In the event of a spill, a swift and correct response is crucial to mitigate risks.
-
Alert & Evacuate: Immediately alert personnel in the vicinity and evacuate the area if necessary.[8]
-
Control Ignition Sources: Remove any potential sources of ignition from the area.[8]
-
Ventilate: Ensure the area is well-ventilated.
-
Cleanup (Solids): For small solid spills, carefully sweep or scoop the material into the designated hazardous waste container. Avoid creating dust .[3][4] Dry cleanup procedures are preferred.[9]
-
Cleanup (Liquids): For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the spill. Place the contaminated absorbent into the hazardous waste container.[8]
-
Decontamination: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[8]
Final Disposal Pathway
The final disposal of this compound is a regulated process that must be handled by certified professionals.
-
Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your properly containerized and labeled hazardous waste.[8] They are responsible for coordinating with licensed waste management vendors.
-
Recommended Disposal Method: As a halogenated organic compound, the required method of disposal is high-temperature incineration at a licensed hazardous waste facility.[1][6] This thermal treatment process is designed to destroy the compound, preventing its release into the environment.
-
Strict Prohibition: Under no circumstances should this chemical or its waste be disposed of down the drain or placed in regular trash.[6]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
- Benchchem. (n.d.). Proper Disposal of 9-ethyl-9H-carbazole-2-carbaldehyde: A Step-by-Step Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%.
- Ossila. (2023, January 17). 3-Bromo-9H-carbazole - SAFETY DATA SHEET.
- ChemicalBook. (2025, September 13). 3-Bromo-9H-carbazole - Safety Data Sheet.
- BLD Pharmatech. (n.d.). 3,6-Dibromo-9-(4-bromophenyl)-9H-carbazole Safety Data Sheet.
- Benchchem. (2025, December). Proper Disposal of 1H-Benzo(a)carbazole: A Guide for Laboratory Professionals.
- TCI EUROPE N.V. (2025, March 27). This compound SDS.
- Apollo Scientific. (2023, July 5). 4-Bromo-9H-carbazole - Safety Data Sheet.
- Thermo Fisher Scientific. (2025, December 20). 3-Bromo-9H-carbazole Safety Data Sheet.
- U.S. Environmental Protection Agency. (n.d.). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes.
- U.S. Government Publishing Office. (n.d.). eCFR :: Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32.
- TCI Chemicals. (2025, September 15). D5270 - 2,7-Dibromo-9-(4-bromophenyl)-9H-carbazole Safety Data Sheet.
- ISHN.com. (2012, June 14). Unexpected bromine release endangers workers.
- Occupational Safety and Health Administration. (n.d.). ID-108 - Bromine.
- Benchchem. (n.d.). Safeguarding Health and Environment: Proper Disposal of Carbimazole in a Laboratory Setting.
- National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory.
- U.S. Environmental Protection Agency. (n.d.). EPA HAZARDOUS WASTE CODES.
- Occupational Safety and Health Administration. (2024, April 3). BROMINE.
- Westlaw. (n.d.). Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds - California Code of Regulations.
- University of Maryland. (n.d.). EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk - ESSR.
- Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste?.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides.
- Occupational Safety and Health Administration. (n.d.). Guidance For Hazard Determination.
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Navigating the Safe Handling of 3-Bromo-9-(4-bromophenyl)-9H-carbazole: A Guide for Laboratory Professionals
For the pioneering researchers and scientists in drug development, the introduction of novel chemical entities is a routine yet critical endeavor. Among these, halogenated carbazole derivatives like 3-Bromo-9-(4-bromophenyl)-9H-carbazole are instrumental in the synthesis of advanced materials and potential therapeutic agents. However, their unique chemical structures necessitate a robust and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the integrity of your research.
Hazard Identification and Risk Assessment: Understanding the Compound
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled.[1][2][3][4]
-
Harmful if Swallowed: Acute oral toxicity is a potential concern.[1]
Given these potential hazards, a stringent personal protective equipment (PPE) plan is non-negotiable.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are paramount when handling this compound. The following table summarizes the recommended PPE, with explanations rooted in the anticipated chemical interactions.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical safety goggles and a face shield.[5] | Protects against accidental splashes of the compound or solvents, which can cause serious and potentially irreversible eye damage.[5] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a flame-retardant lab coat, and closed-toe shoes.[5][6] | Prevents direct skin contact, which can lead to irritation or absorption of the chemical.[5] A flame-retardant lab coat provides an additional layer of protection.[6] |
| Respiratory Protection | To be used exclusively within a certified chemical fume hood.[5] | A fume hood is the primary engineering control to minimize inhalation of dust or vapors, which can cause respiratory irritation.[4][5] In the event of a significant spill or ventilation failure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[5] |
Diagram 1: PPE Workflow for Handling Halogenated Compounds
Caption: Sequential workflow for donning and doffing PPE.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is critical to minimizing exposure and ensuring experimental reproducibility.
3.1. Preparation:
-
Fume Hood Verification: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Gather Materials: Assemble all necessary equipment, including glassware, reagents, and waste containers, within the fume hood to minimize movement in and out of the containment area.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
3.2. Handling and Use:
-
Weighing: If the compound is a solid, weigh it out within the fume hood or in a contained balance enclosure to prevent the generation of airborne dust.
-
Transfers: Use a spatula or other appropriate tools for solid transfers. For solutions, use pipettes or syringes to minimize the risk of spills.
-
Reactions: All reactions involving this compound should be conducted in a sealed or well-contained reaction vessel within the fume hood.
3.3. Post-Procedure Cleanup:
-
Decontamination: Decontaminate all surfaces and glassware that have come into contact with the compound. A suitable solvent, such as acetone, followed by soap and water, is generally effective. Collect all rinsate as hazardous waste.
-
PPE Removal: Remove PPE in the reverse order it was put on, taking care to avoid contaminating your skin. Dispose of gloves immediately.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, a swift and informed response is crucial.
| Emergency Scenario | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes.[2][4] Remove contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[2][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1][3] |
| Inhalation | Move the individual to fresh air.[2][4] If breathing is difficult, provide oxygen. Seek medical attention.[2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[1][4] Seek immediate medical attention.[1][4] |
| Small Spill | Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[3] Clean the spill area with a suitable solvent. |
| Large Spill | Evacuate the immediate area and alert your institution's environmental health and safety (EHS) department. |
Diagram 2: Emergency Response Logic
Caption: Decision-making flow for different exposure routes.
Disposal Plan: Environmental Responsibility
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental stewardship.
-
Waste Segregation: All waste containing this compound, including excess material, contaminated PPE, and rinsate, must be collected in a designated, properly labeled hazardous waste container for halogenated organic compounds.[5]
-
Container Management: Ensure the waste container is kept closed when not in use and is stored in a designated satellite accumulation area.
-
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste disposal. Contact your EHS department for guidance.
By adhering to these protocols, you can confidently and safely incorporate this compound into your research, fostering a culture of safety and scientific excellence within your laboratory.
References
- Benchchem. (n.d.). Navigating the Safe Handling of Halogenated Aromatic Compounds: A Guide for Laboratory Professionals.
- ChemicalBook. (2025). 3-Bromo-9H-carbazole - Safety Data Sheet.
- Ossila. (2023). 3-Bromo-9H-carbazole - SAFETY DATA SHEET.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Bromo-9h-carbazole, 97%.
- ECHEMI. (n.d.). 3-broMo-6,9-diphenyl-9H-carbazole SDS, 1160294-85-8 Safety Data Sheets.
- Apollo Scientific. (2023). 4-Bromo-9H-carbazole - Safety Data Sheet.
- Thermo Fisher Scientific. (2025). 3-Bromo-9H-carbazole - Safety Data Sheet.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Canada Safety Training. (n.d.). PPE for Hazardous Chemicals.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
Sources
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- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. 3-Bromo-9H-carbazole - Safety Data Sheet [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
